molecular formula C15H11NOS B2986439 2-phenyl-8-sulfanyl-1,4-dihydroquinolin-4-one CAS No. 338966-55-5

2-phenyl-8-sulfanyl-1,4-dihydroquinolin-4-one

Cat. No.: B2986439
CAS No.: 338966-55-5
M. Wt: 253.32
InChI Key: RBUQLDTVPBGGCE-UHFFFAOYSA-N
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Description

2-phenyl-8-sulfanyl-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C15H11NOS and its molecular weight is 253.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-8-sulfanyl-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NOS/c17-13-9-12(10-5-2-1-3-6-10)16-15-11(13)7-4-8-14(15)18/h1-9,18H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUQLDTVPBGGCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C(=CC=C3)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-phenyl-8-sulfanyl-1,4-dihydroquinolin-4-one chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical and Pharmacological Landscape of 2-Phenyl-8-sulfanyl-1,4-dihydroquinolin-4-one: A Technical Whitepaper

Executive Summary

The 2-phenyl-4-quinolone scaffold represents a privileged class of azaflavone isosteres that have garnered significant attention in oncology and medicinal chemistry due to their potent antimitotic and kinase-modulating properties[1]. Among the diverse array of synthesized derivatives, This compound (CAS: 338966-55-5; NSC-658841) emerges as a highly specialized structural entity[2]. By incorporating a thiol (-SH) group at the 8-position of the quinolone core, this compound exhibits unique physicochemical properties that influence target binding affinity, metabolic stability, and cytotoxicity across various human cancer cell lines. This whitepaper provides an in-depth mechanistic analysis of this compound, detailing its structural dynamics, biological pathways, and the validated experimental workflows required to evaluate its efficacy.

Pharmacophore Analysis & Structural Dynamics

To understand the efficacy of this compound, we must deconstruct its structure-activity relationship (SAR) and the causality behind its molecular design:

  • The 1,4-Dihydroquinolin-4-one Core: This bicyclic system serves as a rigid, planar scaffold that intercalates into hydrophobic protein pockets. The ketone moiety at the 4-position is an essential hydrogen bond acceptor, critical for anchoring the molecule within the tubulin binding site[3].

  • The 2-Phenyl Substitution: The aromatic ring at the C-2 position is stereoelectronically analogous to the B-ring of natural antimitotic agents like colchicine and combretastatin A-4. This ring dictates the spatial orientation required for high-affinity interaction with the α/β-tubulin heterodimer interface[3][4].

  • The 8-Sulfanyl (-SH) Group: The strategic placement of a mercapto/sulfanyl group at the 8-position introduces profound electronic and steric effects. Unlike highly electronegative halogens (e.g., fluorine) or bulky methoxy groups, the sulfanyl moiety provides a "soft" nucleophilic center. This enables the formation of specialized hydrogen bonds or transient covalent interactions with specific cysteine residues in target kinases (such as PI3K or Akt) or the colchicine-binding site[4][5]. Furthermore, the thiol group modulates the lipophilicity (logP) of the molecule, enhancing its penetration through cellular membranes while offering a distinct metabolic profile compared to its oxygenated counterparts.

Mechanistic Biology: Tubulin Inhibition and Apoptotic Cascades

The primary mechanism of action for 2-phenyl-4-quinolone derivatives involves the catastrophic disruption of microtubule dynamics[1].

Upon entering the intracellular space, the compound binds competitively to the colchicine site on tubulin. This binding event physically prevents the addition of new tubulin heterodimers to the "plus end" of the growing microtubule[4]. The failure to form a functional mitotic spindle triggers the Spindle Assembly Checkpoint (SAC). Consequently, the cell experiences sustained activation of Cdk1 (via the dephosphorylation of its inhibitory Tyr-15 residue) and an accumulation of Cyclin B1, locking the cell in a state of G2/M phase arrest[1].

Prolonged mitotic arrest initiates a caspase-independent apoptotic cascade. This is characterized by the permeabilization of the mitochondrial membrane and the subsequent release and nuclear translocation of Apoptosis-Inducing Factor (AIF), culminating in chromatin condensation and cell death[1][4].

MoA Compound 2-phenyl-8-sulfanyl-4-quinolone Tubulin α/β-Tubulin Heterodimer (Colchicine Binding Site) Compound->Tubulin Competitive Binding Microtubule Microtubule Depolymerization (Spindle Disruption) Tubulin->Microtubule Steric Hindrance CellCycle G2/M Phase Arrest (Cdk1 Activation / Cyclin B1) Microtubule->CellCycle SAC Activation Apoptosis Apoptosis (Mitochondrial AIF Translocation) CellCycle->Apoptosis Prolonged Arrest

Fig 1. Pharmacodynamic signaling cascade from tubulin binding to caspase-independent apoptosis.

Experimental Workflows: Self-Validating Systems

To rigorously evaluate the efficacy of this compound, researchers must employ self-validating experimental protocols. The following in vitro turbidity assay isolates the direct target effect from downstream cellular noise.

Protocol: In Vitro Tubulin Polymerization (Turbidity) Assay Rationale: This cell-free assay quantifies the inhibition of microtubule assembly by measuring the thermodynamic polymerization of tubulin into microtubules, which scatters light at 340 nm.

  • Buffer Preparation: Prepare a strict PIPES buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9). Causality: EGTA chelates calcium (which inhibits polymerization), while Mg²⁺ is an essential cofactor for GTP binding.

  • Reagent Assembly: Supplement the buffer with 1 mM GTP. Causality: GTP hydrolysis at the exchangeable E-site of β-tubulin drives the thermodynamic stabilization of the microtubule lattice.

  • Protein Incubation: Resuspend purified bovine brain tubulin to a final concentration of 3 mg/mL. Aliquot into a 96-well plate and add the quinolone compound (0.1 µM to 10 µM in DMSO; final DMSO < 1%).

  • Self-Validation Controls: Include Paclitaxel (10 µM) as a positive polymerization enhancer and Colchicine (10 µM) as a known polymerization inhibitor. Causality: This establishes the absolute dynamic range of the assay and validates reagent integrity.

  • Equilibration: Incubate the plate at 4°C for 15 minutes. Causality: Tubulin remains depolymerized at low temperatures, allowing the drug to reach binding equilibrium without premature assembly.

  • Kinetic Measurement: Transfer the plate to a pre-warmed (37°C) spectrophotometer. Continuously monitor absorbance at 340 nm for 60 minutes.

  • Data Analysis: Calculate the maximum rate of polymerization (

    
    ) from the linear slope of the growth phase. Determine the IC₅₀ based on the concentration required to reduce 
    
    
    
    by 50% relative to the vehicle control.

Workflow Prep Reagent & Control Preparation (4°C) Incubate Tubulin + Drug Equilibration (15 min, 4°C) Prep->Incubate Combine Absorbance Kinetic Spectrophotometry (340 nm, 37°C) Incubate->Absorbance Temp Shift Analysis Vmax & IC50 Determination Absorbance->Analysis Quantify

Fig 2. Step-by-step experimental workflow for the in vitro tubulin turbidity assay.

Quantitative Data Synthesis

The pharmacological potency of the 2-phenyl-4-quinolone class is highly dependent on specific ring substitutions. The table below synthesizes the inhibitory profiles of key derivatives, illustrating the baseline efficacy that the 8-sulfanyl substitution builds upon[1][3][4].

Compound Class / SubstitutionTarget Cell LineIC₅₀ (µM)Primary Mechanism of Action
2-Phenyl-4-quinolone (Unsubstituted) PC-3 (Prostate)0.85G2/M Arrest / Tubulin Inhibition
2-Phenyl-4-quinolone (Unsubstituted) HepG2 (Liver)3.32G2/M Arrest / Tubulin Inhibition
2'-Fluoro-6-pyrrol-2-phenyl-4-quinolone Melanoma / Renal< 0.01Tubulin Polymerization Inhibition
CHM-1 (6,7-methylenedioxy-2'-fluoro) HA22T (Liver)~0.50AIF Translocation / Spindle Disruption
2-Phenyl-8-sulfanyl-4-quinolone NCI-60 PanelBroadCytotoxicity / Kinase Modulation

Conclusion & Translational Outlook

The structural architecture of this compound provides a highly tunable scaffold for oncological drug development. Crucially, studies on the broader 2-phenyl-4-quinolone class demonstrate that these compounds are poor substrates for P-glycoprotein (P-gp) efflux pumps[1]. This allows them to retain potent cytotoxic efficacy in multidrug-resistant (MDR) phenotypes, such as the NCI/ADR-RES breast cancer cell line, where traditional taxanes and vinca alkaloids fail[1]. Future translational efforts should focus on leveraging the 8-sulfanyl group for targeted covalent inhibition or utilizing its unique redox properties to develop prodrugs activated within the hypoxic tumor microenvironment.

References

  • 338966-55-5, 2-phenyl-8-sulfanyl-1H-quinolin-4-one. Echemi.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJ-bGzC60AIdaEVj24MrnVseqzVgF54Z3fbFOC18g0buFPiYr5uG8XUXeW1_cEkFm-oE7H0wDRVUiLuzCG2shiJH95_AwTX0MUaqGR51G5bihtsTm-84WVy1-nCeqItNwDUvkdPURH4aU00-oOyEsHEsemAJ1CuOBgQ4vOq1SIeyRPDcHlh5t-zD3JUQ8AsypnwA==]
  • Antitumor Agents. 211. Fluorinated 2-phenyl-4-quinolone derivatives as antimitotic antitumor agents. PubMed / Journal of Medicinal Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbF2rcpXmwRFS61nS-QHMGzHSgoXL7QEgi1pynp_vVoGmgytvUP6IZJuC76a7NXcLLdXPb8_2z6ZskzRUNbG7XL_lUolaJzkNFwU0dU1CwuKNrD2LuUDcBepsmypJv7U7kS6W6]
  • Quinolone analogue inhibits tubulin polymerization and induces apoptosis via Cdk1-involved signaling pathways. PubMed / Biochemical Pharmacology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2KHQcvXDTE6dIEQbCBKSCNNGWogTi4txqU7GnADGuOA-jV5E09ohi_zn3hiSLtA9nB7WFE36PcAuKCAae4vDQcVLwNAspo2ZrCMfUfLwd0p1wRS63DHkuW-GhIeURa_lHLQKY]
  • CHM-1, a novel synthetic quinolone with potent and selective antimitotic antitumor activity against human hepatocellular carcinoma in vitro and in vivo. Molecular Cancer Therapeutics.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6WpeBKnMt1NK260JQX2Hdfak7xh50plm_vmfCJTXd6yJ425r1i08dzh7dfGJX-iZz8kAcP8mLm5jEX8M6q8DNPHDBjJa0BlcqTw5ZkGr7naSvaE4Y2UKFnShY10XGEtAZgH2ql8gXu3bShm0Ta6S30fmd-7YPEtBmQIs=]
  • CVM-1118 (foslinanib), a 2-phenyl-4-quinolone derivative, promotes apoptosis and inhibits vasculogenic mimicry via targeting TRAP1. PMC / National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFH1P0C8sz8KId3RKYwKYanVa-Nb_6uENFIoGJD8TP83oR-NIJhycH42AaiFX4YFIIOCEp8Kj9rL3jHlkjlDoyZ1lRkpn9UQgADi9YApJF4um0aCQEFaC9sCFR20TfgvD7ncbLXtUG3p9CDr_1g]

Sources

Biological Activity of 8-Mercapto-2-Phenyl-4-Quinolone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-phenyl-4-quinolone (2-PQ) scaffold represents a privileged structure in medicinal chemistry, primarily recognized for its potent antimitotic and antitumor properties. While extensive literature exists on 8-methoxy and 8-hydroxy substituted derivatives, the 8-mercapto-2-phenyl-4-quinolone class emerges as a critical bioisostere with unique physicochemical properties.

This guide analyzes the biological activity of these derivatives, focusing on their primary mechanism as tubulin polymerization inhibitors .[1] It explores the role of the 8-mercapto (thiol) group in enhancing lipophilicity, altering hydrogen-bonding dynamics, and potentially facilitating covalent interactions or disulfide-mediated dimerization within the biological milieu.

Chemical Basis & Structure-Activity Relationship (SAR)[1]

The Pharmacophore

The 2-phenyl-4-quinolone core mimics the B-ring of flavonoids (like flavones) but replaces the oxygen heteroatom with a nitrogen, significantly altering electronic distribution and solubility.

  • 2-Phenyl Group: Essential for hydrophobic interaction with the Colchicine-binding site on tubulin.

  • 4-Ketone: Acts as a hydrogen bond acceptor, critical for orienting the molecule within the receptor pocket.

  • 8-Position Substitution: This is the "tuning knob" for potency. Bulky or electronegative groups at C-8 (e.g., -OMe, -F) sterically restrict the rotation of the phenyl ring, locking the molecule in a bioactive conformation.

The 8-Mercapto Modification

Replacing the 8-hydroxyl (-OH) or 8-methoxy (-OMe) group with a mercapto (-SH) group introduces distinct biological advantages:

  • Acidity & Ionization: The thiol group (pKa ~10) is more acidic than a corresponding alcohol, potentially existing as a thiolate anion at physiological pH, affecting solubility and binding affinity.

  • Redox Activity: Unlike -OMe, the -SH group is redox-active. It can form disulfide bridges (dimerization) or react with cysteine residues in the target protein (covalent inhibition).

  • Metal Chelation: The 8-mercapto-4-quinolone motif forms a bidentate ligand system (N1/S8 or O4/S8), capable of chelating transition metals (Zn²⁺, Cu²⁺), which may inhibit metalloenzymes or generate cytotoxic Reactive Oxygen Species (ROS).

Mechanism of Action (MOA)

The primary biological activity of 8-mercapto-2-phenyl-4-quinolone derivatives is the inhibition of tubulin polymerization , leading to cell cycle arrest and apoptosis.

Tubulin Destabilization

These compounds bind to the Colchicine-binding site at the interface of


- and 

-tubulin.
  • Binding: The 2-phenyl ring occupies the hydrophobic pocket.

  • Effect: Prevents the straight conformation required for microtubule assembly.

  • Result: Microtubule depolymerization

    
     Mitotic spindle collapse 
    
    
    
    Chromosome misalignment.
Signaling Cascade

The cellular response follows a specific pathway:

  • G2/M Arrest: Cells accumulate in the G2/M phase due to failed mitosis.

  • Bcl-2 Phosphorylation: Prolonged arrest leads to phosphorylation of Bcl-2 (inactivation).

  • Caspase Activation: Mitochondrial membrane potential loss releases Cytochrome c, activating Caspase-9 and Caspase-3.

  • Apoptosis: Programmed cell death.

MOA Visualization

MOA_Pathway Compound 8-Mercapto-2-PQ Derivative Tubulin Tubulin Heterodimer (Colchicine Site) Compound->Tubulin Binds MT_Instability Microtubule Depolymerization Tubulin->MT_Instability Inhibits Assembly Spindle Mitotic Spindle Collapse MT_Instability->Spindle G2M G2/M Cell Cycle Arrest Spindle->G2M Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M->Bcl2 Prolonged Arrest Caspase Caspase-3/9 Activation Bcl2->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 1: Signal transduction pathway induced by 8-mercapto-2-phenyl-4-quinolone derivatives.

Experimental Protocols

To validate the biological activity of these derivatives, a robust experimental workflow is required.

In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Determine IC50 values against cancer cell lines (e.g., MCF-7, HCT-116, A549).

  • Seeding: Plate cells (5,000 cells/well) in 96-well plates; incubate 24h.

  • Treatment: Add serial dilutions of the 8-mercapto derivative (0.01 - 100 µM). Include DMSO control (<0.5%).

  • Incubation: Incubate for 48-72 hours at 37°C, 5% CO₂.

  • Detection: Add MTT reagent (5 mg/mL); incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Tubulin Polymerization Assay

Objective: Confirm direct interaction with tubulin.

  • Preparation: Use purified bovine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) with 1 mM GTP.

  • Baselines: Cool to 4°C. Add test compound (5 µM) or Colchicine (positive control).

  • Initiation: Transfer to 37°C cuvette to initiate polymerization.

  • Monitoring: Measure turbidity (absorbance at 340 nm) every 30 seconds for 60 minutes.

  • Result: Effective inhibitors will show a flat line (no increase in turbidity) compared to the sigmoidal growth of the vehicle control.

Biological Evaluation Workflow

Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Mechanism cluster_2 Phase 3: Validation Syn Chemical Synthesis MTT MTT Assay (IC50) Syn->MTT Flow Flow Cytometry (Cell Cycle) MTT->Flow Active Hits (<10µM) Tubulin Tubulin Polymerization Flow->Tubulin G2/M Arrest? West Western Blot (Caspase/Bcl-2) Tubulin->West InVivo In Vivo Xenograft West->InVivo

Figure 2: Step-by-step biological evaluation workflow for quinolone derivatives.

Data Summary: Comparative Potency

The following table summarizes the typical antiproliferative profile of 8-substituted-2-phenyl-4-quinolones. While specific data for the 8-mercapto derivative varies by N-substitution, it generally tracks closely with 8-methoxy analogues due to steric similarities.

Compound ClassSubstituent (C-8)Target (Primary)Typical IC50 (MCF-7)Mechanism Note
Reference -H (Unsubstituted)Tubulin> 10 µMWeak binding; high rotation of phenyl ring.
Standard -OMe (Methoxy)Tubulin0.1 - 1.0 µMLocked conformation; potent antimitotic.
Subject -SH (Mercapto) Tubulin / Redox 0.5 - 2.5 µM *High potency; potential for disulfide dimerization.
Halogenated -F (Fluoro)Tubulin0.05 - 0.5 µMMetabolic stability; high lipophilicity.

*Estimated range based on bioisosteric SAR of analogous quinolones.

References

  • Synthesis and cytotoxicity of 1,6,7,8-substituted 2-(4'-substituted phenyl)-4-quinolones. Source: Journal of Medicinal Chemistry (1993).[1][2] Context: Establishes the 2-phenyl-4-quinolone scaffold as a potent antimitotic agent interacting with tubulin.[1][3] URL:[Link]

  • Fluorinated 2-phenyl-4-quinolone derivatives as antimitotic antitumor agents. Source: Journal of Medicinal Chemistry (2001).[3] Context: Demonstrates the critical role of 8-position substitution and the ketone moiety for cytotoxic activity. URL:[Link]

  • 2-Phenyl-4-quinolone (YT-1) induces G2/M phase arrest and an intrinsic apoptotic mechanism. Source:[2] Spandidos Publications (2017). Context: detailed mechanistic validation of the scaffold inducing G2/M arrest and apoptosis. URL:[Link]

  • Design, Synthesis, and Biological Evaluation of 8-Mercapto-3,7-Dihydro-1H-Purine-2,6-Diones. Source: Molecules (MDPI) (2020). Context: Validates the biological relevance of the 8-mercapto group in related heterocyclic scaffolds for enzyme inhibition. URL:[Link]

Sources

Unlocking the 2-Phenylquinolin-4-one Scaffold: A Technical Guide to Medicinal Chemistry, SAR, and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-phenylquinolin-4-one (2-PQ) core has emerged as a privileged azaheterocyclic scaffold in modern medicinal chemistry. Originally recognized for its broad-spectrum antimicrobial properties, recent structural evolutions have repositioned 2-PQ derivatives as highly potent antimitotic and anticancer agents[1]. By mimicking the pharmacophoric features of natural alkaloids like colchicine and combretastatin A-4 (CA-4), optimized 2-PQ analogs demonstrate profound efficacy against drug-resistant human tumor cell lines[2]. This whitepaper provides an in-depth, mechanistic analysis of the 2-PQ scaffold, detailing its structure-activity relationships (SAR), transition-metal-free synthetic methodologies, and self-validating biological evaluation protocols.

Structural Biology & Mechanism of Action

The primary pharmacological driver of the 2-PQ scaffold in oncology is its high-affinity binding to the colchicine site of tubulin heterodimers[1][2]. Unlike the complex, macrocyclic structures of Vinca alkaloids or taxanes, the relatively low molecular weight and planar geometry of the 2-PQ core allow it to intercalate efficiently into the hydrophobic pocket of


-tubulin.

This binding physically prevents the addition of new tubulin monomers, leading to the rapid depolymerization of the microtubule network. Consequently, cells are unable to form a functional mitotic spindle, triggering prolonged G2/M phase cell cycle arrest and subsequent apoptosis[3]. Secondary mechanisms, particularly for halogenated derivatives like 6-chloro-2-phenylquinolin-4-ol, include the inhibition of the phosphatidylinositol 3-kinase (PI3K) signaling pathway and modulation of DNA topoisomerases[4].

MoA Compound 2-Phenylquinolin-4-one (2-PQ) Scaffold Target1 Tubulin Heterodimers (Colchicine Binding Site) Compound->Target1 Primary Target Target2 PI3K / Kinase Pathways Compound->Target2 Secondary Target Effect1 Inhibition of Tubulin Polymerization Target1->Effect1 Effect2 Cell Cycle Arrest (G2/M Phase) Target2->Effect2 Effect1->Effect2 Effect3 Apoptosis Induction Effect2->Effect3

Logical signaling pathway of 2-PQ mediated tubulin inhibition and apoptosis.

Structure-Activity Relationship (SAR) Landscape

The biological activity of 2-PQs is highly sensitive to the electronic and steric profiles of substituents on both the quinolone A-ring and the 2-phenyl C-ring.

  • A-Ring Modifications: The introduction of electron-donating groups at the 6- and 7-positions significantly enhances tubulin binding affinity. For instance, replacing a 6,7-methylenedioxy group with a 6-pyrrolidin-1-yl moiety dramatically increases cytotoxicity against non-small cell lung cancer lines[3].

  • C-Ring Modifications: The substitution pattern on the 2-phenyl ring is critical for mimicking the trimethoxyphenyl ring of colchicine. A 3'-hydroxyl and 5'-methoxy configuration provides an optimal balance of hydrogen bond donation and hydrophobic interaction[3].

  • N-1 and C-4 Core: The presence of the carbonyl group at position 4 and specific substitutions on the nitrogen atom are essential for maintaining the overall planar geometry required for target engagement[1].

Table 1: Quantitative SAR Profile of Key 2-PQ Derivatives
Compound IDA-Ring SubstitutionC-Ring (2-Phenyl) SubstitutionPrimary TargetIC50 (µM)Target Cell LineReference
2PQ-1 6,7-methylenedioxy3'-F, 4'-OMeTubulin~0.05HL-60[3]
2PQ-6 6-methoxy3'-OH, 5'-OMeTubulin0.03 - 0.11HCT116[3]
Compound 6h 6-pyrrolidin-1-yl3'-OH, 5'-OMeTubulin~0.03NCI-H522[3]
6-Chloro-2-PQ 6-chloroUnsubstitutedPI3K / TubulinN/AVarious[4]
CA-4 (Ref) N/AN/ATubulin~0.003NCI-H522[2]

Synthetic Methodologies: Transition-Metal-Free Solid-Phase Synthesis

Traditional synthesis of the 2-PQ core (e.g., via Camps cyclization or Conrad-Limpach reaction) often requires harsh conditions, high temperatures, or transition-metal catalysts (Pd/Cu) that complicate purification and regulatory approval for clinical trials. To bypass these limitations, a robust, transition-metal-free solid-phase synthesis utilizing enaminone intermediates has been developed.

Synthesis Start Anilines & Alkynones (Starting Materials) Step1 Silica-Supported Solid-Phase Reaction Start->Step1 Intermediate Enaminone Intermediate Step1->Intermediate Solvent-Free Step2 Alumina-Supported Thermal Cyclization Intermediate->Step2 Product 1,2-Disubstituted 4-Quinolone Core Step2->Product Regiospecific Prodrug Phosphate Prodrug Derivatization Product->Prodrug Solubility Boost

Solid-phase transition-metal-free synthetic workflow for 2-PQ derivatives.

Protocol 1: Step-by-Step Enaminone Cyclization

Objective: Synthesize 1,2-disubstituted 4-quinolones avoiding heavy metal contamination.

  • Enaminone Formation (Silica-Supported):

    • Action: Combine equimolar amounts of the substituted aniline and alkynone with activated silica gel (60-120 mesh). Grind thoroughly in a mortar for 10-15 minutes at room temperature.

    • Causality: Silica acts as a mild, high-surface-area acidic support. Solvent-free grinding drastically increases local reactant concentration, overcoming the activation energy barrier for nucleophilic attack without requiring harsh Lewis acids.

    • System Validation: Perform TLC (Hexane:EtOAc 3:1). The complete disappearance of the aniline spot and the emergence of a new UV-active spot (Rf ~0.4) confirms enaminone formation.

      
      H NMR must reveal a characteristic vinylic proton doublet at ~6.5 ppm.
      
  • Thermal Cyclization (Alumina-Supported):

    • Action: Transfer the isolated enaminone to acidic alumina. Heat the solid mixture to 120°C for 2-4 hours.

    • Causality: Acidic alumina provides the necessary protic environment to catalyze an intramolecular Friedel-Crafts-type cyclization. The absence of transition metals eliminates the risk of trace heavy metal retention in the final Active Pharmaceutical Ingredient (API).

    • System Validation: Monitor via LC-MS. The product mass must reflect the exact loss of

      
       (M-18) from the enaminone intermediate, confirming ring closure.
      

Biological Evaluation: Self-Validating In Vitro Protocols

To accurately assess the pharmacodynamics of synthesized 2-PQs, biochemical assays must isolate the primary target (tubulin) from confounding cellular variables.

Protocol 2: Tubulin Polymerization Inhibition Assay

Objective: Quantify the direct inhibition of microtubule assembly by 2-PQ analogs[1][2].

  • Tubulin Preparation:

    • Action: Reconstitute highly purified bovine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl

      
      , pH 6.9) supplemented with 1 mM GTP.
      
    • Causality: PIPES maintains physiological pH without interfering with protein stability. EGTA is strictly required to chelate trace Ca

      
       ions, which are potent endogenous inhibitors of tubulin polymerization. GTP provides the necessary energy substrate for microtubule assembly.
      
  • Compound Incubation & Kinetic Readout:

    • Action: Add the 2-PQ derivative (dissolved in DMSO) to the tubulin solution. Ensure the final DMSO concentration remains

      
      1% v/v. Incubate at 37°C and measure absorbance at 340 nm continuously for 60 minutes.
      
    • Causality: DMSO concentrations >1% alter the dielectric constant of the buffer, artificially denaturing tubulin and yielding false positives. 37°C is the critical thermodynamic threshold for spontaneous tubulin nucleation.

    • System Validation (Critical): The protocol is only valid if three parallel controls succeed:

      • Vehicle Control (1% DMSO): Must show a standard sigmoidal polymerization curve plateauing by 45 minutes. If it fails to plateau, the tubulin batch is degraded and the assay must be rejected.

      • Positive Control (CA-4, 3 µM): Must show near-complete suppression of the absorbance curve[2].

      • Blank: Buffer only, to baseline the spectrophotometer.

Pharmacokinetics & Prodrug Strategies

A significant hurdle in the clinical translation of the 2-PQ scaffold is its high planarity and lipophilicity, which results in poor aqueous solubility and consequently low oral bioavailability.

To overcome this, medicinal chemists leverage the SAR findings that tolerate modifications at the C-ring. By utilizing compounds with a 3'-hydroxyl group (such as Compound 6h), the scaffold can be converted into a disodium monophosphate prodrug [3].

  • Causality: The phosphate group drastically increases hydrophilicity, allowing for intravenous formulation. Upon administration, endogenous alkaline phosphatases in the bloodstream rapidly cleave the phosphate ester, liberating the active, lipophilic 2-PQ pharmacophore directly into the tumor microenvironment. This strategy mimics the successful clinical development pathway of the CA-4 phosphate prodrug (fosbretabulin)[2].

References

1.[1] Quinolin-4-ones: Methods of Synthesis and Application in Medicine - nih.gov - 1 2.[4] 6-Chloro-2-phenylquinolin-4-ol|CAS 17282-72-3|RUO - benchchem.com - 4 3.[3] Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead - nih.gov - 3 4. Transition-metal-free step-economical solid phase synthesis of 1,2-disubstituted 4-quinolones - rsc.org - 5.[2] Design and Synthesis of 2-(3-Benzo[b]thienyl)-6,7-methylenedioxyquinolin-4-one Analogs as Potent Antitumor Agents that Inhibit Tubulin Assembly - nih.gov -2

Sources

structure-activity relationship (SAR) of 8-substituted quinolones

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an authoritative, mechanism-first analysis of the 8-substituted quinolone scaffold.

Technical Guide for Medicinal Chemists & Pharmacologists

Executive Summary: The "Safety-Potency" Switch

In the evolution of fluoroquinolones (FQs), the C-8 position of the quinolone nucleus (N-1, C-2, C-3, C-4, C-10 ring system) has emerged as the critical determinant for balancing antimicrobial potency against host toxicity. While the C-6 fluorine is non-negotiable for gyrase inhibition, and the C-7 substituent dictates the antimicrobial spectrum and pharmacokinetics, the C-8 substituent is the "tuner" of genetic toxicity, phototoxicity, and mutant prevention.

This guide analyzes the structure-activity relationship (SAR) of C-8 modifications, specifically contrasting the 8-H (legacy), 8-Halogen (potent but toxic), and 8-Methoxy (optimized) scaffolds.

Mechanistic Foundation: The Water-Metal Ion Bridge

To understand C-8 SAR, one must first understand the binding mode. The "Drlica-Zhao Hypothesis" posits that quinolones do not bind simply to the enzyme or the DNA, but to a specific enzyme-DNA complex.

The Magnesium Interface

Quinolones arrest DNA replication by stabilizing the cleaved DNA-enzyme complex. The C-3 carboxyl and C-4 keto groups chelate a magnesium ion (


). This metal ion coordinates with four water molecules, which in turn hydrogen bond to specific serine and acidic residues (e.g., Ser84 and Glu88 in Staphylococcus aureus GyrA) of the topoisomerase.

The C-8 Role: The C-8 substituent influences the electron density of the aromatic ring and the spatial orientation of the molecule within this ternary complex. Bulky groups at C-8 (like methoxy) can create steric hindrance that prevents the drug from being dislodged by specific resistance mutations (e.g., Ser84Leu), thereby lowering the Mutant Prevention Concentration (MPC).

Visualizing the Interaction

The following diagram illustrates the critical "Water-Metal Ion Bridge" and how the C-8 position interfaces with the Topoisomerase-DNA complex.

WaterMetalBridge Mg Mg2+ Ion Water 4x Water Molecules (Coordination Sphere) Mg->Water Coordination Quinolone Quinolone Core (C3-Carboxyl / C4-Keto) Quinolone->Mg Chelation DNA Cleaved DNA Strand Quinolone->DNA Intercalation Enzyme Topoisomerase IV / Gyrase (Ser84 / Glu88) Water->Enzyme H-Bonding (The Bridge) Enzyme->DNA Cleavage Site C8 C-8 Substituent (Steric/Electronic Modulator) C8->Quinolone Attached at Pos 8 C8->Enzyme Steric Interaction (Prevents Resistance)

Figure 1: The Water-Metal Ion Bridge. The C-8 substituent stabilizes the ternary complex and provides steric bulk to counteract resistance mutations.

SAR Deep Dive: Substituent Analysis

The 8-H Scaffold (Legacy)
  • Examples: Ciprofloxacin, Norfloxacin.[1][2]

  • Profile: The baseline. It offers excellent Gram-negative coverage but lacks the additional binding affinity required for robust Gram-positive activity (specifically S. pneumoniae).

  • Limitation: High mutant selection window. Bacteria easily develop resistance via efflux pumps or single-point gyrase mutations.

The 8-Halogen Trap (8-F, 8-Cl)
  • Examples: Lomefloxacin (8-F), Sparfloxacin (8-F), Clinafloxacin (8-Cl).

  • Efficacy: The addition of a halogen (especially Chlorine) at C-8 dramatically increases potency against anaerobes and Gram-positives by increasing the lipophilicity and altering the ring electronics.

  • The Toxicity Failure:

    • 8-F: The C-F bond is labile under UV light. This leads to the generation of reactive aryl cations and singlet oxygen (

      
      ), causing severe phototoxicity.
      
    • 8-Cl: While potent, clinafloxacin demonstrated significant phototoxicity and hypoglycemia, leading to its withdrawal or restricted use.

The 8-Methoxy Solution (8-OMe)
  • Examples: Moxifloxacin, Gatifloxacin.[3][4]

  • Mechanism: The methoxy group is an electron-donating group (EDG).

    • Photostability: It raises the energy of the HOMO (Highest Occupied Molecular Orbital), reducing the gap to the LUMO, but crucially, it stabilizes the molecule against UV-induced dehalogenation (unlike 8-F).

    • Mutant Prevention: The bulky methoxy group creates a "steric clash" with resistant mutant enzymes. Even if the enzyme mutates (e.g., Ser84 to Leu), the 8-OMe group maintains binding efficacy where 8-H or 8-F drugs would fail.

  • Result: Lowest phototoxicity in class and highest barrier to resistance.

Comparative Data Summary
Feature8-H (Ciprofloxacin)8-F (Lomefloxacin)8-OMe (Moxifloxacin)
Gram (+) Potency ModerateHighVery High
Anaerobic Activity PoorModerateHigh
Phototoxicity Low-ModerateSevere Negligible
Mutant Prevention Low (Easy Resistance)ModerateHigh (Steric Hindrance)
Genetic Toxicity LowModerateLow

Toxicity & Safety: The Phototoxicity Pathway

Phototoxicity is the primary failure mode for 8-substituted quinolones. The mechanism involves the absorption of UVA radiation (320–400 nm), leading to the generation of Reactive Oxygen Species (ROS).

Phototoxicity cluster_PathA Type I Mechanism (8-F/8-Cl) cluster_PathB Type II Mechanism UVA UVA Irradiation (320-400 nm) Drug Quinolone (Ground State) UVA->Drug Absorption Excited Excited Triplet State (T1) Drug->Excited Intersystem Crossing Dehalogenation Dehalogenation (C-8 Bond Break) Excited->Dehalogenation If 8-Halogen present Oxygen Ground State Oxygen Excited->Oxygen Energy Transfer Radical Aryl Cation / Radical Dehalogenation->Radical Damage Lipid Peroxidation & DNA Strand Breaks Radical->Damage Singlet Singlet Oxygen (1O2) Oxygen->Singlet Singlet->Damage

Figure 2: Phototoxicity Mechanisms. 8-Halogenated quinolones undergo Type I photodegradation, while 8-OMe derivatives suppress this pathway.

Experimental Protocols

Synthesis: The Grohe-Heinen Approach (8-OMe Core)

Context: Direct modification of C-8 on a finished quinolone is difficult. The 8-substituent must be introduced early in the scaffold construction.

Objective: Synthesis of the 8-methoxy-6-fluoro-4-quinolone core. Starting Material: 2,4,5-trifluoro-3-methoxybenzoic acid.

Protocol:

  • Activation: Dissolve 2,4,5-trifluoro-3-methoxybenzoic acid (1 eq) in thionyl chloride (

    
    ). Reflux for 3 hours to generate the acid chloride. Evaporate excess 
    
    
    
    .
  • Acylation: React the acid chloride with ethyl 3-(dimethylamino)acrylate in the presence of triethylamine (TEA) in toluene. This forms the intermediate ethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)-3-(dimethylamino)acrylate.

  • Cyclization (The Critical Step): Treat the intermediate with cyclopropylamine (1.1 eq) in ethanol at room temperature to swap the amine.

  • Ring Closure: Heat the resulting enamine in DMF with potassium carbonate (

    
    ) at 80°C. This effects the intramolecular nucleophilic aromatic substitution (
    
    
    
    ) to close the ring.
  • Hydrolysis: Hydrolyze the ester using NaOH/EtOH to yield the free carboxylic acid: 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .

  • C-7 Substitution: Finally, react this core with the desired amine (e.g., (S,S)-2,8-diazabicyclo[4.3.0]nonane for Moxifloxacin) in acetonitrile with DBU as a base.

Phototoxicity Assay: 3T3 Neutral Red Uptake (OECD TG 432)

Context: This is the industry standard for validating the safety of 8-substituted derivatives.

Protocol:

  • Cell Culture: Seed Balb/c 3T3 mouse fibroblast cells in two 96-well plates. Incubate for 24h.

  • Treatment: Remove medium. Add test compound (Quinolone derivative) at 8 serial dilutions in EBSS (Earle's Balanced Salt Solution).

  • Irradiation:

    • Plate A (+UV): Expose to

      
       UVA light (solar simulator).
      
    • Plate B (-UV): Keep in dark (foil wrapped).

  • Incubation: Post-irradiation, replace buffer with culture medium and incubate overnight.

  • Viability Check: Add Neutral Red medium. Incubate 3h. Wash and desorb dye.

  • Calculation: Measure Optical Density (OD540). Calculate the Photo-Irritation Factor (PIF):

    
    
    
    • Interpretation: PIF < 2 = Non-phototoxic (Typical for 8-OMe). PIF > 5 = Phototoxic (Typical for 8-F).

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinoline Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685–706. [Link]

  • Marutani, K., et al. (1993).[1] Reduced phototoxicity of a fluoroquinolone antibacterial agent with a methoxy group at the 8 position in mice irradiated with long-wavelength UV light.[1][2] Antimicrobial Agents and Chemotherapy, 37(10), 2217–2223. [Link]

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392. [Link]

  • OECD Guidelines for the Testing of Chemicals. (2019). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. OECD Publishing. [Link]

Sources

The Therapeutic Potential of Sulfur-Containing Quinolone Analogs: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Architectural Paradigm: The Strategic Incorporation of Sulfur

For decades, the fluoroquinolone scaffold has been a cornerstone of antimicrobial therapy. However, the relentless emergence of multidrug-resistant (MDR) pathogens and the demand for novel oncological therapeutics have necessitated radical structural diversification. As a Senior Application Scientist evaluating molecular scaffolds, I emphasize that the transition from classical oxygen-containing quinolones to sulfur-containing analogs (thioquinolones, thiazeto-quinolones, and C-2 thioalkyl derivatives) is not merely an iterative medicinal chemistry exercise; it is a fundamental shift in stereoelectronic targeting.

Sulfur is larger, more polarizable, and less electronegative than oxygen. When strategically placed—such as in the fused thiazeto ring of 1 or as a C-2 thioalkyl substituent—it alters the lipophilicity and binding kinetics of the molecule without disrupting the critical C3-carboxyl/C4-keto pharmacophore required for enzyme chelation[2]. Conversely, direct thionation of the C-4 carbonyl reduces affinity for the magnesium(II) water bridge, highlighting the precise spatial requirements for sulfur incorporation[3]. This guide dissects the dual therapeutic potential of these analogs across bacteriology and oncology.

Bactericidal Mechanisms: Overcoming Target-Site Resistance

Classical fluoroquinolones act by stabilizing the ternary cleavage complex between bacterial DNA and DNA gyrase (GyrA/GyrB) or Topoisomerase IV (ParC/ParE). Resistance typically arises from chromosomal mutations in the quinolone resistance-determining region (QRDR).

Sulfur-containing derivatives, particularly ulifloxacin (the active metabolite of the prodrug prulifloxacin), bypass some of these resistance mechanisms. Ulifloxacin features a unique fused[1,3]thiazeto[3,2-a]quinoline core. The sulfur atom in this constrained ring system enhances the molecule's ability to intercalate into the DNA-enzyme interface, maintaining a potent bactericidal effect where the minimum inhibitory concentration (MIC) is nearly equal to the minimal bactericidal concentration (MBC)[1]. Furthermore, novel 7-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl) fluoroquinolone derivatives have demonstrated superior activity against multidrug-resistant Streptococcus pneumoniae compared to standard agents like ciprofloxacin[4].

G FQ Sulfur-Quinolone (e.g., Ulifloxacin) Gyrase DNA Gyrase / Topo IV (GyrA/ParC Subunits) FQ->Gyrase Binds Mg2+-Water Bridge Complex Ternary Cleavage Complex (Drug-Enzyme-DNA) Gyrase->Complex Traps DNA Arrest Replication Fork Arrest Complex->Arrest Blocks Helicase DSB Double-Strand Breaks Arrest->DSB Chromosome Fragmentation Death Bacterial Apoptosis DSB->Death Lethal Event

Fig 1: Mechanism of DNA Gyrase inhibition by sulfur-containing quinolones.

The Oncology Frontier: Par-4 Secretagogues and Metastasis Inhibition

Beyond infectious diseases, sulfur-containing quinolones have emerged as highly selective anti-tumor agents. A groundbreaking class of compounds known as 3-arylquinolines (and their 2-thioquinolone derivatives, termed "arylquins") function as Par-4 (Prostate apoptosis response-4) secretagogues [5].

Unlike traditional cytotoxic chemotherapies that indiscriminately target rapidly dividing cells, thioquinolones bind specifically to the rod domain of the intermediate filament protein vimentin in normal fibroblasts[6]. This binding event induces a conformational shift that releases intracellular Par-4. Once secreted into the microenvironment, Par-4 circulates systemically and binds exclusively to the GRP78 receptor, which is uniquely translocated to the cell surface in cancer cells[7]. This triggers robust, tumor-selective apoptosis. The substitution of the C-2 oxygen with sulfur in these analogs has been pivotal in structure-activity relationship (SAR) studies to optimize vimentin binding stoichiometry while eliminating off-target hERG potassium channel liabilities[6].

G Thio 3-Aryl-2-Thioquinolone Vimentin Vimentin Rod Domain (Intracellular) Thio->Vimentin Binds Cys328 Region Par4 Par-4 Protein Release Vimentin->Par4 Conformational Shift Secretion Secretion to Microenvironment Par4->Secretion Exocytosis GRP78 GRP78 Receptor (Cancer Cell Surface) Secretion->GRP78 Paracrine Targeting Apoptosis Selective Tumor Apoptosis GRP78->Apoptosis Caspase Activation

Fig 2: Paracrine apoptosis pathway via thioquinolone-induced Par-4 secretion.

Quantitative Structure-Activity Relationship (SAR) Data

To facilitate rational drug design, the following table synthesizes the quantitative performance metrics of key sulfur-containing quinolone scaffolds across their respective therapeutic domains.

Compound / Scaffold ClassPrimary Target / MechanismKey Quantitative MetricClinical / Preclinical Relevance
Ulifloxacin (Fused Thiazeto-quinoline)DNA Gyrase & Topo IVMIC90 ≤ 1.0 µg/mL against Nal-R E. coliBroad-spectrum bactericidal agent; highly active against enteric Gram-negative bacilli[8].
7-(2-thia-5-azabicyclo) quinolones DNA Gyrase (Mutant Strains)Superior MIC vs. CiprofloxacinOvercomes multidrug-resistant S. pneumoniae clinical isolates[4].
C-2 Thioalkyl Fluoroquinolones DNA GyraseVariable MIC (Structure-dependent)Explores C-2 binding pocket interactions; specific derivatives show enhanced potency[2].
3-Aryl-2-thioquinolones (Arylquins)Vimentin / Par-4 SecretionRobust Par-4 Secretion at 500 nMInduces selective paracrine apoptosis in prostate/lung tumors without normal cell toxicity[6].

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating intrinsic controls to verify causality at each step.

Protocol A: In Vitro DNA Gyrase Supercoiling Inhibition Assay

Purpose: To quantify the inhibitory potency of novel thioquinolones against bacterial DNA gyrase.

  • Reaction Assembly: Combine 1 U of purified E. coli DNA gyrase with 0.5 µg of relaxed pBR322 plasmid DNA in a reaction buffer containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, and 1.4 mM ATP. Causality: This specific ionic environment is critical; sulfur analogs exhibit altered Mg2+ coordination kinetics compared to oxygen analogs, making precise MgCl2 concentrations vital for accurate IC50 determination[3].

  • Compound Incubation: Introduce the thioquinolone analog at titrated concentrations (0.1 µg/mL to 10 µg/mL). Validation Step: Include a vehicle control (DMSO) to establish baseline maximum supercoiling, and a known inhibitor (ciprofloxacin) as a positive control to validate assay sensitivity.

  • Equilibration & Cleavage: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 50 mM EDTA and 0.5% SDS, followed by Proteinase K digestion (30 min at 37°C) to degrade the trapped gyrase.

  • Electrophoretic Resolution: Resolve the topoisomers on a 1% agarose gel in 1X TAE buffer. Causality: Supercoiled DNA migrates faster than relaxed DNA. The disappearance of the supercoiled band correlates directly with the structural stabilization of the cleavage complex by the sulfur-analog.

Protocol B: Par-4 Secretion and Western Blot Quantification Assay

Purpose: To evaluate the efficacy of 3-aryl-2-thioquinolones as Par-4 secretagogues.

  • Fibroblast Conditioning: Seed normal mouse fibroblasts in 6-well plates and culture until 80% confluent. Causality: Normal fibroblasts are the physiological source of paracrine Par-4; using cancer cells would yield false negatives due to their intrinsic suppression of Par-4 secretion[7].

  • Thioquinolone Treatment: Replace media with serum-free conditioned medium (CM) containing 500 nM of the target thioquinolone (e.g., Arylquin 1a). Causality: 500 nM is the empirically determined threshold that maximizes vimentin binding without inducing off-target cytotoxicity[6].

  • Protein Harvesting & Validation: After 24 hours, collect the CM. Validation Step: Lyse the remaining cells to analyze intracellular Par-4 and Collagen (Col1A1) levels. Col1A1 serves as a negative control to prove that the drug induces specific Par-4 secretion rather than generalized protein leakage from cell death.

  • Quantitative Western Blotting: Concentrate the CM and subject it to SDS-PAGE. Probe with anti-Par-4 antibodies. Causality: Use recombinant TRX-Par-4 (0.05–5 ng) to generate a standard calibration curve on the same blot. This converts raw densitometry (band density) into absolute picomolar concentrations, proving the stoichiometric efficiency of the thioquinolone[6].

References

  • Darflox: Dosage & Side Effects | MIMS Thailand Source: MIMS URL:[Link]

  • Prulifloxacin: a new antibacterial fluoroquinolone : Expert Review of Anti-infective Therapy Source: Ovid URL:[Link]

  • A review on different activity of quinolone derivatives Source: ResearchGate URL:[Link]

  • Synthesis and evaluation of 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones Source: PMC (NIH) URL:[Link]

  • Synthesis and Biological Evaluation of the Thionated Antibacterial Agent Nalidixic Acid and Its Organoruthenium(II) Complex Source: University of Ljubljana (uni-lj.si) URL:[Link]

  • Par-4 Secretion: Stoichiometry of 3-Arylquinoline Binding to Vimentin Source: PMC (NIH) URL:[Link]

  • Disease-Focused Pilot Awards | UK Center for Clinical and Translation Science Source: University of Kentucky URL:[Link]

  • 3-Aryl-2-Quinolone Derivatives: Synthesis and Characterization of In Vitro and In Vivo Antitumor Effects Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-phenyl-8-sulfanyl-1,4-dihydroquinolin-4-one (CAS 338966-55-5) represents a highly privileged, bifunctional scaffold in medicinal chemistry. By merging the antimitotic properties of 2-phenyl-4-quinolones[1] with the robust transition-metal chelating capacity of 8-mercaptoquinolines[2][3], this molecule serves as a critical building block for developing targeted therapeutics. This whitepaper provides an in-depth mechanistic analysis, validated synthetic workflows, and self-validating assay protocols for leveraging this compound in oncology and metalloenzyme inhibition.

Chemical Identity & Physicochemical Profiling

Before integrating any small molecule into a screening cascade, establishing its baseline physicochemical profile is paramount to predict its behavior in aqueous assays and lipid bilayers.

Table 1: Chemical Identity and Predicted Physicochemical Properties [4][5]

ParameterValue / DescriptionPharmacological Relevance
IUPAC Name 2-phenyl-8-sulfanyl-1H-quinolin-4-oneDefines the core heterocyclic scaffold.
CAS Number 338966-55-5Unique registry identifier for procurement/tracking.
Molecular Formula C₁₅H₁₁NOS-
Molecular Weight 253.32 g/mol Ideal lead-like MW (<300 Da), allowing room for functionalization.
Predicted pKa (Thiol) ~6.95The 8-sulfanyl group is partially ionized at physiological pH (7.4), enhancing metal coordination kinetics.
Monoisotopic Mass 253.05614 DaCritical for high-resolution mass spectrometry (HRMS) validation.

Structural Mechanistics & Pharmacophore Rationale

As drug development professionals, we must understand the causality behind a molecule's biological activity. CAS 338966-55-5 is not a random assembly of atoms; it is a rationally designed pharmacophore with three distinct functional domains:

  • The 4-Quinolone Core: This rigid, planar system acts as a structural mimic of podophyllotoxin and colchicine. It intercalates into the colchicine-binding site of tubulin, preventing the α/β-tubulin heterodimers from polymerizing into microtubules[6][7].

  • The 2-Phenyl Substitution: The addition of a lipophilic phenyl ring at the C2 position drives the molecule into the deep hydrophobic pocket of the tubulin interface, significantly lowering the dissociation constant (

    
    ) compared to unsubstituted quinolones[1][8].
    
  • The 8-Sulfanyl (Mercapto) Group: While 8-hydroxyquinolines are standard metal chelators, substituting oxygen for sulfur (a "softer" Lewis base) drastically increases the binding affinity for soft and borderline transition metals like Zn²⁺ and Cu²⁺[3][9]. The N1 and S8 atoms form a highly stable bidentate coordination sphere, making this moiety an exceptional warhead for inhibiting zinc-dependent metalloenzymes (e.g., Matrix Metalloproteinases or Histone Deacetylases).

Pharmacophore Compound This compound (CAS: 338966-55-5) Core 4-Quinolone Core (Rigid Scaffold) Compound->Core Phenyl 2-Phenyl Substitution (Lipophilic Domain) Compound->Phenyl Thiol 8-Sulfanyl Group (Soft Lewis Base) Compound->Thiol Tubulin Colchicine Binding Site (Tubulin Heterodimer) Core->Tubulin Scaffold Mimicry Phenyl->Tubulin Hydrophobic Anchoring Metallo Zinc Metalloenzymes (e.g., HDAC, MMP) Thiol->Metallo Bidentate Chelation (N1, S8) Arrest G2/M Phase Arrest Tubulin->Arrest Inhibits Polymerization Apoptosis Intrinsic Apoptosis Arrest->Apoptosis Caspase-3/9 Activation

Fig 1: Pharmacophore mapping and dual-pathway mechanism of action for CAS 338966-55-5.

Synthetic Methodology & Validation Protocol

Direct sulfhydration of the quinolone ring is notoriously low-yielding and prone to oxidative dimerization (disulfide formation). To ensure high regiospecificity and yield, we employ the Newman-Kwart Rearrangement , converting a phenolic oxygen to a thiol via a thiocarbamate intermediate.

Step-by-Step Synthesis
  • Thiocarbamoylation: React 8-hydroxy-2-phenylquinolin-4(1H)-one with dimethylthiocarbamoyl chloride (DMTC-Cl) in the presence of DABCO (base) and DMF. This yields the O-aryl thiocarbamate.

  • Newman-Kwart Rearrangement (The Critical Step): Heat the O-aryl thiocarbamate in diphenyl ether to 250°C for 2 hours. The thermal energy drives the intramolecular migration of the aryl group from oxygen to sulfur, forming the thermodynamically more stable S-aryl thiocarbamate.

  • Alkaline Hydrolysis: Treat the S-aryl thiocarbamate with 10% NaOH in methanol under reflux to cleave the carbamate, yielding the free 8-sulfanyl product. Acidify with HCl to precipitate the final compound.

Self-Validating Analytical Check
  • Causality of Validation: The Newman-Kwart rearrangement must be validated before hydrolysis. In ¹³C NMR, the O-aryl thiocarbamate exhibits a distinct C=S carbon resonance at ~187 ppm . Post-rearrangement, this peak disappears and is replaced by a C=O resonance at ~166 ppm in the S-aryl thiocarbamate. If this shift is absent, the reaction failed to reach the required activation energy, and proceeding to hydrolysis will only regenerate the starting material.

Synthesis SM 8-Hydroxy-2-phenyl- 4-quinolone Step1 Thiocarbamoylation (DMTC-Cl, DABCO) SM->Step1 O-aryl formation Step2 Newman-Kwart Rearrangement (250°C) Step1->Step2 Thermal shift Step3 Alkaline Hydrolysis (NaOH, MeOH) Step2->Step3 S-aryl cleavage Product 2-phenyl-8-sulfanyl- 1,4-dihydroquinolin-4-one Step3->Product Acidification

Fig 2: Synthetic workflow utilizing the Newman-Kwart rearrangement for regiospecific thiol insertion.

Experimental Workflows: Metalloenzyme & Tubulin Assays

To evaluate the dual-nature of this compound, two distinct self-validating assays are required.

Protocol A: Zinc-Chelation Fluorometric Competition Assay

Because 8-mercaptoquinolines are exceptionally strong Zn²⁺ chelators[3], we measure affinity by competing against a known fluorescent zinc indicator, FluoZin-3.

  • Buffer Preparation: Prepare 50 mM HEPES buffer (pH 7.4) treated with Chelex-100 resin to remove trace background metals.

  • Complex Formation: Incubate 1 µM FluoZin-3 with 0.5 µM ZnCl₂. This establishes the maximum fluorescence baseline (Ex: 494 nm / Em: 516 nm).

  • Titration: Add CAS 338966-55-5 in a concentration gradient (1 nM to 100 µM). As the compound chelates Zn²⁺ away from FluoZin-3, fluorescence decreases.

  • Self-Validation Control: Add 50 µM EDTA to a control well. EDTA is a universal chelator; it must quench fluorescence to absolute baseline. If it does not, the buffer is contaminated with excess zinc, invalidating the assay window.

Protocol B: Tubulin Polymerization Inhibition Assay

This assay measures the ability of the 4-quinolone core to prevent microtubule formation[1][7].

  • Reagent Prep: Reconstitute highly purified porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9).

  • Compound Incubation: Pre-incubate tubulin with 5 µM of CAS 338966-55-5 (or vehicle DMSO) on ice for 15 minutes.

  • Kinetic Measurement: Transfer the plate to a microplate reader pre-warmed to 37°C. Measure absorbance at 340 nm every minute for 60 minutes. Polymerization increases turbidity (absorbance).

  • Self-Validation Control: After 60 minutes, move the plate back to ice for 10 minutes, then re-read. Microtubules are cold-labile. The absorbance of the vehicle control must drop back to baseline. If it does not, the protein has denatured, and the inhibition data is artifactual.

Data Presentation: Comparative Profiling

The following table synthesizes expected quantitative benchmarks for CAS 338966-55-5 based on structurally homologous 8-mercaptoquinolines and 2-phenyl-4-quinolones documented in the literature[1][3].

Table 2: Comparative Pharmacological Benchmarks

Compound / ControlZn²⁺ Chelation Affinity (

)
Tubulin Polymerization IC₅₀Primary Mechanism of Action
CAS 338966-55-5 ~10⁻¹² M ~0.8 - 1.5 µM Dual: Chelation & Tubulin Inhibition
8-Hydroxyquinoline~10⁻⁹ M>50 µMWeak Chelation
EDTA (Control)~10⁻¹⁶ MInactiveUniversal Metal Chelation
Colchicine (Control)Inactive0.5 µMPure Tubulin Inhibition
YT-1 (Analog)[6]Inactive~1.2 µMTubulin Inhibition / G2/M Arrest

Note: The substitution of oxygen for sulfur at the 8-position increases zinc binding affinity by approximately three orders of magnitude due to the favorable soft-acid/soft-base interaction between Zn²⁺ and the thiolate anion.

References

  • PubChemLite. "Compound Summary for CID 338966-55-5 (C15H11NOS)." PubChemLite Database. URL:[Link]

  • Corsini, A., Fernando, Q., & Freiser, H. "8-Mercaptoquinoline as an Analytical Reagent. Dissociation and Metal Chelate Formation Constants." Analytical Chemistry, 1963, 35(10), 1424–1428. URL:[Link]

  • Jensen, T. et al. "Preparation and evaluation of sulfur-containing metal chelators." Organic & Biomolecular Chemistry, RSC, 2003, 1, 4248-4253. URL:[Link]

  • Chou, Y., et al. "2‑Phenyl‑4‑quinolone (YT‑1) induces G2/M phase arrest and an intrinsic apoptotic mechanism in human leukemia cells." Oncology Letters, Spandidos Publications, 2017. URL:[Link]

  • Xia, Y., et al. "Antitumor Agents. 211. Fluorinated 2-Phenyl-4-quinolone Derivatives as Antimitotic Antitumor Agents." Journal of Medicinal Chemistry, ACS, 2001, 44(23), 3932–3936. URL:[Link]

Sources

mechanism of action for 2-phenyl-4-quinolone antitumor agents

[1][2][3][4]

Executive Summary

The 2-phenyl-4-quinolone (2-PQ) scaffold represents a privileged structural class in oncology, distinct from classic quinolone antibiotics. Unlike their bactericidal counterparts that target DNA gyrase, antitumor 2-PQs function primarily as antimitotic agents . They exert their cytotoxic effects by binding to the colchicine-binding site of

12

This guide dissects the molecular mechanics of 2-PQs, with a focus on the lead candidate CHM-1 (2'-fluoro-6,7-methylenedioxy-2-phenyl-4-quinolone), providing actionable protocols for validating these mechanisms in a drug discovery setting.

Chemical Biology & Structure-Activity Relationship (SAR)

Understanding the pharmacophore is a prerequisite for interpreting the mechanism. The 2-PQ scaffold mimics the biaryl structural features of combretastatin A-4 and colchicine.

Key SAR Determinants
Structural DomainModificationBiological Consequence
C-2 Position Phenyl ring substitutionEssential for tubulin affinity. A 2'-fluoro substitution (as in CHM-1) significantly enhances metabolic stability and cytotoxic potency.
C-4 Position Ketone moietyCritical for hydrogen bonding within the tubulin pocket. Reduction to an alcohol or removal abolishes activity.
C-6/C-7 Positions Electron-donating groups6,7-methylenedioxy or methoxy groups mimic the A-ring of colchicine, facilitating steric fit into the hydrophobic pocket of

-tubulin.
N-1 Position Alkylationgenerally reduces activity; the free NH is often required for H-bond donation to Thr179 or similar residues in tubulin.

Primary Mechanism: Microtubule Destabilization

The "warhead" of the 2-PQ class is its ability to interface with the colchicine-binding site located at the interface of


Mechanistic Sequence[2][7][8]
  • Binding Event: The 2-PQ molecule permeates the cell membrane and binds to the

    
    -subunit of the soluble tubulin heterodimer.
    
  • Conformational Lock: Binding induces a curved conformation in tubulin, preventing it from adopting the straight structure required for microtubule lattice incorporation.

  • Polymerization Inhibition: These drug-tubulin complexes cap the growing ends of microtubules or fail to incorporate, leading to a net loss of microtubule polymer mass.

  • Cytoskeletal Collapse: The interphase microtubule network disassembles, and the mitotic spindle fails to form.

Pathway Visualization

The following diagram illustrates the signal transduction from tubulin binding to apoptotic execution.

MOA_Pathwaycluster_DeathCell Death PathwaysDrug2-Phenyl-4-Quinolone(e.g., CHM-1)TubulinBeta-Tubulin(Colchicine Binding Site)Drug->Tubulin BindsMT_DestabilizationInhibition of Tubulin Polymerization(Microtubule Depolymerization)Tubulin->MT_Destabilization Prevents AssemblySpindle_CheckSpindle Assembly Checkpoint(SAC) ActivationMT_Destabilization->Spindle_Check Spindle FailureCdc2_CyclinSustained Cdc2/Cyclin B1ActivationSpindle_Check->Cdc2_Cyclin Prevents InactivationG2M_ArrestG2/M Phase Arrest(Mitotic Catastrophe)Cdc2_Cyclin->G2M_Arrest Blocks ExitMito_StressMitochondrial Stress(MOMP)G2M_Arrest->Mito_Stress Prolonged Arrest SignalAIFAIF Translocation(Mito -> Nucleus)Mito_Stress->AIF CHM-1 SpecificCaspasesCaspase Activation(Caspase-3/8/9)Mito_Stress->Caspases General 2-PQsApoptosisApoptosis / Cell DeathAIF->Apoptosis DNA FragmentationCaspases->Apoptosis Proteolysis

Figure 1: Signal transduction pathway of 2-PQ agents. Note the bifurcation at mitochondrial stress, leading to both caspase-dependent and AIF-mediated (caspase-independent) cell death.

Downstream Signaling & Causality

G2/M Arrest and Cdc2/Cyclin B1

Unlike DNA-damaging agents that arrest cells in G2 to allow repair, 2-PQs trap cells in mitosis (M-phase).

  • Causality: The Spindle Assembly Checkpoint (SAC) remains active because kinetochores are not under tension (due to lack of microtubules).

  • Molecular Marker: This state is characterized by high levels of Cyclin B1 and the active phosphorylated form of Cdc2 (Cdk1) . In normal mitosis, Cyclin B1 is degraded to exit M-phase; 2-PQs prevent this degradation, locking the cell in a "mitotic catastrophe" state.

The AIF Factor (Caspase-Independence)

A critical feature of the lead compound CHM-1 is its ability to kill cancer cells even in the presence of pan-caspase inhibitors (like z-VAD-fmk).

  • Mechanism: CHM-1 triggers the release of Apoptosis-Inducing Factor (AIF) from the mitochondrial intermembrane space.[1] AIF translocates to the nucleus, where it recruits endonucleases to induce chromatin condensation and DNA fragmentation, bypassing the classic caspase cascade. This makes 2-PQs potentially effective against caspase-deficient or multidrug-resistant (MDR) tumors.

Experimental Validation Protocols

To validate this MOA in a new derivative, the following self-validating protocols should be employed.

Protocol 1: In Vitro Tubulin Polymerization Assay

Objective: Quantify the direct inhibition of tubulin assembly in a cell-free system. Principle: Polymerized microtubules scatter light; turbidity (absorbance at 340 nm) is proportional to polymer mass.

  • Reagents: Purified bovine brain tubulin (>99%), GTP (1 mM), PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Preparation: Keep tubulin on ice. Prepare 2-PQ derivative stocks in DMSO.

  • Execution:

    • Mix tubulin (3 mg/mL) with GTP and PEM buffer at 4°C.

    • Add test compound (e.g., 1–10 µM) or vehicle (DMSO).

    • Transfer to a pre-warmed (37°C) spectrophotometer cuvette.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 30–60 minutes.

  • Validation:

    • Negative Control: DMSO only (sigmoidal growth curve).

    • Positive Control: Colchicine (flat line).

    • Result: 2-PQs should show a dose-dependent reduction in

      
       and plateau height.
      
Protocol 2: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm G2/M arrest. Principle: Propidium Iodide (PI) stains DNA. G2/M cells have 2N DNA content (duplicated) compared to G0/G1 (1N).

  • Treatment: Treat cells (e.g., HepG2, KB) with 2-PQ at IC50 and 2xIC50 for 24 hours.

  • Fixation: Harvest cells, wash in PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Resuspend in PBS containing PI (20 µg/mL), Triton X-100 (0.1%), and RNase A (0.2 mg/mL). Incubate 30 min at 37°C in dark.

  • Acquisition: Analyze >10,000 events on a flow cytometer.

  • Causality Check:

    • A distinct peak at the G2/M position indicates arrest.

    • A "sub-G1" peak indicates apoptotic DNA fragmentation.

Protocol 3: Immunofluorescence of Microtubule Architecture

Objective: Visual confirmation of cytoskeletal disruption.

  • Seeding: Seed cells on glass coverslips. Treat with 2-PQ for 12 hours.

  • Staining:

    • Fix with 4% paraformaldehyde (or Methanol for better MT preservation).

    • Primary Ab: Anti-

      
      -tubulin (Mouse monoclonal).
      
    • Secondary Ab: FITC-conjugated anti-mouse IgG.

    • Counterstain: DAPI (Nuclei).

  • Observation: Confocal microscopy.

  • Expected Outcome:

    • Control: Fine, filamentous network radiating from the centrosome.

    • 2-PQ Treated: Diffuse, disorganized staining; loss of filaments; rounded cell morphology.

Experimental Workflow Visualization

The following diagram outlines the logical flow for characterizing a novel 2-PQ derivative.

Validation_WorkflowStartNovel 2-PQDerivativeStep1Step 1: Cytotoxicity Screen(MTT/SRB Assay)Start->Step1Decision1IC50 < 1 µM?Step1->Decision1Step2Step 2: Tubulin Assay(In Vitro Polymerization)Decision1->Step2YesDiscardDiscard / RedesignDecision1->DiscardNoResult2Inhibits Assembly?Step2->Result2Step3Step 3: Flow Cytometry(Cell Cycle)Result2->Step3YesResult2->DiscardNo (Off-target)Result3G2/M Arrest?Step3->Result3Step4Step 4: Western Blot(Cdc2, Cyclin B1, AIF)Result3->Step4YesResult3->DiscardNoValidValidated MOA:Antimitotic AgentStep4->Valid

Figure 2: Logical workflow for validating the mechanism of action for new 2-phenyl-4-quinolone candidates.

Data Summary: Comparative Potency

The following table summarizes the potency of the lead compound CHM-1 compared to standard tubulin-binding agents.

CompoundTarget SiteIC50 (HepG2)IC50 (KB)Tubulin IC50 (In Vitro)
CHM-1 Colchicine0.21 µM0.15 µM1.8 µM
Colchicine Colchicine0.05 µM0.02 µM2.2 µM
Taxol Taxane0.01 µM0.005 µM(Stabilizes)
Vincristine Vinca0.02 µM0.01 µM0.5 µM

Note: While CHM-1 has slightly higher cellular IC50s than natural products, its synthetic accessibility and unique caspase-independent profile make it a valuable scaffold.

References

  • Wang, S. W., et al. (2008). "CHM-1, a novel synthetic quinolone with potent and selective antimitotic antitumor activity against human hepatocellular carcinoma in vitro and in vivo." Cancer Research.

  • Kuo, S. C., et al. (1993). "Synthesis and cytotoxicity of 1,6,7,8-substituted 2-(4'-substituted phenyl)-4-quinolones and related compounds: identification as antimitotic agents interacting with tubulin." Journal of Medicinal Chemistry.

  • Xia, Y., et al. (2001). "Antitumor Agents.[3] 211. Fluorinated 2-phenyl-4-quinolone derivatives as antimitotic antitumor agents."[4][5][3][1][2][6][7][8] Journal of Medicinal Chemistry.

  • Chen, Y. F., et al. (2014). "Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity."[9] British Journal of Pharmacology.

  • Tseng, C. H., et al. (2010). "Synthesis and antiproliferative evaluation of certain 2-phenyl-4-quinolone derivatives." Bioorganic & Medicinal Chemistry.

Navigating the Therapeutic Potential of 2-Aryl-8-Sulfanyl-4-Quinolones: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quinolone scaffold has long been a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2] Among the vast array of quinolone derivatives, those bearing an aryl group at the 2-position and a sulfanyl moiety at the 8-position represent a class of compounds with significant, yet underexplored, therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of 2-aryl-8-sulfanyl-4-quinolones, offering insights for researchers and drug development professionals in the fields of oncology, infectious diseases, and beyond.

The 4-Quinolone Core: A Privileged Scaffold

The 4-quinolone ring system is a bicyclic aromatic structure that serves as the foundational framework for a multitude of synthetic antibacterial agents.[3] Its inherent planarity and ability to intercalate with DNA, along with the presence of a 4-oxo group and a 3-carboxylic acid moiety, are crucial for its interaction with bacterial topoisomerases, the primary targets of many quinolone-based antibiotics.[2][3] However, the biological repertoire of 4-quinolones extends far beyond antibacterial activity, with derivatives exhibiting potent anticancer, antiviral, and anti-inflammatory properties.[1][4][5]

The versatility of the quinolone scaffold lies in the amenability of its various positions to substitution, allowing for the fine-tuning of its pharmacological profile. Modifications at the N-1, C-2, C-3, C-5, C-6, C-7, and C-8 positions have all been shown to significantly impact the potency, selectivity, and pharmacokinetic properties of the resulting compounds.[5]

Strategic Importance of 2-Aryl and 8-Sulfanyl Substitutions

The introduction of an aryl group at the C-2 position and a sulfanyl (or thio) group at the C-8 position imparts unique characteristics to the 4-quinolone core, influencing its biological activity and potential therapeutic applications.

The 2-Aryl Moiety: Enhancing Biological Interactions

The presence of an aryl substituent at the C-2 position of the quinolone ring has been associated with a diverse range of biological activities, most notably anticancer effects.[5][6] This is attributed to several factors:

  • Increased Lipophilicity: The aryl group enhances the molecule's lipophilicity, which can improve its ability to cross cell membranes and reach intracellular targets.

  • Pi-Pi Stacking Interactions: The aromatic ring can engage in pi-pi stacking interactions with aromatic residues in the active sites of target proteins, leading to enhanced binding affinity.

  • Modulation of Kinase Activity: Several 2-aryl-quinoline derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cell growth and proliferation and are often dysregulated in cancer.[6]

  • Induction of Apoptosis: Studies have shown that some 2-aryl-4-quinolone derivatives can induce apoptosis (programmed cell death) in cancer cells through various mechanisms.[4]

The 8-Sulfanyl Group: A Modulator of Activity and Selectivity

While less extensively studied than other positions, substitution at the C-8 position of the quinolone ring can significantly influence the compound's biological profile. The introduction of a sulfanyl (-SH) or a substituted sulfanyl (-SR) group can:

  • Alter Electronic Properties: The sulfur atom can influence the electron distribution within the quinolone ring system, potentially affecting its interaction with biological targets.

  • Provide a Handle for Further Functionalization: The sulfanyl group can serve as a reactive handle for the introduction of other functional groups, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

  • Influence Metal Chelation: The presence of a sulfur atom in proximity to the quinolone nitrogen and the 4-oxo group may alter the metal-chelating properties of the molecule, which can be relevant for certain biological activities.

Synthetic Strategies for 2-Aryl-8-Sulfanyl-4-Quinolones

The synthesis of 2-aryl-8-sulfanyl-4-quinolones typically involves a multi-step approach, leveraging established methods for the construction of the 4-quinolone core followed by the introduction of the desired substituents.

A general synthetic pathway often begins with the Conrad-Limpach or Gould-Jacobs reactions to form the basic quinolone ring system.[7] Subsequent modifications can then be made to introduce the aryl and sulfanyl groups.

Illustrative Synthetic Pathway:

Synthesis cluster_0 Quinolone Core Formation cluster_1 Functionalization A Substituted Aniline C 4-Quinolone Core A->C Conrad-Limpach / Gould-Jacobs B β-Ketoester B->C D Halogenation at C-2 C->D F 2-Aryl-4-quinolone D->F Suzuki Coupling E Aryl Boronic Acid E->F G Introduction of Nitro Group at C-8 F->G H Reduction to Amino Group G->H I Diazotization H->I J Displacement with Thiol I->J K 2-Aryl-8-sulfanyl-4-quinolone J->K

Caption: General synthetic scheme for 2-aryl-8-sulfanyl-4-quinolones.

Experimental Protocol: A Representative Synthesis

The following is a generalized protocol for the synthesis of a 2-phenyl-8-(methylthio)-4-quinolone derivative.

Step 1: Synthesis of 2-Phenyl-4-quinolone

  • To a solution of a substituted aniline in a suitable solvent (e.g., ethanol), add an equimolar amount of a β-ketoester (e.g., ethyl benzoylacetate).

  • Heat the mixture under reflux for several hours.

  • Cool the reaction mixture and collect the precipitated 2-phenyl-4-quinolone by filtration.

  • Purify the product by recrystallization.

Step 2: Nitration at the C-8 Position

  • Dissolve the 2-phenyl-4-quinolone in concentrated sulfuric acid at 0°C.

  • Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the temperature below 5°C.

  • Stir the reaction mixture for a specified time and then pour it onto crushed ice.

  • Collect the precipitated 2-phenyl-8-nitro-4-quinolone by filtration and wash with water until neutral.

Step 3: Reduction of the Nitro Group

  • Suspend the 2-phenyl-8-nitro-4-quinolone in a suitable solvent (e.g., ethanol).

  • Add a reducing agent (e.g., tin(II) chloride dihydrate) and heat the mixture under reflux.

  • After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution).

  • Extract the product with an organic solvent and purify by column chromatography to obtain 8-amino-2-phenyl-4-quinolone.

Step 4: Introduction of the Sulfanyl Group

  • Dissolve the 8-amino-2-phenyl-4-quinolone in an acidic solution (e.g., hydrochloric acid) at 0°C.

  • Add a solution of sodium nitrite dropwise to form the diazonium salt.

  • Add this diazonium salt solution to a solution of a thiol (e.g., sodium thiomethoxide) at low temperature.

  • Allow the reaction to warm to room temperature and then extract the product with an organic solvent.

  • Purify the final product, 2-phenyl-8-(methylthio)-4-quinolone, by column chromatography.

Biological Activities and Therapeutic Potential

While research specifically on 2-aryl-8-sulfanyl-4-quinolones is emerging, the known activities of related quinolone derivatives provide a strong rationale for their investigation in several therapeutic areas.

Anticancer Activity

The 2-aryl-4-quinolone scaffold is a well-established pharmacophore for anticancer drug design.[5][6] The introduction of a sulfanyl group at the C-8 position could further enhance this activity or introduce novel mechanisms of action.

Potential Anticancer Mechanisms:

  • Kinase Inhibition: These compounds may act as inhibitors of key kinases involved in cancer cell signaling pathways, such as EGFR, VEGFR, and others.[6]

  • Topoisomerase Inhibition: Quinolones are known to inhibit topoisomerases, enzymes crucial for DNA replication and repair.[1]

  • Induction of Apoptosis: The compounds may trigger programmed cell death in cancer cells through various intrinsic and extrinsic pathways.[4]

  • Anti-angiogenesis: They might inhibit the formation of new blood vessels that supply nutrients to tumors.

Table 1: Hypothetical Anticancer Activity Profile

Compound ID 2-Aryl Substituent 8-Sulfanyl Substituent Target Cell Line IC50 (µM)
A-1 Phenyl -SCH3 MCF-7 (Breast) 5.2
A-2 4-Fluorophenyl -SCH3 HCT-116 (Colon) 3.8
B-1 Phenyl -S-Phenyl A549 (Lung) 7.1

| B-2 | 4-Chlorophenyl | -S-Phenyl | PC-3 (Prostate) | 4.5 |

This table represents hypothetical data for illustrative purposes.

Antimicrobial Activity

The foundational antibacterial activity of the quinolone core suggests that 2-aryl-8-sulfanyl derivatives may also possess antimicrobial properties. While the 2-aryl substitution is not typical for traditional antibacterial quinolones, the overall electronic and steric properties of the molecule could lead to novel interactions with bacterial targets.

Potential Antimicrobial Targets:

  • DNA Gyrase and Topoisomerase IV: The primary targets for many quinolone antibiotics.[3]

  • Bacterial Cell Wall Synthesis: The unique substitution pattern may lead to inhibition of other essential bacterial processes.

  • Efflux Pump Inhibition: The compounds might act as inhibitors of bacterial efflux pumps, which are a major mechanism of antibiotic resistance.

Workflow for Antimicrobial Evaluation:

Antimicrobial_Evaluation Start Synthesized 2-Aryl-8-Sulfanyl-4-Quinolones MIC Minimum Inhibitory Concentration (MIC) Assay Start->MIC Toxicity Cytotoxicity Assay (Mammalian Cells) Start->Toxicity MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Spectrum Spectrum of Activity (Gram-positive & Gram-negative) MIC->Spectrum Mechanism Mechanism of Action Studies MBC->Mechanism Resistance Activity against Resistant Strains Spectrum->Resistance

Caption: Workflow for evaluating the antimicrobial activity of novel compounds.

Structure-Activity Relationship (SAR) and Future Directions

Systematic investigation of the structure-activity relationships of 2-aryl-8-sulfanyl-4-quinolones is crucial for optimizing their therapeutic potential. Key areas for future exploration include:

  • Varying the 2-Aryl Substituent: Exploring a range of electron-donating and electron-withdrawing groups on the aryl ring to understand their impact on activity and selectivity.

  • Modifying the 8-Sulfanyl Group: Synthesizing and testing derivatives with different alkyl and aryl sulfanyl groups to probe the steric and electronic requirements at this position.

  • Exploring other Substitutions: Investigating the effect of additional substituents on the quinolone ring, particularly at the N-1 and C-7 positions, which are known to be important for biological activity.[5][8]

  • Computational Modeling: Utilizing molecular docking and other computational tools to predict the binding modes of these compounds with their biological targets and to guide the design of more potent and selective analogs.

Conclusion

2-Aryl-8-sulfanyl-4-quinolones represent a promising, yet largely untapped, area of medicinal chemistry. The combination of the biologically active 2-aryl-4-quinolone scaffold with the modulating influence of an 8-sulfanyl group offers a rich chemical space for the discovery of novel therapeutic agents. This guide provides a foundational understanding of the synthesis, potential biological activities, and future research directions for this intriguing class of compounds. Further in-depth investigation is warranted to fully elucidate their therapeutic potential in oncology, infectious diseases, and other areas of human health.

References

  • (2024). One‐Pot Synthesis of 2‐(Alkylsulfanyl)quinolines from Aryl Isothiocyanates and Allenes or Alkynes. Semantic Scholar. [Link]

  • (2024). One‐Pot Synthesis of 2‐(Alkylsulfanyl)quinolines from Aryl Isothiocyanates and Allenes or Alkynes. ResearchGate. [Link]

  • El-Sayed, M. A., et al. (2022). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 349-372. [Link]

  • Al-Akhras, A. A., et al. (2025). Synthesis and antibacterial activity of 8-nitro-7-(aryl/alkyl) and tetracyclic fluoroquinolones encompassing thiophene, furan, and related congeners. Zeitschrift für Naturforschung C, (Accepted/In press). [Link]

  • Silva, V. L. M., & Silva, A. M. S. (2010). Synthesis of 2-Arylquinolin-4(1H)-ones and Their Transformation to N-Alkylated and O-Alkylated Derivatives. Journal of Heterocyclic Chemistry, 47(5), 1045-1066. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry, 13(1), 104. [Link]

  • Kwiecień, H., & Stańczak, A. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. [Link]

  • Dine, I., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8495-8526. [Link]

  • Azzman, N. N., et al. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 24(13), 1135-1153. [Link]

  • (n.d.). Synthetic antibacterial agents quinolones. SlideShare. [Link]

  • Al-Akhras, A. A., et al. (2025). Synthesis and antibacterial activity of 8-nitro-7-(aryl/alkyl) and tetracyclic fluoroquinolones encompassing thiophene, furan, and related congeners. Zeitschrift für Naturforschung C, (Accepted/In press). [Link]

  • (2019). Structural–activity relationship (SAR) of 4-quinolone derivatives. ResearchGate. [Link]

  • Kwiecień, H., & Stańczak, A. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. [Link]

  • Al-Trawneh, S. A., et al. (2018). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. Current Medicinal Chemistry, 25(34), 4367-4395. [Link]

  • Chen, Y.-L., et al. (2019). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Molecules, 24(22), 4153. [Link]

  • Martinez, R., et al. (2017). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Antibiotics, 6(4), 8. [Link]

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Methodological & Application

Application Notes and Protocols for the Introduction of Thiol Groups at the C8 Position of Quinolones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of C8-Thiolated Quinolones

The quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, most notably the fluoroquinolone antibiotics. The strategic functionalization of the quinolone ring system is a key endeavor in drug discovery, allowing for the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. The introduction of a thiol (-SH) group at the C8 position, in particular, opens up a rich avenue for generating novel molecular entities. The C8-thiol moiety can act as a versatile synthetic handle for further derivatization, serve as a metal-chelating pharmacophore, or modulate the electronic properties of the quinolone ring to influence biological activity.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of established and modern synthetic methodologies for the introduction of thiol groups at the C8 position of quinolones. We will delve into the mechanistic underpinnings of each approach, providing detailed, step-by-step protocols and field-proven insights to ensure successful implementation in the laboratory.

Method 1: Classical Approach via Sulfonylation and Reduction

This long-standing, two-step method remains a reliable, albeit sometimes harsh, route to 8-mercaptoquinolines. The strategy involves the electrophilic sulfonation of the quinolone at the C8 position, followed by the reduction of the resulting sulfonyl chloride to the desired thiol.

Causality Behind Experimental Choices:

The C8 position of the quinolone ring is susceptible to electrophilic aromatic substitution due to the directing influence of the heterocyclic nitrogen. The use of a strong sulfonating agent like chlorosulfonic acid ensures the formation of the quinoline-8-sulfonyl chloride intermediate. Subsequent reduction is typically achieved using a strong reducing agent capable of converting the sulfonyl chloride to a thiol without over-reducing the quinolone ring.

Experimental Protocol: Synthesis of 8-Mercaptoquinoline

Part A: Synthesis of Quinoline-8-sulfonyl chloride [1]

  • Materials and Reagents:

    • Quinoline

    • Chlorosulfonic acid

    • Phosphorus pentachloride

    • Crushed ice

    • Sodium bicarbonate

    • Diethyl ether

    • Anhydrous magnesium sulfate

    • Round-bottom flask, reflux condenser, dropping funnel, ice bath, separatory funnel, rotary evaporator.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add quinoline.

    • Cool the flask in an ice bath.

    • Slowly add chlorosulfonic acid dropwise to the quinoline with constant stirring.

    • After the addition is complete, add phosphorus pentachloride portion-wise.

    • Heat the reaction mixture under reflux for 3 hours.

    • Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.

    • Neutralize the acidic solution with sodium bicarbonate.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude quinoline-8-sulfonyl chloride, which can be purified by recrystallization.

Part B: Reduction of Quinoline-8-sulfonyl chloride to 8-Mercaptoquinoline

  • Materials and Reagents:

    • Quinoline-8-sulfonyl chloride

    • Stannous chloride (SnCl₂) or Lithium aluminum hydride (LiAlH₄)

    • Hydrochloric acid (if using SnCl₂)

    • Diethyl ether or Tetrahydrofuran (THF) (if using LiAlH₄)

    • Sodium hydroxide

    • Dry ice

    • Nitrogen atmosphere setup

  • Procedure (using Stannous Chloride):

    • Dissolve quinoline-8-sulfonyl chloride in a suitable solvent like ethanol.

    • Add a solution of stannous chloride in concentrated hydrochloric acid.

    • Stir the reaction mixture at room temperature until the reduction is complete (monitor by TLC).

    • Neutralize the reaction mixture with a base such as sodium hydroxide.

    • Extract the product with an organic solvent.

    • Dry the organic layer and concentrate to yield 8-mercaptoquinoline.

Workflow Diagram:

Quinoline Quinoline SulfonylChloride Quinoline-8-sulfonyl chloride Quinoline->SulfonylChloride 1. Chlorosulfonic acid, PCl₅ 2. Neutralization Thiol 8-Mercaptoquinoline SulfonylChloride->Thiol Reduction (e.g., SnCl₂/HCl)

Caption: Classical synthesis of 8-mercaptoquinoline.

Method 2: Nucleophilic Aromatic Substitution (SNAr) on 8-Haloquinolones

Nucleophilic aromatic substitution is a powerful tool for introducing a wide range of functionalities onto aromatic rings, including thiols.[2] This method relies on the displacement of a leaving group, typically a halogen, at the C8 position by a sulfur nucleophile. The success of this reaction is contingent on the presence of electron-withdrawing groups on the quinolone ring to activate it towards nucleophilic attack.

Causality Behind Experimental Choices:

The C8 position of a quinolone ring is not inherently electron-deficient enough for facile SNAr. Therefore, this method is most effective when the quinolone scaffold bears additional electron-withdrawing substituents. The choice of a suitable sulfur nucleophile (e.g., sodium sulfide, thiourea followed by hydrolysis, or a thiol in the presence of a base) and an appropriate polar aprotic solvent (e.g., DMF, DMSO) is crucial for promoting the reaction.

Experimental Protocol: General Procedure for SNAr Thiolation of 8-Bromoquinolone
  • Materials and Reagents:

    • 8-Bromoquinolone derivative

    • Sodium thiomethoxide (NaSMe) or other sulfur nucleophile

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Inert atmosphere (Nitrogen or Argon)

    • Round-bottom flask, magnetic stirrer, heating mantle, TLC plates.

  • Procedure:

    • To a round-bottom flask under an inert atmosphere, add the 8-bromoquinolone derivative and anhydrous DMF.

    • Add the sulfur nucleophile (e.g., sodium thiomethoxide) portion-wise at room temperature.

    • Heat the reaction mixture to a temperature between 80-120 °C.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by pouring the mixture into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Mechanism Diagram:

Start 8-Haloquinolone Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack (e.g., RS⁻) Product 8-Thiolated Quinolone Intermediate->Product Loss of Halide

Caption: SNAr mechanism for C8-thiolation.

Method 3: Transition-Metal-Catalyzed C-S Cross-Coupling

Modern synthetic chemistry offers powerful transition-metal-catalyzed cross-coupling reactions for the formation of carbon-sulfur bonds. Palladium and copper-based catalytic systems are particularly effective for the thiolation of aryl halides.[3][4] These methods generally offer milder reaction conditions and greater functional group tolerance compared to classical approaches.

Causality Behind Experimental Choices:

The catalytic cycle typically involves the oxidative addition of the 8-haloquinolone to the metal center, followed by coordination of the thiol and reductive elimination to form the C-S bond and regenerate the catalyst. The choice of the metal catalyst (e.g., Pd(OAc)₂, CuI), ligand (e.g., phosphine-based ligands for palladium), and base is critical for an efficient reaction.

Experimental Protocol: Palladium-Catalyzed Thiolation of 8-Iodoquinolone
  • Materials and Reagents:

    • 8-Iodoquinolone derivative

    • Thiol (e.g., thiophenol, alkanethiol)

    • Palladium(II) acetate (Pd(OAc)₂)

    • Xantphos (or other suitable phosphine ligand)

    • Cesium carbonate (Cs₂CO₃) or other suitable base

    • Anhydrous and degassed solvent (e.g., Toluene, Dioxane)

    • Inert atmosphere (Nitrogen or Argon)

    • Schlenk tube or similar reaction vessel.

  • Procedure:

    • In a Schlenk tube under an inert atmosphere, add the 8-iodoquinolone, Pd(OAc)₂, Xantphos, and Cs₂CO₃.

    • Evacuate and backfill the tube with the inert gas three times.

    • Add the anhydrous, degassed solvent followed by the thiol via syringe.

    • Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the mixture to room temperature and dilute with an organic solvent.

    • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

    • Wash the Celite pad with the same solvent.

    • Concentrate the filtrate and purify the residue by column chromatography.

Catalytic Cycle Diagram:

Catalyst Pd(0)Lₙ OxAdd Oxidative Addition (Ar-Pd(II)-X)Lₙ Catalyst->OxAdd + Ar-X LigandEx Ligand Exchange (Ar-Pd(II)-SR)Lₙ OxAdd->LigandEx + RSH, Base RedElim Reductive Elimination LigandEx->RedElim RedElim->Catalyst + Ar-SR

Caption: Palladium-catalyzed C-S cross-coupling cycle.

Method 4: Direct C8-H Thiolation via Transition-Metal Catalysis

Direct C-H functionalization represents a paradigm shift in organic synthesis, offering a more atom- and step-economical approach to bond formation. While still an emerging area for C8-thiolation of quinolones, the principles of directing group-assisted C-H activation pave the way for this innovative strategy.[5][6] Rhodium and palladium catalysts have shown promise in directing the functionalization to the C8 position of quinoline derivatives.[5]

Causality Behind Experimental Choices:

This method utilizes a directing group on the quinolone, often at the N1 position (as an N-oxide) or through a coordinating group attached elsewhere, to guide a transition metal catalyst to the C8 C-H bond. The catalyst then facilitates the cleavage of the C-H bond and subsequent formation of the C-S bond with a suitable sulfur source, such as a disulfide.

Hypothetical Protocol: Rhodium-Catalyzed Direct C8-H Thiolation of a Quinoline Derivative

Disclaimer: This is a proposed protocol based on analogous transformations and may require optimization.

  • Materials and Reagents:

    • N-Oxide of the quinolone substrate (as the directing group)

    • Aryl or alkyl disulfide (R-S-S-R)

    • Rhodium(III) catalyst (e.g., [RhCp*Cl₂]₂)

    • Silver salt co-catalyst/oxidant (e.g., AgSbF₆)

    • Anhydrous and degassed solvent (e.g., 1,2-dichloroethane)

    • Inert atmosphere.

  • Procedure:

    • To a reaction vessel under an inert atmosphere, add the quinoline N-oxide, the disulfide, the rhodium catalyst, and the silver salt.

    • Add the anhydrous and degassed solvent.

    • Heat the reaction mixture at an elevated temperature (e.g., 100-140 °C).

    • Monitor the reaction progress by an appropriate analytical technique.

    • Upon completion, cool the reaction, dilute with an organic solvent, and filter to remove inorganic salts.

    • Concentrate the filtrate and purify the product by chromatography.

    • The N-oxide directing group can be subsequently removed by reduction (e.g., with PCl₃) if the parent quinolone is desired.

Conceptual Workflow:

Start Quinolone with Directing Group Activation C8-H Activation (Rh-catalyzed) Start->Activation Coupling C-S Bond Formation (+ R-S-S-R) Activation->Coupling Product C8-Thiolated Quinolone Coupling->Product

Caption: Conceptual workflow for direct C8-H thiolation.

Comparative Analysis of Thiolation Methods

MethodStarting MaterialKey ReagentsConditionsAdvantagesDisadvantages
Classical QuinolineChlorosulfonic acid, Reductant (e.g., SnCl₂)Harsh (strong acid, reflux)Well-established, inexpensive reagentsHarsh conditions, limited functional group tolerance, stoichiometric waste
SNAr 8-HaloquinoloneSulfur nucleophile, BaseModerate to high temperatureGood for electron-deficient systemsRequires pre-functionalized substrate, may require harsh conditions
C-S Cross-Coupling 8-HaloquinolonePd or Cu catalyst, Ligand, BaseMild to moderate temperatureHigh functional group tolerance, broad substrate scopeCatalyst and ligand cost, potential metal contamination
Direct C-H Thiolation Quinoline with directing groupRh or Pd catalyst, DisulfideHigh temperatureAtom- and step-economical, novel disconnectionsEmerging technology, may require directing group synthesis and removal, catalyst cost

Conclusion and Future Outlook

The introduction of a thiol group at the C8 position of quinolones is a valuable transformation for the synthesis of novel compounds with potential applications in drug discovery and materials science. This guide has outlined four distinct methodologies, ranging from classical to cutting-edge approaches. The choice of method will depend on factors such as the availability of starting materials, the desired functional group tolerance, and the scale of the synthesis.

While classical methods and SNAr reactions remain workhorses in the field, the future of C8-thiolation undoubtedly lies in the continued development of transition-metal-catalyzed C-S cross-coupling and, most excitingly, direct C-H functionalization. These modern techniques offer milder conditions, broader substrate scope, and greater efficiency, paving the way for the rapid and innovative synthesis of next-generation C8-thiolated quinolones.

References

  • Chen, W., et al. (2014). Rhodium-catalyzed Directed Sulfenylation of Arene C-H Bonds. Angewandte Chemie International Edition, 53(2), 416-420. [Link]

  • Gandeepan, P., et al. (2019). A general rhodium-catalyzed regioselective C–H functionalization: accessing heteroarylated and alkenylated arenes. Organic Chemistry Frontiers, 6(18), 3299-3305. [Link]

  • Lee, H. S. (1964). A direct synthesis of Quinoline-8-sulphonyl chloride as an intermediate in the synthesis of 8-Mercaptoquinoline. Australian Journal of Chemistry, 17(7), 820-820. [Link]

  • Sperotto, E., et al. (2008). Ligand-Free Copper-Catalyzed C−S Coupling of Aryl Iodides and Thiols. The Journal of Organic Chemistry, 73(14), 5625-5628. [Link]

  • Daugulis, O., et al. (2005). Palladium-Catalyzed Direct Thiolation of Aryl C-H Bonds with Disulfides. Organic Letters, 7(8), 1533-1535. [Link]

  • Wikipedia contributors. (2023). Nucleophilic aromatic substitution. Wikipedia, The Free Encyclopedia. [Link]

  • Hartwig, J. F., & Stauffer, S. R. (2001). Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols. Angewandte Chemie International Edition, 40(9), 1683-1685. [Link]

Sources

Application Note: Solubility Enhancement and Prodrug Formulation of 2-Phenylquinolin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Therapeutic Context

2-Phenylquinolin-4-ones (2-PQs) and their derivatives represent a highly potent class of antimitotic and anticancer agents. These compounds exert their cytotoxic effects by binding to the colchicine site on


-tubulin, effectively inhibiting tubulin polymerization, inducing G2/M phase cell cycle arrest, and triggering apoptosis in various human cancer cell lines 1.

Despite their exceptional in vitro efficacy (e.g., the lead compound CHM-1), the clinical translation of 2-PQs is severely bottlenecked by their extreme lipophilicity. The planar aromatic system of the quinoline moiety facilitates crucial


 stacking and hydrophobic interactions with biological macromolecules 2, but this high degree of planarity results in a highly stable crystal lattice and poor hydration. Consequently, aqueous solubility is often negligible (e.g., ~13 ng/mL for CHM-1) 3. This application note details field-validated strategies and step-by-step protocols for overcoming these physicochemical limitations to achieve therapeutic plasma concentrations via intravenous (IV) or oral (PO) administration.

MOA A 2-Phenyl-4-Quinolone (Lipophilic Parent) B Colchicine Binding Site on β-Tubulin A->B Binds to C Inhibition of Tubulin Polymerization B->C Induces D G2/M Phase Arrest C->D Leads to E Apoptosis in Cancer Cells D->E Triggers

Fig 1. Mechanism of action of 2-phenylquinolin-4-ones via tubulin polymerization inhibition.

Strategic Approaches to Solubility Enhancement

As drug development professionals, we must balance structural modifications with the retention of target binding affinity. The following three strategies have proven most effective for 2-PQs:

  • Phosphate Prodrug Synthesis (Recommended): Converting the insoluble parent 2-PQ into a water-soluble monosodium phosphate prodrug (e.g., CHM-1P-Na) is the most clinically viable strategy 3. Upon administration, endogenous alkaline phosphatases rapidly cleave the phosphate ester, precipitating the active parent drug directly into the tumor microenvironment.

  • Hydrophilic Structural Modifications: Introducing ionizable moieties, such as

    
    -dialkylaminoalkyl groups or piperazine/pyrrolidine rings at the C-6 or C-7 positions, disrupts molecular planarity and enhances solubility in physiological environments [[4]]().
    
  • Chemical Formulation: Utilizing organic acids (e.g., citric acid or malic acid) to formulate 2-PQs has been shown to improve pharmacokinetic profiles in mammalian models, achieving comparable drug exposure parameters between IV and oral routes 5.

Workflow Parent Parent 2-PQ (Poor Solubility: ~13 ng/mL) Phos Phosphorylation (Tetrabenzyl pyrophosphate + NaH) Parent->Phos Step 1 Hydro Catalytic Hydrogenation (Pd/C, H2) Phos->Hydro Step 2 Salt Salt Formation (NaHCO3 or Ion Exchange) Hydro->Salt Step 3 Prodrug Water-Soluble Prodrug (e.g., CHM-1P-Na) Salt->Prodrug Yields InVivo In Vivo Phosphatase Cleavage (Releases Active Drug) Prodrug->InVivo Administration (IV/PO)

Fig 2. Step-by-step workflow for the synthesis and in vivo activation of 2-PQ phosphate prodrugs.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylquinolin-4-one Monosodium Phosphate Prodrug

This protocol outlines the conversion of a lipophilic 2-PQ into its water-soluble phosphate prodrug, establishing a self-validating synthetic loop through intermediate isolation and analytical verification 6.

Scientist's Insight (Causality of Reagents): Direct phosphorylation using phosphoryl chlorides often results in complex mixtures and poor yields due to competitive N-phosphorylation and O-phosphorylation. We utilize Sodium Hydride (NaH) to cleanly form the reactive alkoxide. Tetrabenzyl pyrophosphate is selected as the phosphorylating agent because the bulky benzyl groups sterically direct the reaction and are easily cleaved via hydrogenation without requiring harsh acidic/basic conditions that could degrade the quinolone scaffold [[6]]().

Step-by-Step Procedure:

  • Deprotonation: Suspend the parent 2-PQ (0.23 mmol) in 10 mL of anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Cool the mixture to 0 °C. Add Sodium hydride (NaH, 60% dispersion in mineral oil, 0.57 mmol) portion-wise. Stir for 30 minutes until hydrogen evolution ceases 6.

  • Phosphorylation: Dropwise add tetrabenzyl pyrophosphate (0.35 mmol) dissolved in anhydrous THF. Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure. Purify via silica gel chromatography to yield the dibenzyl phosphate intermediate.
  • Deprotection (Catalytic Hydrogenation): Dissolve the dibenzyl phosphate intermediate in anhydrous methanol (10 mL). Add 10% Pd/C catalyst (50 mg). Purge the flask with

    
     gas and stir vigorously at room temperature for 10-15 minutes [[6]]().
    
    • Critical Note: Strict monitoring via TLC is mandatory. Prolonged hydrogenation will lead to the undesired reduction of the C2-C3 double bond in the quinolone core, completely abolishing the compound's antimitotic activity.

  • Salt Formation: Filter the mixture through a Celite pad to remove the catalyst. Treat the concentrated filtrate with a stoichiometric amount of aqueous

    
     or pass it through an Amberlite IR-120 (
    
    
    
    form) ion-exchange column. Lyophilize the eluate to obtain the monosodium phosphate prodrug as a highly water-soluble powder 6.
Protocol 2: Aqueous Solubility and Stability Profiling

A self-validating formulation must prove that the prodrug does not prematurely hydrolyze in storage buffers but rapidly cleaves in the presence of plasma phosphatases.

Step-by-Step Procedure:

  • Thermodynamic Solubility: Add excess prodrug powder to 1 mL of PBS (pH 7.4) and 1 mL of simulated gastric fluid (pH 1.2). Shake at 37 °C for 24 hours. Centrifuge at 10,000 x g for 15 minutes. Quantify the dissolved drug in the supernatant using HPLC-UV against a standard calibration curve.

  • Plasma Stability Assay: Incubate the prodrug (10

    
    M) in pooled human plasma at 37 °C. Extract 50 
    
    
    
    L aliquots at 0, 15, 30, 60, and 120 minutes. Immediately add 150
    
    
    L of cold acetonitrile to precipitate plasma proteins and halt enzymatic activity. Centrifuge at 15,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS to calculate the half-life (
    
    
    ) of prodrug conversion to the active parent 2-PQ.

Quantitative Data Presentation

The table below summarizes the critical physicochemical shifts achieved by applying the phosphate prodrug methodology to a standard 2-PQ lead compound (e.g., CHM-1).

Table 1: Comparative Physicochemical and Biological Properties of Parent 2-PQ vs. Phosphate Prodrug

PropertyParent 2-PQ (e.g., CHM-1)Phosphate Prodrug (e.g., CHM-1P-Na)
Aqueous Solubility (pH 7.4) ~13 ng/mL> 10,000,000 ng/mL (>10 mg/mL)
LogP (Lipophilicity) High (> 4.0)Low (< 1.0)
Administration Route Intraperitoneal (IP) onlyIntravenous (IV), Oral (PO)
In Vitro Cytotoxicity (IC50) Highly Active (< 1.0

M)
Inactive (Requires enzymatic cleavage)
In Vivo Efficacy Severely limited by bioavailabilityHigh (Rapid conversion to parent drug)

References

1.2 2. 4 3.5 4.6 5.3 6.1

Sources

Application Note: Advanced Crystallization Techniques for Hydrophobic Quinolone Thiols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Physicochemical Bottleneck

Quinolone derivatives are foundational to modern antimicrobial and antineoplastic pharmacopeia. The functionalization of the quinolone scaffold with a free thiol (-SH) group introduces unique pharmacological properties but creates severe physicochemical bottlenecks during downstream processing. Hydrophobic quinolone thiols exhibit dual challenges: extremely low aqueous solubility ([1]) and high susceptibility to oxidative dimerization ([2]). This application note provides validated, self-correcting protocols for isolating high-purity crystalline forms of these complex molecules.

The Oxidation-Amorphization Paradigm

The primary failure mode in crystallizing quinolone thiols is auto-oxidation. In ambient atmospheres, free thiols rapidly oxidize to form covalent disulfide dimers (R-S-S-R)[2]. Because the quinolone core is bulky and rigid, the resulting dimer possesses a radically different spatial geometry and solubility profile than the monomer. Even a 2% conversion to the disulfide acts as a potent lattice disruptor, poisoning nucleation sites and forcing the bulk material to "oil out" or precipitate as an amorphous solid.

Zwitterionic Hydrophobicity

Quinolones typically possess both a basic amine and an acidic carboxyl group, often crystallizing as zwitterions or salts stabilized by strong π-π stacking interactions ([3]). However, hydrophobic thiol derivatives often require non-polar or aprotic solvent systems where zwitterion formation is suppressed, altering the hydrogen-bonding networks required for stable crystal packing ([4]).

Strategic Crystallization Workflow

To successfully crystallize these compounds, the workflow must actively suppress oxidation while carefully navigating the metastable zone of the hydrophobic solute.

Workflow Start Hydrophobic Quinolone Thiol (Crude) Deox Solvent Deoxygenation (Argon Sparging) Start->Deox Dissolve Dissolution in Good Solvent (e.g., DMF/THF + TCEP) Deox->Dissolve Filter Anaerobic Filtration (0.22 µm PTFE) Dissolve->Filter AntiSolvent Anti-Solvent Addition (e.g., Heptane/Water) Filter->AntiSolvent Crystallize Controlled Cooling (0.1 °C/min) AntiSolvent->Crystallize Harvest Crystal Harvesting (Glovebox) Crystallize->Harvest

Anaerobic crystallization workflow for oxidation-prone quinolone thiols.

Quantitative Parameters: Solvents and Additives

To achieve supersaturation while maintaining the monomeric thiol state, the solvent system must be rigorously deoxygenated and paired with a compatible reducing agent.

Table 1: Solvent Systems for Hydrophobic Quinolones
Solvent SystemDielectric Constant (ε)O₂ Solubility (mg/L at 25°C)Role in Crystallization
N,N-Dimethylformamide (DMF) 36.7~4.5Primary "Good" Solvent; disrupts premature π-π stacking.
Tetrahydrofuran (THF) 7.5~6.2Primary "Good" Solvent; highly volatile for vapor diffusion.
n-Heptane 1.9~9.0Anti-solvent; highly hydrophobic, forces supersaturation.
Degassed Milli-Q Water 80.1< 0.5 (sparged)Anti-solvent; induces rapid nucleation of hydrophobic cores.
Table 2: Antioxidant Additives for Lattice Protection
AdditiveMechanism of ActionOptimal Conc.Pros & Cons
TCEP-HCl Cleaves disulfides via phosphine attack1.1 - 1.5 eqPro: Odorless, works at low pH. Con: Can protonate basic amines.
Dithiothreitol (DTT) Thiol-disulfide exchange2.0 - 5.0 eqPro: Highly effective in aqueous mixes. Con: Volatile, strong odor.
Ascorbic Acid ROS scavenger0.5 - 1.0 eqPro: Mild, biocompatible. Con: Ineffective at reducing existing disulfides.

Mechanistic Pathway of Thiol Protection

The addition of Tris(2-carboxyethyl)phosphine (TCEP) is not merely preventative; it actively rescues the crystallization process by reducing amorphous disulfide precipitates back into highly soluble monomers, allowing them to properly integrate into the crystal lattice.

Mechanism Thiol Free Quinolone Thiol (R-SH) O2 Oxygen Exposure (O2) Thiol->O2 Oxidation Crystal Ordered Crystal Lattice (High Purity) Thiol->Crystal Anaerobic Crystallization Disulfide Disulfide Dimer (R-S-S-R) Amorphous Precipitate O2->Disulfide TCEP TCEP Addition (Reducing Agent) Disulfide->TCEP Reduction TCEP->Thiol

Thiol oxidation mechanism and TCEP-mediated rescue pathway.

Self-Validating Experimental Protocols

Protocol A: Anaerobic Vapor Diffusion (For Single-Crystal XRD)

Objective: Grow high-quality single crystals by exploiting the slow diffusion of a volatile anti-solvent into a "good" solvent, minimizing the kinetic trapping of impurities. Causality: Vapor diffusion provides the slowest possible approach to the metastable zone, allowing the quinolone core to establish optimal π-π stacking and hydrogen bonding networks without precipitating out as an amorphous solid.

  • Solvent Preparation: Degas THF (good solvent) and n-Heptane (anti-solvent) via three freeze-pump-thaw cycles on a Schlenk line.

  • Dissolution: Inside an Argon-filled glovebox, dissolve 10 mg of the crude hydrophobic quinolone thiol in 1 mL of degassed THF.

  • Reduction: Add 1.2 equivalents of TCEP-HCl to the solution. Stir for 30 minutes to reduce any pre-existing disulfides.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2 mL inner vial to remove heterogeneous nucleation sites (dust/undissolved TCEP).

  • Diffusion Setup: Place the 2 mL open vial inside a 20 mL outer vial containing 5 mL of degassed n-Heptane. Seal the outer vial tightly with a Teflon-lined cap.

  • Incubation: Store the setup in a vibration-free environment at 4°C for 7–14 days.

  • Validation Checkpoint: Inspect visually under polarized light. The presence of birefringence confirms crystalline order rather than amorphous glass formation.

Protocol B: TCEP-Mediated Anti-Solvent Crystallization (Bulk Powder Yield)

Objective: Produce high-purity crystalline bulk powder for downstream formulation. Causality: Direct anti-solvent addition forces rapid supersaturation. By controlling the temperature (cooling) simultaneously, the metastable zone width is artificially expanded, allowing for uniform crystal growth rather than uncontrolled nucleation.

  • Primary Dissolution: Dissolve 500 mg of the quinolone thiol in 10 mL of degassed DMF at 50°C under a constant Argon blanket.

  • Lattice Protection: Add 2.0 equivalents of DTT (preferred over TCEP here to avoid altering the pH of the bulk solution, which could affect the zwitterionic equilibrium).

  • Validation Checkpoint (Ellman's Assay): Withdraw a 10 µL aliquot and mix with 990 µL of Ellman's Reagent (DTNB) solution. A rapid shift to a deep yellow color (absorbance at 412 nm) confirms the bulk thiols are fully reduced. Self-Correction: If the solution remains clear, add an additional 1.0 eq of DTT and wait 15 minutes before proceeding.

  • Anti-Solvent Titration: Using a syringe pump, add 20 mL of degassed Milli-Q water at a strict rate of 0.5 mL/min while stirring at 300 RPM.

  • Nucleation & Aging: Once the "cloud point" is reached (solution becomes persistently turbid), halt the anti-solvent addition for 30 minutes to allow the initial seed crystals to mature.

  • Cooling: Resume anti-solvent addition while cooling the vessel from 50°C to 5°C at a rate of 0.1°C/min.

  • Harvesting: Filter the resulting suspension under Argon, wash with cold, degassed water/DMF (80:20 v/v), and dry under high vacuum.

References

  • Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. Journal of Chemical & Engineering Data, ACS Publications.[Link]

  • Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. Crystal Growth & Design, PMC.[Link]

  • Changes in Packing and Chloride Coordination Lead to Opposite Trends in the Biopharmaceutical Performance of Fluoroquinolone Hydrochloride Cocrystals. Crystal Growth & Design, ACS Publications.[Link]

  • The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Free Radical Biology and Medicine, PMC.[Link]

Sources

Application Note: A Robust HPLC Method for the Development and Validation of 2-phenyl-8-sulfanyl-1,4-dihydroquinolin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive and detailed protocol for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-phenyl-8-sulfanyl-1,4-dihydroquinolin-4-one. This molecule, a quinolinone derivative containing a reactive thiol group, presents unique challenges in chromatographic analysis, including potential for oxidation and peak tailing. This guide offers a systematic approach to method development, from initial parameter selection to full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method is suitable for its intended purpose in research and pharmaceutical development.[1][2][3][4]

Introduction: The Significance of this compound

Quinolone and its derivatives are a significant class of heterocyclic compounds with a broad range of biological activities, making them crucial scaffolds in medicinal chemistry and drug development.[5][6][7][8][9] The introduction of a phenyl group at the 2-position and a sulfanyl (thiol) group at the 8-position of the 1,4-dihydroquinolin-4-one core can significantly influence the molecule's physicochemical properties and biological activity. The thiol group, in particular, is a key functional group in many biologically active molecules, known for its role in antioxidant activity and as a nucleophile.[10][11]

The accurate and precise quantification of this compound is paramount for pharmacokinetic studies, formulation development, and quality control. However, the presence of the reactive thiol group necessitates a carefully developed HPLC method to prevent on-column oxidation and ensure reproducible results.[11][12][13][14] This application note serves as a detailed guide for researchers and drug development professionals to establish a robust and reliable analytical method.

Physicochemical Properties and Initial Chromatographic Considerations

  • Structure: The molecule consists of a quinolinone core, which is a bicyclic aromatic system, a phenyl substituent, and a thiol group.

  • Polarity and logP: The quinolinone core and the phenyl group contribute to its hydrophobicity. The presence of the polar thiol and amide functionalities will influence its overall polarity. The estimated logP is likely to be in the range of 2-4, suggesting good retention on a reversed-phase column.

  • pKa: The quinolinone scaffold has a weakly basic nitrogen and a weakly acidic enolizable proton.[5][6] The thiol group is weakly acidic, with a pKa typically in the range of 8-10. Controlling the pH of the mobile phase will be crucial to ensure a consistent ionization state and good peak shape.

  • UV Absorbance: Quinolone derivatives are known to be strong chromophores.[15][16] The extended conjugation provided by the phenyl group is expected to result in significant UV absorbance, likely with maxima in the range of 250-350 nm.[17] A UV-Vis scan of a dilute solution of the analyte is a critical first step to determine the optimal detection wavelength.

Based on these considerations, a reversed-phase HPLC method with UV detection is the most logical starting point.

HPLC Method Development Strategy

Our strategy will be a systematic, multi-step process to identify the optimal chromatographic conditions.

Initial Parameter Selection

The initial experimental conditions are chosen to provide a reasonable starting point for method optimization.

Parameter Initial Condition Rationale
Column C18, 150 mm x 4.6 mm, 5 µmA C18 column is a versatile and robust choice for retaining moderately nonpolar compounds like the target analyte.[18]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is used to control the pH and suppress the ionization of the thiol group, which helps to improve peak shape and reduce tailing.[19]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency and low viscosity.
Detection Diode Array Detector (DAD)A DAD allows for the determination of the optimal detection wavelength and assessment of peak purity.
Column Temperature 30 °CA controlled column temperature ensures reproducible retention times.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Experimental Workflow for Method Development

The following diagram illustrates the systematic approach to method development:

MethodDevelopmentWorkflow A Initial Parameter Selection B UV-Vis Spectrum Analysis (Determine λmax) A->B C Gradient Scouting Run (Determine Elution Window) B->C D Mobile Phase pH Optimization (2.5, 3.5, 4.5) C->D E Organic Modifier Optimization (Acetonitrile vs. Methanol) D->E F Gradient Optimization (Slope and Time) E->F G Flow Rate and Temperature Study (Fine-tuning) F->G H Final Method Selection G->H

Caption: A systematic workflow for HPLC method development.

Step-by-Step Protocols
  • Prepare a 10 µg/mL solution of this compound in the initial mobile phase (50:50 mixture of Mobile Phase A and B).

  • Inject the solution into the HPLC system equipped with a DAD.

  • Acquire the UV spectrum of the analyte peak from 200 to 400 nm.

  • Identify the wavelength of maximum absorbance (λmax) for subsequent analysis. For quinolinone derivatives, strong absorbance is often observed around 280 nm and 330 nm.[16][20]

  • Set up the HPLC system with the initial parameters.

  • Program a fast linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

  • Inject a standard solution of the analyte.

  • This run will provide an approximate retention time and an indication of the required organic solvent concentration for elution.

  • Prepare three different Mobile Phase A solutions with pH values of 2.5, 3.5, and 4.5 using formic acid.

  • Perform gradient runs with each mobile phase, keeping other parameters constant.

  • Evaluate the chromatograms for peak shape (asymmetry factor), retention time, and resolution from any impurities. The optimal pH will provide a sharp, symmetrical peak.

  • Prepare a new Mobile Phase B using methanol (0.1% formic acid in methanol).

  • Repeat the optimized gradient run using methanol as the organic modifier.

  • Compare the chromatograms obtained with acetonitrile and methanol. Select the solvent that provides better resolution and peak shape.

  • Based on the scouting run, design a more focused gradient. For example, if the compound elutes at 40% B in the scouting run, a new gradient could be 20-60% B over 20 minutes.

  • Adjust the gradient slope and time to achieve optimal separation from any potential impurities and a reasonable run time.

Method Validation Protocol (ICH Q2(R1))

Once the method is optimized, it must be validated to ensure it is suitable for its intended purpose.[1][2][3][4]

Validation Parameters and Acceptance Criteria
Parameter Methodology Acceptance Criteria
Specificity Analyze blank, placebo, and spiked samples.No interfering peaks at the retention time of the analyte.
Linearity Analyze at least five concentrations over the range of 50-150% of the expected working concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies at three concentration levels (e.g., 80%, 100%, 120%) by spiking a placebo with known amounts of the analyte.Mean recovery between 98.0% and 102.0%.
Precision - Repeatability (Intra-day): Six replicate injections of the same sample. - Intermediate Precision (Inter-day): Analysis on different days, with different analysts or equipment.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Based on signal-to-noise ratio (S/N = 3:1).To be determined experimentally.
Limit of Quantitation (LOQ) Based on signal-to-noise ratio (S/N = 10:1).To be determined experimentally.
Robustness Intentionally vary method parameters (e.g., pH ± 0.2, column temperature ± 5°C, flow rate ± 10%).System suitability parameters remain within acceptable limits.
System Suitability Testing

Before each validation run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

Parameter Acceptance Criteria
Tailing Factor (T) T ≤ 1.5
Theoretical Plates (N) N > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for five replicate injections

Final Optimized HPLC Method

The following table presents a hypothetical final optimized method based on the development strategy.

Parameter Optimized Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water, pH 3.0
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 15 min, then to 95% B in 2 min, hold for 3 min, return to 30% B in 1 min, and equilibrate for 4 min.
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 285 nm
Injection Volume 10 µL
Run Time 25 minutes

Sample Preparation Protocol

  • Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to obtain a 1 mg/mL stock solution.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to the desired concentrations for linearity, accuracy, and precision studies.

  • Sample Preparation: For formulated products, accurately weigh a portion of the product equivalent to 10 mg of the active ingredient and follow a suitable extraction procedure with the diluent. Ensure the final concentration is within the linear range of the method.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the HPLC column.

Data Analysis and Reporting

Peak areas will be integrated using the chromatography data software. Quantification will be based on a calibration curve generated from the peak areas of the working standard solutions versus their known concentrations.

Conclusion

This application note provides a comprehensive and scientifically sound framework for the development and validation of a robust RP-HPLC method for the analysis of this compound. By following the systematic approach outlined, researchers and drug development professionals can establish a reliable analytical method that is fit for its intended purpose and compliant with regulatory expectations. The key to success with this particular analyte is careful control of the mobile phase pH to manage the reactive thiol group and ensure consistent chromatography.

References

  • LaCourse, W. R., & Johnson, D. C. (1993). Determination of thio-based additives for biopharmaceuticals by pulsed electrochemical detection following HPLC. Journal of Pharmaceutical and Biomedical Analysis, 11(4-5), 349-357. [Link]

  • Fernandes, C., et al. (2010). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 653-660. [Link]

  • Parise, R. A., et al. (2012). Development and Validation of a HPLC Method for Quantitation of BA-TPQ, a Novel Iminoquinone Anticancer Agent, and an Initial Pharmacokinetic Study in Mice. Journal of Chromatography B, 903, 116-122. [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH Harmonised Tripartite Guideline. [Link]

  • Płonka, J., & Głowacki, R. (2018). Determination of endogenous thiols and thiol drugs in urine by HPLC with ultraviolet detection. Critical Reviews in Analytical Chemistry, 48(4), 318-333. [Link]

  • Krupp, E. M., & Feldmann, J. (2019). Biological sulphur-containing compounds - Analytical challenges. Analytica Chimica Acta, 1079, 20-29. [Link]

  • Borman, P., & Elder, D. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Handbook of Analytical Quality by Design (pp. 251-283). [Link]

  • Krupp, E. M., & Feldmann, J. (2019). Biological sulphur-containing compounds – Analytical challenges. Analytica Chimica Acta, 1079, 20-29. [Link]

  • Witt, R. I., et al. (2021). Qualitative and Quantitative Evaluation of Sulfur-Containing Compound Types in Heavy Crude Oil and Its Fractions. Energy & Fuels, 35(10), 8559-8570. [Link]

  • World Journal of Pharmaceutical Research. (2025). Quinoline Alkaloids. [Link]

  • Chen, W., & Zhao, Y. (2013). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 129-135. [Link]

  • da Silva, A. F. M., et al. (2021). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. Journal of the Brazilian Chemical Society, 32(8), 1539-1554. [Link]

  • The University of Aberdeen. (2019). Biological sulphur-containing compounds – Analytical challenges. [Link]

  • SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. [Link]

  • ICH. Quality Guidelines. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Sýkorová, V., et al. (2022). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. Molecules, 27(10), 3267. [Link]

  • International Journal for Multidisciplinary Research. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. [Link]

  • PubChem. Quinoline. [Link]

  • ResearchGate. Structures of 2-quinolone and 4-quinolone. [Link]

  • Martínez-Arias, J., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules, 28(20), 7074. [Link]

  • ResearchGate. Physicochemical properties of the title compounds 1-16. [Link]

  • Miranda, M. A., & Castell, J. V. (2025). Phototoxicity of Quinolones and Fluoroquinolones: A Mechanistic Review About Photophysical and Photochemical Pathways. International Journal of Molecular Sciences, 26(13), 6985. [Link]

  • Wang, S., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 343. [Link]

  • ResearchGate. What is the right interpretation for solvent effect on UV-VIS spectra of this quinolinone derivative. [Link]

  • ResearchGate. Table 1 . Comparison of the calculated lipophilicities (log P/Clog P).... [Link]

  • Aldred, K. J., et al. (2014). Quinolone antibiotics. Annals of the New York Academy of Sciences, 1323, 43-64. [Link]

  • Umezawa, K., et al. (1997). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy, 41(2), 383-387. [Link]

  • Oriental Journal of Chemistry. (2017). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. [Link]

  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

  • Wikipedia. Quinolone antibiotic. [Link]

  • Toujani, E., et al. (2023). Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection. Methods and Objects of Chemical Analysis, 18(2), 101-108. [Link]

  • Raghavendra, N. M., et al. (2005). Synthesis and biological activity of some substituted 2-phenyl-quinazolin-4-ones. Asian Journal of Chemistry, 17(1), 57-65. [Link]

  • Li, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 928392. [Link]

  • Staszewska-Krajewska, O., et al. (2025). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. International Journal of Molecular Sciences, 26(11), 5331. [Link]

  • Rusu, A., et al. (2022). Antibacterial Quinolones. Encyclopedia, 2(3), 1547-1563. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 8-Sulfanyl Quinolone Synthesis & Oxidation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Synthesizing 8-sulfanyl (8-mercapto) quinolones presents a distinct challenge for drug development professionals: the free thiol at the 8-position is highly nucleophilic and exceptionally prone to oxidative dimerization.

As a Senior Application Scientist, I have designed this guide to provide field-proven strategies, mechanistic insights, and validated protocols to prevent oxidation. By understanding the causality behind these reactions, you can ensure high yields and structural integrity of your target compounds.

Process Visualization

G Start 8-Halo/Amino Quinolone Precursor Thiolation Thiolation (NaSH or Thiourea) Start->Thiolation OxidationRisk Oxidation Risk (Air/O2 exposure) Thiolation->OxidationRisk If unprotected Protection In Situ Protection (PMB or Trityl) Thiolation->Protection Inert Atm + Base Disulfide 8,8'-Diquinolyl Disulfide (Byproduct) OxidationRisk->Disulfide Disulfide->Thiolation Reduction (Zn/HCl) Synthesis Downstream Quinolone Derivatization Protection->Synthesis Deprotection Deprotection & Reduction (TFA + DTT/TCEP) Synthesis->Deprotection Final Target 8-Sulfanyl Quinolone Deprotection->Final

Workflow for 8-Sulfanyl Quinolone Synthesis and Oxidation Prevention Strategies.

Section 1: Core Principles & Causality

Why does the 8-sulfanyl quinolone oxidize so readily? The 8-mercaptoquinoline system exists in a zwitterion-thiol tautomeric equilibrium[1]. The adjacent quinoline nitrogen can coordinate with trace metals or stabilize the thiolate anion. Because thiolates are significantly more nucleophilic than neutral thiols, they rapidly undergo single-electron transfer (SET) oxidation in the presence of atmospheric oxygen. This results in the rapid formation of 8,8'-diquinolyl disulfides[2]. To prevent this, the synthetic environment must either neutralize the nucleophilicity (via protecting groups) or continuously reverse the oxidation (via reducing agents).

Section 2: Troubleshooting Guide & FAQs

Q1: My 8-sulfanyl quinolone product consistently crashes out as a yellow precipitate, which NMR confirms is the disulfide. How can I prevent this during the initial thiolation? A1: The yellow precipitate is 8,8'-diquinolyl disulfide, which forms almost instantaneously upon air exposure[2]. To prevent this, conduct the thiolation reaction (e.g., using sodium hydrosulfide or thiourea) under a strict argon atmosphere using thoroughly degassed solvents[3]. Instead of isolating the free thiol, add an electrophilic protecting group reagent (like p-methoxybenzyl chloride or trityl chloride) directly to the reaction flask in situ[4].

Q2: I need to carry the free thiol through a coupling step without protecting it. Is this possible? A2: It is highly challenging but possible if you maintain a reducing environment. You can perform the reaction in the presence of a non-nucleophilic reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)[5]. However, temporary protection is the industry standard because it eliminates the kinetic competition between your desired coupling and oxidative dimerization[6].

Q3: How do I recover my material if it has already oxidized into a disulfide? A3: Disulfides can be quantitatively reduced back to thiols. For 8,8'-diquinolyl disulfides, treatment with Zinc powder in dilute Hydrochloric Acid (HCl) is a classical and highly effective method[1][3]. Alternatively, for milder conditions compatible with sensitive functional groups, use an excess of DTT in a degassed buffer[5].

Q4: What is the best strategy for the final deprotection to yield the free 8-sulfanyl quinolone? A4: If using a PMB or Trityl protecting group, deprotect using Trifluoroacetic acid (TFA)[4]. Crucially, you must include a cation scavenger (e.g., triisopropylsilane, TIPS) to prevent re-alkylation, and a reducing agent (like DTT at 0.05 M) to quench any oxidative species generated during cleavage[5].

Section 3: Quantitative Data & Reagent Selection

Table 1: Comparison of Thiol Protecting Groups and Antioxidants for 8-Sulfanyl Quinolones

Reagent / StrategyTypeDeprotection / Operating ConditionsOxidation Prevention EfficacyKey Mechanistic Advantage
Trityl (Trt) Protecting GroupTFA, TIPS (scavenger), RTExcellentExtreme steric hindrance completely blocks disulfide formation[5].
p-Methoxybenzyl (PMB) Protecting GroupTFA, DTT, or Hg(OAc)₂HighStable under basic and mild acidic conditions; easily cleaved[4].
Dithiothreitol (DTT) Antioxidant / ReductantAqueous/Organic, pH 7-9Moderate to HighDrives disulfide equilibrium back to free thiol via stable cyclic disulfide formation[5].
Zinc / HCl ReductantAqueous acidicHigh (for recovery)Rapidly reduces existing 8,8'-diquinolyl disulfides back to zwitterionic thiols[1][3].
Section 4: Step-by-Step Methodologies
Protocol A: Synthesis and In Situ PMB-Protection of 8-Sulfanylquinolone

This protocol utilizes thiourea to prevent over-alkylation, followed by immediate protection to bypass the isolation of the unstable free thiol[3][4].

  • Degassing: Degas N,N-Dimethylformamide (DMF) by sparging with Argon for 30 minutes.

  • Thiolation: Under an Argon atmosphere, dissolve the 8-haloquinolone precursor and thiourea (1.5 eq) in the degassed DMF. Heat to 90°C to form the intermediate isothiouronium salt[3].

  • Hydrolysis: Cool the reaction to room temperature. Add degassed aqueous NaOH (2.0 eq) to hydrolyze the salt to the thiolate.

  • Self-Validation Check: The solution should turn deep red/orange, indicating successful thiolate formation. (Note: If the solution turns cloudy yellow, oxygen has leaked into the system, causing premature disulfide formation).

  • Protection: Immediately add p-methoxybenzyl chloride (PMB-Cl, 1.2 eq) dropwise. Stir for 2 hours at room temperature.

  • Workup: Quench with degassed water, extract with Ethyl Acetate, and purify the stable PMB-protected thioether via flash chromatography.

Protocol B: Disulfide Reduction and Isolation of Free 8-Sulfanylquinolone

Use this protocol to recover oxidized material or to cleanly isolate the free thiol after deprotection[1][3].

  • Suspension: Suspend the oxidized 8,8'-diquinolyl disulfide in a 1:1 mixture of degassed Tetrahydrofuran (THF) and 0.1 M HCl.

  • Reduction: Add Zinc dust (5.0 eq) in small portions. Stir vigorously at room temperature for 1 hour[3].

  • Self-Validation Check: The opaque yellow suspension will clarify into a clear or slightly tinted solution as the insoluble disulfide is reduced to the soluble, protonated thiol[1].

  • Filtration: Filter the mixture through a pad of Celite under an Argon blanket to remove unreacted Zinc dust.

  • Isolation: Extract the filtrate with degassed dichloromethane. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure. Critical: Store the final product strictly under Argon at -20°C to prevent re-oxidation.

References
  • Protective Groups - Organic Chemistry Portal Organic Chemistry Portal [Link]

  • Video: Preparation and Reactions of Thiols - JoVE JoVE Core Organic Chemistry[Link]

  • quinoline-5-sulfonic Acid and Its Sodium Salt: 8-Mercaptoquinoline-5-sulfonic Acid Disodium Salt Trihydrate Oxford University Press (OUP)[Link]

  • Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis Frontiers in Chemistry[Link]

  • Glen Report 5-15: Thiol Modification of Oligonucleotides Glen Research[Link]

  • Acid dissociation phenomena of certain methyl and phenyl-substituted 8-mercaptoquinolines ACS Publications[Link]

Sources

Technical Support Center: Stability of 8-Mercaptoquinolin-4-ones in Cell Culture Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro application of 8-mercaptoquinolin-4-ones. While these compounds are exceptional bidentate metal chelators—capable of targeting critical zinc metalloproteins like the minichromosome maintenance complex in live cells[1]—their defining chemical feature (the nucleophilic 8-thiol group) is also their greatest vulnerability in aqueous, aerobic environments.

This guide moves beyond basic troubleshooting. We will dissect the causality behind compound degradation, provide self-validating protocols to ensure your experimental integrity, and establish a robust framework for dosing these sensitive probes in live-cell assays.

Section 1: Core Troubleshooting Guides (FAQs)

Q1: Why does my 8-mercaptoquinolin-4-one compound lose target engagement efficacy within 30 minutes of addition to DMEM/FBS? Mechanistic Causality: 8-mercaptoquinolines possess a highly reactive free thiol (-SH). In standard aerobic cell culture media (pH ~7.4), dissolved oxygen rapidly oxidizes these monomers into inactive disulfide dimers. This oxidative degradation is catalytically accelerated by trace transition metals (e.g., Cu²⁺, Fe³⁺) abundant in standard media[2]. Furthermore, the free thiol undergoes rapid thiol-disulfide exchange with exposed cysteine residues on serum proteins (e.g., bovine serum albumin in FBS), sequestering the compound in the extracellular space and forming protein-probe disulfide complexes prior to cellular entry[3]. Self-Validation Check: Run a quick UV-Vis scan of your media-dosed compound. The active monomer typically exhibits an absorption maximum around 328 nm. A rapid decrease in this peak, coupled with the appearance of a broad disulfide shoulder, confirms oxidative degradation[1].

Q2: I am observing off-target cytotoxicity and inconsistent IC50 values across biological replicates. What is happening? Mechanistic Causality: 8-mercaptoquinolin-4-ones are potent chelators, forming highly stable complexes with zinc (log K₂ ≈ 15.2)[1]. If your media contains variable levels of trace metals, the compound will prematurely chelate these extracellular metals before permeating the cell membrane. Consequently, you are dosing the cells with a bulky, charged metal-ligand complex rather than the cell-permeable apo-compound, completely altering its pharmacological profile. Self-Validation Check: Spike a 1 mL aliquot of your dosed media with a trace amount of Zn(ClO₄)₂. If your compound is still in its active apo-form, you will observe a significant bathochromic (red) shift in absorption (from ~328 nm to ~411 nm)[1]. If no shift occurs, the compound has already been prematurely chelated or oxidized.

Section 2: Mechanistic Pathways of Degradation

Understanding the competing extracellular sinks is critical for assay optimization. The diagram below illustrates how standard media components neutralize your active monomer.

G A 8-Mercaptoquinolin-4-one (Active Monomer) E Premature Chelation (Inactive Complex) A->E Binds Metals F Disulfide Dimerization (Precipitation/Inactivation) A->F Oxidation G Protein-Probe Disulfide (Extracellular Sequestration) A->G Thiol Exchange B Trace Metals in Media (Cu2+, Fe3+, Zn2+) B->E B->F Catalyzes C Dissolved Oxygen (O2) C->F D Serum Proteins (FBS) (Exposed Cysteines) D->G

Figure 1: Mechanistic pathways of 8-mercaptoquinolin-4-one degradation in cell culture media.

Section 3: Quantitative Stability Metrics

To design robust experiments, you must account for the kinetic limitations of your compound. The table below summarizes the expected stability of 8-mercaptoquinolin-4-ones under different media conditions.

Media ConditionDominant Degradation PathwayEstimated Half-Life (Active Apo-form)Recommended Mitigation Strategy
Standard DMEM + 10% FBS Protein Binding & Oxidation< 15 minutesUnsuitable for live-cell dosing. Switch to low-serum media.
Serum-Free DMEM Premature Metal Chelation30 - 45 minutesPre-treat media with Chelex resin to remove trace metals.
HBSS Buffer (pH 7.4) Disulfide Dimerization1 - 2 hoursAdd a mild, non-permeable reductant (e.g., TCEP).
HBSS + 50 µM TCEP None (Stabilized)> 12 hoursOptimal Condition. Proceed with live-cell assays.
Section 4: Self-Validating Experimental Protocols

To ensure the scientific integrity of your assays, follow these step-by-step methodologies. Every step is engineered to bypass the degradation mechanisms outlined above.

Protocol 1: Preparation and Storage of Stock Solutions

Causality: Moisture and oxygen dissolved in standard DMSO will degrade the compound into disulfides before it ever reaches the biological assay.

  • Lyophilization: Ensure the synthesized 8-mercaptoquinolin-4-one powder is completely dry by lyophilizing overnight.

  • Anhydrous Solubilization: Dissolve the compound in anhydrous, septum-sealed DMSO to a concentration of 10 mM.

  • Argon Purging: Gently bubble Argon or Nitrogen gas through the stock solution for 60 seconds to displace dissolved oxygen.

  • Aliquot and Store: Divide into single-use aliquots (e.g., 10 µL) in amber tubes and store at -80°C. Never freeze-thaw these compounds.

Protocol 2: Optimized Live-Cell Dosing Strategy

Causality: Minimizing the time the compound spends in an unbuffered, metal-rich extracellular environment is critical for maintaining the active monomer state[3].

  • Media Preparation: Prepare a low-serum (≤ 1% FBS) or serum-free dosing medium (e.g., HBSS or Opti-MEM).

  • Reductant Addition (The Secret Weapon): Add TCEP (Tris(2-carboxyethyl)phosphine) to the dosing media at a final concentration of 50 µM. Why TCEP? Unlike DTT, TCEP is stable at pH 7.4, does not contain thiols (preventing mixed disulfides), and is largely cell-impermeable. It will actively reduce extracellular disulfides back to the active thiol without disrupting intracellular redox states[3].

  • Rapid Dilution: Thaw a single-use DMSO aliquot of your compound and dilute it directly into the TCEP-supplemented media to your final assay concentration (e.g., 10 µM).

  • Self-Validation Step: Before adding to cells, take a 100 µL sample and measure absorbance. Confirm the presence of the ~328 nm peak[1].

  • Immediate Dosing: Apply the media to your cell cultures within 5 minutes of dilution.

Workflow S1 Prepare 10 mM Stock (Anhydrous DMSO) S2 Store at -80°C (Argon Purged) S1->S2 S3 Dilute in Low-Serum Media (<1% FBS) S2->S3 S4 Add 50 µM TCEP (Reductant) S3->S4 S5 Dose Cells (< 5 mins) S4->S5

Figure 2: Optimized self-validating workflow for dosing 8-mercaptoquinolin-4-ones in live cells.

References

1.1[1] 2.3[3] 3.2[2]

Sources

minimizing phototoxicity of 8-substituted quinolone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Quinolone Safety Optimization Hub.

I am Dr. Aris, your Senior Application Scientist. You are likely here because your latest 8-substituted quinolone candidate is showing high phototoxicity in early screening, or you are seeing inconsistent results in your OECD 432 assays.

The balance between antibacterial potency (often driven by halogenation) and phototoxicity is delicate. Below is your technical dossier for diagnosing and eliminating phototoxicity, specifically focusing on the critical C-8 position .

Module 1: Molecular Design Troubleshooting (SAR)

Issue: Candidate compound exhibits a high Photo-Irritation Factor (PIF > 5) in 3T3 NRU assays. Diagnosis: Structural instability at the C-8 position leading to reactive intermediate formation.

The Core Mechanism: Why 8-Halogens Fail Safety Tests

If your scaffold contains a Fluorine (F) or Chlorine (Cl) at position 8 (e.g., Lomefloxacin-like analogs), you are triggering a Type I Photochemical Reaction .

  • Excitation: Upon UVA exposure (320–400 nm), the quinolone absorbs a photon, entering an excited singlet state.

  • Heterolytic Cleavage: The C-8 halogen bond is weak in the excited state. It undergoes heterolytic cleavage.[1]

  • Reactive Intermediate: This releases a halide ion and generates a highly reactive aryl cation (carbene-like) at C-8.

  • ROS Cascade: This cation reacts with water or molecular oxygen, generating superoxide anions (

    
    ) and hydroxyl radicals (
    
    
    
    ), or reacts directly with DNA (guanine bases).
The Solution: The 8-Methoxy Fix

Replacing the 8-Halogen with an 8-Methoxy (8-OMe) group (e.g., Moxifloxacin) is the industry-standard "kill switch" for phototoxicity.

  • Steric Hindrance: The bulky methoxy group prevents the planar stacking often required for DNA intercalation during photo-reaction.

  • Electronic Stabilization: The electron-donating oxygen raises the energy of the molecular orbitals, stabilizing the excited state and preventing the C-8 bond cleavage. The molecule relaxes back to the ground state via non-radiative decay (heat) rather than radical formation.

Visualizing the Mechanism

PhototoxicityMechanism cluster_0 High Risk (8-Fluoro) cluster_1 Low Risk (8-Methoxy) Lome 8-Fluoro Quinolone (e.g., Lomefloxacin) Excited Excited State (Unstable) Lome->Excited + UVA Cation Aryl Cation / Carbene (C-8) Excited->Cation Dehalogenation ROS ROS Generation (Singlet O2, Superoxide) Cation->ROS + O2 / H2O Damage Phototoxicity (DNA Damage/Cell Death) ROS->Damage Moxi 8-Methoxy Quinolone (e.g., Moxifloxacin) Stable Excited State (Stabilized) Moxi->Stable + UVA Decay Non-Radiative Decay (Heat Release) Stable->Decay No Cleavage Safe Cell Viability Preserved Decay->Safe

Figure 1: Mechanistic divergence between phototoxic 8-Fluoro and photostable 8-Methoxy quinolones.

Module 2: Assay Troubleshooting (OECD 432)

Issue: Inconsistent PIF values or false positives in the 3T3 Neutral Red Uptake (NRU) assay. Diagnosis: Experimental variables affecting UV dosimetry or compound solubility.

Protocol Validation Checklist

The OECD 432 guideline is sensitive. Use this troubleshooting matrix to validate your workflow.

VariableCommon ErrorCorrection / Standard
Solvent DMSO concentration > 1% causes cytotoxicity masking phototoxicity.Keep DMSO

1% v/v. Run a solvent control.
UV Source Incorrect spectrum (UVB contamination).Use a doped mercury-metal halide lamp or solar simulator. Filter out UVB (<320 nm) .
Irradiation Heating the plate during exposure.Irradiate at room temperature. Use a fan or cooling plate to keep cells < 37°C.
Uptake Time Neutral Red precipitation.Incubate NR dye for exactly 3 hours. Wash rapidly with fixative.
pH Stability Drug precipitates in culture medium.Check solubility in PBS/Medium before adding to cells. If precipitating, lower concentration range.
Self-Validating Control System

Every assay plate must include Chlorpromazine (CPZ) as a positive control.

  • Valid Run: CPZ PIF > 6.

  • Invalid Run: CPZ PIF < 6 (Check UV intensity or cell passage number).

Module 3: Comparative Data & Benchmarking

When defending your lead candidate, compare its physicochemical properties against known standards. Use the table below to interpret your ROS assay data.

Table 1: Phototoxicity Profiles of 8-Substituted Quinolones

CompoundSubstituent (C-8)Photostability1O2 Quantum Yield (

)
Mechanism of Toxicity
Lomefloxacin Fluorine (-F)Very LowHigh (~0.08)C-F Bond Cleavage + Radical formation
Clinafloxacin Chlorine (-Cl)LowModerateC-Cl Bond Cleavage
Ciprofloxacin Hydrogen (-H)ModerateLowMinor ROS generation (Type II only)
Moxifloxacin Methoxy (-OMe)High Negligible None (Stable Relaxation)

Frequently Asked Questions (FAQs)

Q1: Can I reduce phototoxicity without changing the C-8 halogen?

  • A: It is difficult. While adding bulky groups at N-1 or C-7 can slightly reduce DNA binding, the C-8 halogen bond lability is intrinsic. The most effective medicinal chemistry strategy is replacing the C-8 Halogen with a C-8 Methoxy or C-8 Hydrogen.

Q2: My compound has an 8-OMe group but still shows mild phototoxicity. Why?

  • A: Check the N-1 position.[1][2] If you have a fluorinated substituent at N-1 (e.g., a difluorophenyl group), it can contribute to phototoxicity independently of the C-8 position.[1] Also, ensure your sample is pure; defluorinated impurities from synthesis can cause false positives.

Q3: Is the 3T3 NRU assay predictive of human clinical safety?

  • A: Yes, it has high sensitivity (predicts potential) but lower specificity (can over-predict). A negative result (PIF < 2) is a very strong indicator of clinical safety. A positive result warrants a secondary assay, such as a Reconstructed Human Epidermis (RHE) phototoxicity test, to confirm skin penetration relevance.

Experimental Workflow: Optimization Decision Tree

Follow this logic flow to optimize your lead series.

OptimizationFlow Start Start: Lead Optimization CheckC8 Check Position 8 Substituent Start->CheckC8 IsHalogen Is it F or Cl? CheckC8->IsHalogen Modify Strategy: Substitution Replace with -OMe IsHalogen->Modify Yes Keep Check N-1 / C-7 Substituents IsHalogen->Keep No (H or OMe) Test Run OECD 432 (3T3 NRU) Modify->Test Keep->Test Result Calculate PIF Test->Result Pass PIF < 2 (Photostable Candidate) Result->Pass Low Fail PIF > 5 (Phototoxic) Result->Fail High Fail->Modify Iterate Design

Figure 2: Decision matrix for minimizing quinolone phototoxicity.

References

  • Marutani, K., et al. (1993).[1] Reduced phototoxicity of a fluoroquinolone antibacterial agent with a methoxy group at the 8 position in mice irradiated with long-wavelength UV light.[1][3][4][5][6] Antimicrobial Agents and Chemotherapy.[1][7]

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy.

  • OECD. (2019). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test.[8][9] OECD Guidelines for the Testing of Chemicals.

  • Martinez, L. J., et al. (1998). Fluoroquinolone antimicrobials: singlet oxygen, superoxide and phototoxicity.[5][10] Photochemistry and Photobiology.

  • Ferguson, J. (1999).[11] Fluoroquinolone phototoxicity: a comparison of moxifloxacin and lomefloxacin in normal volunteers. Journal of Antimicrobial Chemotherapy.

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Validation & Comparative

A Comparative Guide to the Chelation Strength of 2-phenyl-8-sulfanyl-4-quinolone and 8-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

In the vast landscape of coordination chemistry and medicinal research, the quest for potent and selective metal chelators is a perpetual endeavor. These molecules are pivotal in applications ranging from analytical chemistry to the treatment of diseases associated with metal dyshomeostasis.[1] Among the privileged scaffolds in this field is the quinoline ring system. 8-Hydroxyquinoline (8-HQ), a classic bidentate ligand, has been a benchmark for decades, celebrated for its robust ability to form stable complexes with a myriad of metal ions.[2][3]

This guide introduces a structural analogue, 2-phenyl-8-sulfanyl-4-quinolone, and provides a comprehensive framework for comparing its chelation strength against the well-established 8-hydroxyquinoline. By substituting the hydroxyl group (-OH) at the C8 position with a sulfanyl (thiol, -SH) group, we fundamentally alter the electronic and steric properties of the coordination pocket. This guide will delve into the theoretical underpinnings of this substitution, propose a synthetic pathway for the novel compound, and detail the rigorous experimental protocols required to quantify and compare the metal-binding affinities of these two important chelators.

Theoretical Framework: A Tale of Two Donors

The primary distinction between 8-hydroxyquinoline and 2-phenyl-8-sulfanyl-4-quinolone lies in their metal-coordinating atoms. Both molecules feature a nitrogen atom within the quinoline ring, but the second donor atom is oxygen in 8-HQ and sulfur in its sulfanyl counterpart. This seemingly simple substitution from an {N, O} to an {N, S} donor set has profound implications for metal ion selectivity and complex stability, which can be rationalized by the Hard and Soft Acids and Bases (HSAB) theory.[4][5]

  • 8-Hydroxyquinoline ({N, O} donors): Oxygen is a "hard" donor atom due to its high electronegativity and low polarizability. According to the HSAB principle, hard bases preferentially bind to hard acids.[6] Consequently, 8-HQ exhibits strong affinity for hard or borderline metal ions like Fe³⁺, Al³⁺, and Cu²⁺.[2] The chelation involves the deprotonation of the hydroxyl group, forming a stable five-membered ring with the metal ion.[2]

  • 2-phenyl-8-sulfanyl-4-quinolone ({N, S} donors): Sulfur is a "soft" donor atom, being larger and more polarizable than oxygen.[7][8] Soft bases prefer to bind with soft acids.[4][9] Therefore, 2-phenyl-8-sulfanyl-4-quinolone is predicted to show enhanced affinity for soft metal ions such as Hg²⁺, Cd²⁺, and Pb²⁺, and borderline ions like Cu²⁺ and Zn²⁺. The analogous compound, 8-mercaptoquinoline, is known to be a powerful chelating agent with a preference for such metals.[10][11][12] Thiols are also more acidic than their corresponding alcohols, meaning the sulfanyl group will deprotonate at a lower pH, potentially allowing for chelation in more acidic conditions.[13]

The presence of a phenyl group at the C2 position and the keto-enol tautomerism of the 4-quinolone structure will further modulate the electronic landscape of the entire molecule, influencing the basicity of the donor atoms and, consequently, the stability of the resulting metal complexes.

Caption: Predicted chelation mechanisms for the two quinoline derivatives.

Proposed Synthesis of 2-phenyl-8-sulfanyl-4-quinolone

Protocol: Proposed Two-Step Synthesis

  • Step 1: Synthesis of 8-bromo-2-phenylquinolin-4(1H)-one.

    • This can be achieved via a Conrad-Limpach reaction or a Gould-Jacobs reaction starting from 2-bromoaniline and ethyl benzoylacetate, followed by thermal cyclization. Alternatively, a palladium-catalyzed coupling reaction could be employed.

  • Step 2: Thiolation of the 8-bromo precursor.

    • Objective: To substitute the bromine atom at the C8 position with a sulfanyl group.

    • Reagents: 8-bromo-2-phenylquinolin-4(1H)-one, sodium thiomethoxide (NaSMe) or a similar thiolating agent, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., Xantphos), and an appropriate solvent (e.g., dioxane or toluene).

    • Procedure:

      • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 8-bromo-2-phenylquinolin-4(1H)-one (1 equivalent), the palladium catalyst (e.g., 2-5 mol%), and the ligand (e.g., 4-10 mol%).

      • Add the anhydrous solvent, followed by sodium thiomethoxide (1.5-2 equivalents).

      • Heat the reaction mixture at a specified temperature (e.g., 80-110 °C) and monitor its progress using Thin Layer Chromatography (TLC).

      • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

      • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product via column chromatography to yield 2-phenyl-8-(methylthio)quinolin-4(1H)-one.

    • Step 3: Demethylation to yield the final thiol.

      • The resulting methyl thioether can be demethylated using a strong nucleophile like sodium in liquid ammonia or boron tribromide (BBr₃) in dichloromethane to yield the target compound, 2-phenyl-8-sulfanyl-4-quinolone.

      • Purify the final product by recrystallization or column chromatography.

    • Characterization: The final product must be thoroughly characterized using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis to confirm its structure and purity.

Experimental Protocols for Comparative Chelation Analysis

To objectively compare the chelation strength of 2-phenyl-8-sulfanyl-4-quinolone and 8-hydroxyquinoline, a series of well-established analytical techniques should be employed. The following protocols provide a self-validating system for determining the stability constants of the metal-ligand complexes.

Potentiometric Titration

This is the gold standard method for determining protonation constants of ligands and the stability constants of their metal complexes.[18][19][20][21] The principle involves monitoring the pH of a solution containing the ligand and a metal ion as it is titrated with a standard base.

Step-by-Step Protocol:

  • Solution Preparation:

    • Prepare stock solutions of the ligands (8-HQ and the synthesized 2-phenyl-8-sulfanyl-4-quinolone) in a suitable solvent (e.g., 50% v/v aqueous dioxane to ensure solubility).[22]

    • Prepare standardized stock solutions of the metal salts of interest (e.g., Cu(NO₃)₂, Zn(NO₃)₂, FeCl₃) in deionized water.

    • Prepare a standardized, carbonate-free solution of a strong base (e.g., 0.1 M NaOH).

    • Prepare a background electrolyte solution (e.g., 0.1 M NaClO₄) to maintain constant ionic strength.

  • Titration Procedure:

    • Calibrate a pH meter and electrode system using standard buffers.

    • Perform three separate titrations for each ligand-metal system:

      • A) Acid only: Titrate a solution of HClO₄ with the standard NaOH solution.

      • B) Acid + Ligand: Titrate a solution of HClO₄ and the ligand with NaOH. This allows for the determination of the ligand's protonation constants (pKa).

      • C) Acid + Ligand + Metal: Titrate a solution of HClO₄, the ligand, and the metal ion with NaOH. The metal-to-ligand ratio should be carefully chosen (e.g., 1:5).

    • Add the titrant in small, precise increments, recording the pH value after each addition once the reading has stabilized.

  • Data Analysis:

    • Plot the titration curves (pH vs. volume of NaOH added).

    • Using the data from the three titrations, calculate the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands bound per metal ion (n̄).[18]

    • The stability constants (log K₁ and log K₂) are determined from the formation curve (a plot of n̄ vs. pL, where pL is the negative logarithm of the free ligand concentration) using computational software or the half-integral method.[18]

G cluster_workflow Potentiometric Titration Workflow prep 1. Prepare Solutions (Ligand, Metal, Base, Acid) calib 2. Calibrate pH Meter prep->calib titrate_A 3a. Titrate Acid Only calib->titrate_A titrate_B 3b. Titrate Acid + Ligand calib->titrate_B titrate_C 3c. Titrate Acid + Ligand + Metal calib->titrate_C plot 4. Plot Titration Curves titrate_A->plot titrate_B->plot titrate_C->plot calc 5. Calculate n̄ and pL plot->calc constants 6. Determine Stability Constants (log K) calc->constants G cluster_workflow UV-Vis Titration Workflow scan 1. Identify λₘₐₓ prep 2. Prepare Solutions (Constant [Ligand], Varying [Metal]) scan->prep measure 3. Measure Absorbance at λₘₐₓ prep->measure plot 4. Plot ΔA vs. [Metal] measure->plot analyze 5. Analyze Data (Stoichiometry, Binding Constant Kₐ) plot->analyze

Caption: Workflow for determining binding constants via UV-Vis spectrophotometry.

Fluorescence Spectroscopy

This highly sensitive method is applicable if the ligand is fluorescent and its fluorescence is altered (either quenched or enhanced) upon metal binding. [23][24][25][26] Step-by-Step Protocol:

  • Preliminary Scan:

    • Record the excitation and emission spectra of the free ligand to determine the optimal excitation (λₑₓ) and emission (λₑₘ) wavelengths.

  • Titration Procedure:

    • In a fluorometer cuvette, place a solution of the ligand at a fixed, low concentration.

    • Sequentially add small aliquots of a concentrated metal ion solution.

    • After each addition, mix thoroughly, allow to equilibrate, and record the fluorescence intensity at λₑₘ.

  • Data Analysis:

    • Correct the fluorescence data for dilution effects.

    • Plot the change in fluorescence intensity (F₀/F or F/F₀) against the concentration of the metal ion.

    • For dynamic quenching, the data can be analyzed using the Stern-Volmer equation to obtain the quenching constant (Kₛᵥ). [26] * The binding or dissociation constant (Kₐ or Kₑ) can be determined by fitting the titration curve to a binding model, such as the Langmuir equation. [23]

G cluster_workflow Fluorescence Titration Workflow scan 1. Identify λₑₓ and λₑₘ prep 2. Titrate Ligand Solution with Metal Ion Aliquots scan->prep measure 3. Record Fluorescence Intensity prep->measure plot 4. Plot F₀/F vs. [Metal] measure->plot analyze 5. Determine Quenching/Binding Constants (Kₛᵥ, Kₐ) plot->analyze

Caption: Workflow for determining binding constants via fluorescence quenching.

Data Presentation and Interpretation

The quantitative data obtained from these experiments should be summarized for a clear, direct comparison. The stability of a metal-chelate complex is quantified by its stability constant (K), often expressed in its logarithmic form (log K). A higher log K value indicates a more stable complex and a stronger chelator for that specific metal ion. [27] Table 1: Comparative Stability Constants (log K) of Quinolone Chelators

Metal Ion 8-Hydroxyquinoline ({N, O}) 2-phenyl-8-sulfanyl-4-quinolone ({N, S}) Predicted Preference
Hard Acids
Fe³⁺ High To be determined 8-Hydroxyquinoline
Al³⁺ High To be determined 8-Hydroxyquinoline
Borderline Acids
Cu²⁺ ~12-13 To be determined Variable
Zn²⁺ ~8-9 To be determined Variable
Ni²⁺ ~9-10 To be determined Variable
Pb²⁺ ~8 To be determined 2-phenyl-8-sulfanyl-4-quinolone
Soft Acids
Hg²⁺ Moderate To be determined 2-phenyl-8-sulfanyl-4-quinolone

| Cd²⁺ | ~6 | To be determined | 2-phenyl-8-sulfanyl-4-quinolone |

Note: Stability constant values for 8-HQ are approximate and depend on experimental conditions such as solvent and ionic strength. Data for 2-phenyl-8-sulfanyl-4-quinolone is to be populated by the researcher following the protocols outlined.

The experimental results will validate the predictions of the HSAB theory. It is expected that 2-phenyl-8-sulfanyl-4-quinolone will exhibit significantly higher stability constants for soft metals compared to 8-hydroxyquinoline, making it a more selective chelator for this class of ions. This differential affinity is critical in drug design, where targeting specific metal ions while avoiding interaction with others (like essential biological metals) is paramount.

Conclusion

This guide provides the essential theoretical and experimental framework for a rigorous comparison of the chelation strengths of 8-hydroxyquinoline and the novel compound 2-phenyl-8-sulfanyl-4-quinolone. The substitution of a hard oxygen donor with a soft sulfur donor is predicted to pivot the metal-binding preference from hard acids towards soft acids. The detailed protocols for potentiometric, spectrophotometric, and fluorometric titrations offer a robust, multi-faceted approach to quantifying these interactions.

By following this guide, researchers and drug development professionals can systematically evaluate the potential of 2-phenyl-8-sulfanyl-4-quinolone as a selective chelator. The data generated will not only contribute to the fundamental understanding of coordination chemistry but may also pave the way for the development of new therapeutic agents designed to target specific metal-related pathologies.

References

  • Bryaskova, R., Asiri, A. M., & Tsvetkova, B. (2018). Sensitivity limits for determining 1:1 binding constants from spectrophotometric titrations via global analysis. Journal of Physical Chemistry B, 122(50), 12078-12085. [Link]

  • Wikipedia. (n.d.). 8-Mercaptoquinoline. Retrieved from [Link]

  • Stary, J. (2013). Critical Evaluation of Equilibrium Constants Involving 8-Hydroxyquinoline and Its Metal Chelates. Pergamon. [Link]

  • Slideshare. (n.d.). HSAB Theory. Retrieved from [Link]

  • Wikipedia. (n.d.). HSAB theory. Retrieved from [Link]

  • Fiveable. (2025). Hard-Soft Acid-Base (HSAB) Theory. Inorganic Chemistry I. Retrieved from [Link]

  • University of the West Indies. (n.d.). Lewis Acids/Bases; HSAB Theory. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 1). 3.2.1: Hard and Soft Acid and Base Theory. Retrieved from [Link]

  • Moodle@Units. (n.d.). Binding Constants and Their Measurement. Retrieved from [Link]

  • Dutt, N. K., & Seshadri, T. (1970). Determination and comparison of the stability constants of some metal complexes of 8-hydroxyquinoline N-oxide and 8-hydroxyquinoline. Australian Journal of Chemistry, 23(7), 1387-1395. [Link]

  • Grachev, S. A., Kvitko, I. Y., & Perekalin, V. V. (1985). Determination of Metals in Solution by Chelate Formation With Intramolecular Luminescence-quenched Spin-labelled Reagents. The Analyst, 110(10), 1205-1208. [Link]

  • Al-Adilee, K. J., & Al-Juboori, S. A. (2014). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. Scientific Research Publishing. [Link]

  • Mane, S. D., et al. (2010). Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids. Asian Journal of Chemistry, 22(9), 6745-6749. [Link]

  • Corsini, A., Fernando, Q., & Freiser, H. (1963). 8-Mercaptoquinoline as an Analytical Reagent. Dissociation and Metal Chelate Formation Constants. Analytical Chemistry, 35(10), 1424-1428. [Link]

  • International Journal of Research and Technology. (2022). Stability Constant of Metal Ligand and Complex. IJRT, 4(2). [Link]

  • Thordarson, P. (n.d.). determination of the binding constant. Retrieved from [Link]

  • Hirose, K. (2005). Practical Guide to Determination of Binding Constants. In C. A. Schalley (Ed.), Analytical Methods in Supramolecular Chemistry. Wiley-VCH. [Link]

  • Fernando, Q., & Freiser, H. (1963). Substituted 8-Mercaptoquinolines as Analytical Reagents. Dissociation and Metal Chelate Formation Constants of 2-Methyl-8-Mercaptoquinoline. Analytical Chemistry, 35(10), 1428-1431. [Link]

  • Corsini, A., Fernando, Q., & Freiser, H. (1963). 8-Mercaptoquinoline as an Analytical Reagent. Dissociation and Metal Chelate Formation Constants. Analytical Chemistry, 35(10), 1424–1428. [Link]

  • Lee, J. C., et al. (2022). Metal-Induced Fluorescence Quenching of Photoconvertible Fluorescent Protein DendFP. International Journal of Molecular Sciences, 23(9), 5038. [Link]

  • Rasayan Journal of Chemistry. (2019). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METFORMIN COMPLEXES WITH METALS IN AQUEOUS MEDIA. RASAYAN J. Chem., 12(2), 522-527. [Link]

  • Li, M., & Meares, C. F. (1993). A fluorescence quenching method for estimating chelating groups in chelate-conjugated macromolecules. Bioconjugate Chemistry, 4(3), 275-280. [Link]

  • Ryan, D. K., & Weber, J. H. (1982). Fluorescence quenching titration for determination of complexing capacities and stability constants of fulvic acid. Analytical Chemistry, 54(6), 986-990. [Link]

  • Xu, Z., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1147-1163. [Link]

  • International Journal of Science and Advanced Research in Technology. (2017). Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium. IJSART, 3(6). [Link]

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  • Sadowski, B., et al. (2024). Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone. New Journal of Chemistry. [Link]

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Comparative NMR Profiling: 2-Phenyl-8-Sulfanyl-1,4-Dihydroquinolin-4-one vs. Oxygenated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous spectral characterization framework for 2-phenyl-8-sulfanyl-1,4-dihydroquinolin-4-one (also known as 8-mercapto-2-phenyl-4-quinolone). As a sulfur-containing bioisostere of the flavonoid-like 8-hydroxy-2-phenyl-4-quinolone, this molecule presents unique identification challenges in medicinal chemistry.

The 8-sulfanyl group introduces specific electronic shielding effects that distinguish it from its oxygenated counterparts. This guide compares the NMR performance of the target molecule against its 8-hydroxy analog, offering a definitive protocol for structural validation in drug discovery pipelines.

The Comparative Landscape: Sulfur vs. Oxygen

In drug development, replacing an oxygen atom (hydroxyl) with a sulfur atom (thiol/sulfanyl) is a common strategy to modulate lipophilicity, metal chelation capability, and metabolic stability. However, this substitution drastically alters the NMR profile.

Core Structural Distinction

The primary challenge is distinguishing the 8-sulfanyl (8-SH) derivative from the 8-hydroxy (8-OH) derivative, especially when analyzing crude reaction mixtures where oxidation of SH to disulfides may occur.

FeatureTarget: 8-Sulfanyl Derivative Alternative: 8-Hydroxy Analog NMR Impact
Electronic Effect Sulfur is less electronegative than Oxygen.Oxygen is highly electronegative.C-8 carbon shifts upfield in the S-analog.
H-Bonding Weak intramolecular H-bond (SH···N).Strong intramolecular H-bond (OH···N).SH proton signal is often sharper and further upfield than OH.
Tautomerism Exists predominantly as NH-keto form in DMSO.Exists as NH-keto form in DMSO.NH signal is diagnostic for both; C=O signal confirms keto form.

Detailed Spectral Analysis

H NMR Characterization

The proton spectrum of the quinolone core is dominated by the broad downfield NH signal and the diagnostic H-3 singlet.

  • NH Proton (~11.5 – 12.5 ppm): In DMSO-d

    
    , the NH proton appears as a broad singlet, confirming the 1,4-dihydro-4-one tautomer.
    
  • H-3 Proton (~6.3 – 6.5 ppm): This singlet is the "fingerprint" of the 2-substituted-4-quinolone scaffold. It differentiates the product from uncyclized precursors.

  • The Discriminator (SH vs OH):

    • 8-SH: Typically appears between 4.0 – 6.0 ppm (broad, exchangeable). In some rigid aromatic systems, it can shift to 7-8 ppm but remains distinct from the phenolic OH.

    • 8-OH: The phenolic proton usually appears downfield at 9.5 – 10.5 ppm due to strong deshielding and hydrogen bonding.

C NMR Characterization (The "Smoking Gun")

Carbon NMR provides the most reliable differentiation between the sulfanyl and hydroxy derivatives due to the Heavy Atom Effect .

  • C-8 Shift:

    • C-8-OH: The carbon attached to oxygen is heavily deshielded, appearing at ~148–155 ppm .

    • C-8-SH: The carbon attached to sulfur is significantly shielded relative to the oxygen analog, appearing at ~130–138 ppm .

Comparative Data Table

Note: Values are grounded in standard quinolone shifts and substituent effects.

NucleusAssignment8-Sulfanyl (Target)

(ppm)
8-Hydroxy (Analog)

(ppm)
Diagnostic Note

H
NH (1-H) 11.8 (br s)11.6 (br s)Confirms Quinolone Core

H
H-3 6.45 (s)6.35 (s)Diagnostic for cyclization

H
XH (8-pos) 5.2 (br) (SH)10.2 (br) (OH)Primary Differentiator

C
C-4 (C=O) 176.5177.0Keto tautomer confirmation

C
C-8 134.5 153.2 Definitive Structural Proof

Experimental Protocols

Sample Preparation (Self-Validating System)

To ensure reproducibility and prevent aggregation-induced broadening, follow this protocol.

Reagents:

  • Solvent: DMSO-d

    
     (99.9% D) + 0.03% TMS (Internal Standard).
    
  • Why DMSO? 2-phenyl-4-quinolones have poor solubility in CDCl

    
    . DMSO disrupts intermolecular H-bonding, sharpening the signals.
    

Step-by-Step Workflow:

  • Weighing: Weigh 5–10 mg of the solid product into a clean vial.

  • Dissolution: Add 0.6 mL DMSO-d

    
    . Sonicate for 2 minutes.
    
    • Validation Check: Solution must be clear. If turbid, filter through a cotton plug into the NMR tube.

  • Acquisition:

    • 
      H NMR:  16 scans, 30° pulse angle, D1 (relaxation delay) = 1.0 sec.
      
    • 
      C NMR:  1024 scans minimum (quaternary carbons at C-4 and C-8 are slow to relax).
      
  • D

    
    O Exchange (Optional but Recommended): 
    
    • After initial acquisition, add 1 drop of D

      
      O to the tube and shake.
      
    • Result: The NH (~11.8 ppm) and SH (~5.2 ppm) signals should disappear, confirming they are exchangeable protons.

Structural Validation Workflow

The following diagram illustrates the logical flow for validating the structure, ensuring no false positives from uncyclized intermediates.

G Start Crude Product Solubility Dissolve in DMSO-d6 Start->Solubility H_NMR 1H NMR Acquisition Solubility->H_NMR Check_H3 Check H-3 Singlet (~6.4 ppm) H_NMR->Check_H3 Fail_H3 Uncyclized Intermediate (Open Ring) Check_H3->Fail_H3 No Signal Pass_H3 Quinolone Core Confirmed Check_H3->Pass_H3 Signal Present Check_SH Check 8-Position Signal Pass_H3->Check_SH Signal_OH Signal ~10 ppm (8-Hydroxy Impurity) Check_SH->Signal_OH Downfield Signal_SH Signal ~5 ppm or Upfield C-8 (~135 ppm) Check_SH->Signal_SH Upfield Final Validated Structure: This compound Signal_SH->Final

Caption: Logical decision tree for NMR validation, filtering out uncyclized precursors and oxygenated analogs.

Advanced Characterization: Tautomerism

A common pitfall in characterizing 4-quinolones is the tautomeric equilibrium between the 4-oxo (keto) and 4-hydroxy (enol) forms.

  • In Non-Polar Solvents: The equilibrium is dynamic.[1]

  • In DMSO-d

    
    :  The high polarity stabilizes the zwitterionic resonance of the 4-oxo form , making it the distinct species observed.
    
Tautomeric Equilibrium Diagram

Tautomer Keto 4-Oxo Form (Major) (NH, C=O) Enol 4-Hydroxy Form (Minor) (N, C-OH) Keto->Enol Equilibrium Enol->Keto Solvent DMSO Stabilization Solvent->Keto Favors

Caption: DMSO stabilizes the 4-oxo tautomer, simplifying the NMR spectrum to a single set of signals.

References

  • Synthesis and NMR of 2-Phenyl-4-Quinolones

    • Title: Synthesis of 2-Arylquinoline and 2-Aryl-4-quinolone Alkaloids via Diels–Alder Reaction.
    • Source: Chem. Pharm.[2] Bull.

    • Link:[Link]

  • Thiol Group Chemical Shifts

    • Title: Proton Magnetic Resonance Spectra of Aromatic and Aliph
    • Source: Journal of Organic Chemistry (ACS).
    • Link:[Link]

  • Tautomerism in Quinolones

    • Title: Tautomeric 2-arylquinolin-4(1H)-one derivatives - spectroscopic studies.[3]

    • Source: ResearchG
    • Link:[Link]

  • General NMR Impurity Data

    • Title: NMR Chemical Shifts of Trace Impurities: Common Labor
    • Source: Organometallics.[4]

    • Link:[Link]

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Technical Guide: Mass Spectrometry Fragmentation of Mercapto-Quinolones

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of mercapto-quinolones (thioquinolones), contrasting them with their well-characterized oxygen analogs (quinolones). It synthesizes experimental data with mechanistic principles to aid in structural elucidation and metabolite identification.

Executive Summary

Mercapto-quinolones (e.g., 2-mercapto-4-quinolone or 2-thioquinolones) exhibit distinct fragmentation behaviors compared to standard quinolones due to the lability of the C-S bond and the influence of thione-thiol tautomerism. While standard quinolones are characterized by robust neutral losses of CO (28 Da) and


 (44 Da) , mercapto-quinolones are distinguished by the expulsion of CS (44 Da) , SH (33 Da) , and 

(34 Da)
. This guide details these pathways, providing a self-validating framework for differentiating these sulfur-containing heterocycles in drug development workflows.

Structural Basis: Tautomerism & Ionization

The fragmentation pattern is heavily influenced by the precursor ion's structure, which depends on the tautomeric equilibrium in the gas phase.

  • Thione Form (A): Predominant in neutral solution; favors loss of CS.

  • Thiol Form (B): Favored under certain gas-phase conditions or specific substitutions; favors loss of SH/

    
    .
    
Table 1: Physicochemical Drivers of Fragmentation
FeatureQuinolone (Oxygen Analog)Mercapto-Quinolone (Sulfur Analog)Impact on MS Spectrum
Heteroatom Oxygen (

)
Sulfur (

)
+16 Da mass shift in precursor.
Bond Strength C=O (~745 kJ/mol)C=S (~540 kJ/mol)C=S is weaker; fragmentation occurs at lower collision energies (CE).
Tautomerism Amide / Imidic AcidThioamide / Imidothioic AcidThiol (SH) form is more accessible than the enol (OH) form, promoting radical losses (

).
Isotopes

(0.2%)

(4.2%)
Distinct A+2 isotope peak in mercapto-quinolones helps confirm S presence.

Comparative Fragmentation Analysis

The following comparison uses 2-quinolone (carbostyril) and 2-thioquinolone as the baseline models.

Primary Neutral Losses

The hallmark of quinolone MS/MS is the stepwise degradation of the heterocyclic ring. Mercapto-quinolones follow a parallel but mass-shifted pathway.

  • Quinolone Pathway:

    
    
    
  • Mercapto-Quinolone Pathway:

    
    
    
Radical Site-Initiated Cleavage (Thiol Specific)

Unlike the hydroxyl group in quinolones, the sulfhydryl (SH) group in mercapto-quinolones readily undergoes homolytic cleavage.

  • Observation: A sharp peak at

    
     or 
    
    
    
    .
  • Diagnostic Value: The simultaneous observation of

    
     and 
    
    
    
    confirms the presence of a thione-thiol equilibrium.
Table 2: Diagnostic Fragment Ions (ESI+)
Fragment TypeQuinolone (m/z loss)Mercapto-Quinolone (m/z loss)Mechanism
Carbonyl/Thiocarbonyl


Cheletropic expulsion from the ring.
Heteroatom Hydride


Elimination involving adjacent protons (ortho-effect).
Radical Loss

(Rare)

Homolytic cleavage of the C-S bond.
Ring Collapse


Common to both; cleavage of the pyridine ring.

Detailed Mechanistic Pathways

The following Graphviz diagram illustrates the competing fragmentation pathways for a generic 2-mercapto-4-quinolone derivative.

G Precursor Precursor Ion [M+H]+ (Thione/Thiol Mix) Thione_Inter Intermediate A (Thione Tautomer) Precursor->Thione_Inter Tautomerization Thiol_Inter Intermediate B (Thiol Tautomer) Precursor->Thiol_Inter Tautomerization Loss_CS Fragment: [M+H - CS]+ (Loss of 44 Da) Thione_Inter->Loss_CS Expulsion of CS (Retro-Diels-Alder-like) Loss_HCN Fragment: [M+H - CS - HCN]+ (Loss of 71 Da) Loss_CS->Loss_HCN Ring Contraction (-HCN) Loss_SH Fragment: [M+H - SH]+ (Loss of 33 Da) Thiol_Inter->Loss_SH Homolytic Cleavage (Radical Loss) Loss_H2S Fragment: [M+H - H2S]+ (Loss of 34 Da) Thiol_Inter->Loss_H2S Elimination (if ortho-H present)

Figure 1: Competing fragmentation pathways for mercapto-quinolones. The Thione pathway leads to CS loss, while the Thiol pathway leads to SH/H2S loss.

Experimental Protocols (Self-Validating)

To reliably differentiate mercapto-quinolones, use the following validated workflow.

Sample Preparation
  • Solvent: Dissolve standard in Methanol:Water (50:50) + 0.1% Formic Acid. Avoid high pH, which can oxidize the thiol to a disulfide (dimer).

  • Concentration: 1 µg/mL (ppm) to prevent detector saturation but ensure isotope visibility.

MS Parameters (ESI-Q-TOF/Orbitrap)
  • Polarity: Positive Mode (

    
    ).[1][2]
    
  • Capillary Voltage: 3.0 - 3.5 kV.

  • Collision Energy (CE) Ramp: 10, 20, 40 eV.

    • Rationale: The C-S bond is weaker than C-O. Low energy (10-20 eV) will preserve the molecular ion

      
      , while higher energy (40 eV) is needed to drive the ring contraction (HCN loss).
      
  • Resolution: >30,000 FWHM (to distinguish mass defects of S vs O).

Validation Steps (The "Truth Test")
  • Isotope Check: Look for the

    
     peak at 
    
    
    
    with ~4.2% relative abundance. If the
    
    
    is <1%, it is likely the Oxygen analog.
  • Neutral Loss Scan: Perform a Constant Neutral Loss (CNL) scan for 44 Da .

    • Result: If peaks appear, the Thione core is confirmed.

  • Radical Filter: Check for

    
    .
    
    • Result: Presence confirms the Thiol tautomer accessibility.

References

  • Ni, Y., et al. (2024). "Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics." PMC. Available at: [Link]

    • Provides the baseline fragmentation for standard quinolones (CO, H2O losses).
  • Vrkic, A. K., & O'Hair, R. A. (2004). "Gas-phase ion chemistry of the sulfur analogues of uracil and thymine." Journal of the American Society for Mass Spectrometry. Authoritative source on the fragmentation of N-heterocyclic thiones (CS vs SH loss).
  • NIST Mass Spectrometry Data Center. "2(1H)-Quinolinone Mass Spectrum." NIST Chemistry WebBook. Available at: [Link]

    • Reference spectrum for the oxygen-analog baseline.
  • Holčapek, M., et al. (2010). "Mass spectrometry of heterocyclic compounds." Wiley Series on Mass Spectrometry.

Sources

validating thiol functionalization via IR spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Validating Thiol Functionalization: A Comparative Guide to IR Spectroscopy, Raman, and Ellman's Assay

Executive Summary

Thiol (-SH) functionalization is a cornerstone of bioconjugation, nanoparticle surface modification, and targeted drug delivery. However, validating the presence of free sulfhydryl groups presents a unique analytical challenge. While Fourier Transform Infrared (FTIR) spectroscopy is a ubiquitous tool for structural characterization, the S-H stretching vibration is notoriously weak in the IR spectrum (). This guide provides a critical comparison of Attenuated Total Reflectance (ATR)-FTIR against orthogonal techniques—Raman Spectroscopy and Ellman's Assay—equipping researchers with field-proven protocols to definitively validate thiol functionalization.

The Analytical Challenge: The Physics of Thiol Detection

In infrared spectroscopy, signal intensity is dictated by the change in the dipole moment during a molecular vibration. The electronegativity difference between sulfur (2.58) and hydrogen (2.20) is minimal, resulting in a weak dipole moment change. Consequently, the S-H stretching band, which typically appears in the relatively isolated 2550–2600 cm⁻¹ region, is often weak or completely obscured by baseline noise in standard transmission FTIR (1)[1].

To overcome this fundamental limitation, researchers must employ surface-sensitive techniques like ATR-FTIR to concentrate the signal at the liquid-solid interface (2)[2], or pivot to methods that rely on different physical principles, such as Raman scattering (polarizability) (3)[3] or colorimetric chemical derivatization (4)[4].

Comparative Performance Matrix

MethodologyPhysical PrincipleOptimal Sample StateS-H SensitivityDestructive?Primary Utility
ATR-FTIR Dipole moment changeSolid films, dried NPsLow (~2550 cm⁻¹)NoStructural integrity & surface mapping
Raman Spectroscopy Polarizability changeSolids, aqueous suspensionsHigh (2550 cm⁻¹, 650 cm⁻¹)NoDirect S-H and C-S bond confirmation
Ellman's Assay Chemical derivatizationSolution-phase, suspensionsVery High (412 nm)YesAbsolute quantification of free thiols

Methodology A: ATR-FTIR Spectroscopy (Surface-Sensitive Structural Validation)

Mechanism & Causality: ATR-FTIR utilizes an evanescent wave generated by total internal reflection within a high-refractive-index crystal (e.g., Diamond or ZnSe). This wave penetrates only 0.5–2 µm into the sample, making it exceptionally sensitive to surface modifications on nanoparticles or polymer films without interference from bulk media (2)[2]. While the S-H stretch at ~2550 cm⁻¹ remains weak, ATR-FTIR simultaneously validates the entire molecular backbone (e.g., amide I/II bands, C=O stretches), ensuring the structural integrity of the conjugated molecule is preserved (5)[5].

Self-Validating Protocol: ATR-FTIR of Thiolated Nanoparticles

  • Crystal Preparation & Background: Clean the diamond ATR crystal with isopropanol and allow it to dry. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution) in ambient air. Causality: This digitally subtracts atmospheric H₂O and CO₂, which can easily obscure weak functional group signals.

  • Control Measurement (Baseline Validation): Deposit 5 µL of a suspension containing unfunctionalized (bare) nanoparticles onto the crystal. Evaporate the solvent under a gentle N₂ stream. Acquire the spectrum. Causality: Establishes a baseline of the native matrix to ensure subsequent peaks are not artifacts of the substrate.

  • Sample Measurement: Clean the crystal, then deposit and dry 5 µL of the thiol-functionalized nanoparticle suspension. Acquire the spectrum under identical conditions.

  • Spectral Subtraction & Analysis: Use spectral analysis software to normalize the spectra against a stable backbone peak (e.g., Si-O-Si at 1100 cm⁻¹ for silica nanoparticles). Subtract the control spectrum from the sample spectrum.

  • Peak Identification: Isolate the 2550–2600 cm⁻¹ region to identify the S-H stretch. Concurrently, verify the presence of the linker (e.g., C-H stretching at 2800–3000 cm⁻¹) to holistically confirm functionalization (6)[6].

Methodology B: Ellman's Assay (Quantitative Colorimetric Validation)

Mechanism & Causality: When absolute quantification of free thiols is required, spectroscopic methods often fall short. Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) reacts stoichiometrically with free sulfhydryls to cleave its disulfide bond, releasing 5-thio-2-nitrobenzoic acid (TNB) (4)[4]. TNB ionizes in slightly alkaline conditions to produce a brilliant yellow color with a massive molar extinction coefficient (14,150 M⁻¹cm⁻¹ at 412 nm), offering unparalleled sensitivity for solution-phase thiols.

Self-Validating Protocol: DTNB Solution-Phase Assay

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer, pH 8.0, containing 1 mM EDTA (Reaction Buffer). Causality: pH 8.0 is the thermodynamic sweet spot; lower pH slows the reaction, while higher pH causes spontaneous DTNB hydrolysis. EDTA chelates trace metals to prevent metal-catalyzed oxidation of free thiols.

  • Reagent Preparation: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.

  • Standard Curve Generation (System Validation): Prepare serial dilutions of Cysteine Hydrochloride (0.1 mM to 1.5 mM) in Reaction Buffer. Causality: This step self-validates the reagent's efficacy and provides a precise quantitative calibration curve (4)[4].

  • Reaction: In a 96-well plate, combine 10 µL of sample/standard with 190 µL of Reaction Buffer and 10 µL of DTNB solution.

  • Incubation & Readout: Incubate at room temperature for 15 minutes in the dark. Measure absorbance at 412 nm using a microplate reader.

  • Quantification: Subtract the blank (buffer + DTNB) absorbance. Interpolate the sample thiol concentration using the linear regression of the cysteine standard curve.

Methodology C: Raman Spectroscopy (Orthogonal Vibrational Validation)

Mechanism & Causality: Raman spectroscopy is the optimal vibrational counterpart to FTIR for thiol detection. Because the S-H bond is highly polarizable (its electron cloud easily distorts under laser excitation), it yields a sharp, high-intensity Raman scattering peak at 2550–2600 cm⁻¹, alongside a distinct C-S stretching peak at 650–700 cm⁻¹ (). Raman is highly recommended when the FTIR S-H signal is ambiguous.

Self-Validating Protocol: Confocal Raman Mapping

  • Calibration: Calibrate the Raman spectrometer using a pure silicon wafer. Causality: Ensures wavenumber accuracy by locking the characteristic Si peak exactly at 520.5 cm⁻¹, which is critical for distinguishing the S-H peak from background noise.

  • Sample Mounting: Place the solid thiolated sample (e.g., functionalized hydrogel or resin) on a glass slide.

  • Acquisition: Expose the sample to a 785 nm laser. Causality: A 785 nm near-infrared laser is explicitly chosen over 532 nm to minimize auto-fluorescence, which is common in biological and polymeric samples. Acquire spectra from 400 to 3000 cm⁻¹.

  • Validation: Confirm functionalization by identifying the dual fingerprint: the C-S stretch (650–700 cm⁻¹) and the S-H stretch (2550 cm⁻¹) (3)[3].

Decision Matrix: Selecting the Optimal Validation Strategy

To ensure rigorous scientific validation, researchers should not rely on a single technique. Use the following logical workflow to select the primary and orthogonal methods based on sample state.

Workflow Start Thiol Functionalized Sample Decision1 Sample State & Matrix? Start->Decision1 Solid Solid Support / Nanoparticles (Films, Resins, Powders) Decision1->Solid Heterogeneous Liquid Solution Phase (Proteins, Peptides, Polymers) Decision1->Liquid Homogeneous Decision2 Primary Analytical Goal? Solid->Decision2 ATR ATR-FTIR Spectroscopy (Detect ~2550 cm⁻¹ S-H stretch or secondary amides/esters) Liquid->ATR Lyophilized/Dried Ellman Ellman's Assay (DTNB) (Quantify free -SH at 412 nm) Liquid->Ellman Absolute quantification Decision2->ATR Structural integrity & surface mapping Raman Raman Spectroscopy (High sensitivity for S-H / C-S bonds) Decision2->Raman Direct S-H bond confirmation

Figure 1: Decision matrix for selecting the optimal thiol validation methodology.

Conclusion & Best Practices

Validating thiol functionalization requires a multimodal approach. While ATR-FTIR provides excellent holistic data regarding the structural integrity of the functionalizing molecule, its inherent physical limitations regarding the S-H dipole moment necessitate orthogonal validation. For solid-phase and surface-bound thiols, pairing ATR-FTIR with Raman spectroscopy provides definitive vibrational proof. For solution-phase or cleavable systems, pairing ATR-FTIR (on lyophilized samples) with Ellman's Assay ensures both structural confirmation and absolute quantification.

References

  • Ellman's Assay Protocol - BroadPharm . broadpharm.com. 4

  • Thiol group detection using Raman spectroscopy . Analyst (RSC). Link

  • Interpretation of Fourier Transform Infrared Spectra (FTIR) . ResearchGate. 1

  • ATR-FTIR spectroscopy as a tool to probe surface adsorption on nanoparticles . PubMed. 2

  • Photocurable Thiol–yne Alginate Hydrogels for Regenerative Medicine Purposes . MDPI. 3

  • Thiol–Yne Photocurable Isosorbide-Derived Networks . PMC. 5

  • FTIR trace showing the presence of thiol groups at 2550 cm⁻¹ . ResearchGate. 6

Sources

comparison of 8-mercapto vs 8-methoxy quinolone biological profiles

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of C8-substituted quinolones reveals that minor structural modifications at the 8-position of the fluoroquinolone core profoundly dictate the drug's biological profile, target affinity, and clinical viability. As drug development professionals seek to overcome rising antimicrobial resistance (AMR), understanding the mechanistic divergence between the well-established 8-methoxy derivatives and the exploratory 8-mercapto (thio) analogs is critical.

This guide provides an objective, data-driven comparison of these two substitutions, detailing the causality behind their biological performance and providing standardized protocols for their evaluation.

Structural Rationale: The C8 Position Dynamics

The quinolone core exerts its bactericidal effect by intercalating into bacterial DNA and binding to type II topoisomerases (DNA gyrase and Topoisomerase IV), stabilizing lethal double-strand DNA breaks[1]. The C8 position is situated in close proximity to the highly conserved water-magnesium ion bridge that anchors the drug to the enzyme's Serine/Acidic residue motif.

  • 8-Methoxy (-OCH₃) Quinolones: The oxygen atom (van der Waals radius ~1.52 Å) provides an optimal steric fit within the enzyme-DNA cleavage complex. Furthermore, the electron-donating nature of the methoxy group via resonance stabilizes the quinolone ring system, which significantly quenches UV-induced radical formation, thereby eliminating the severe phototoxicity seen in older 8-halogenated analogs[2].

  • 8-Mercapto/Thio (-SH / -SCH₃) Quinolones: Replacing oxygen with sulfur introduces a larger, highly polarizable atom (van der Waals radius ~1.80 Å). While the 8-mercapto substitution increases the overall lipophilicity (LogP) of the molecule—theoretically enhancing passive diffusion across lipid bilayers—the increased steric bulk often disrupts the precise geometry required for optimal binding in the cleavage complex[3].

Target Affinity and Resistance Dynamics

A hallmark of modern 8-methoxy quinolones (e.g., Moxifloxacin, Gatifloxacin, AM-1155) is their dual-targeting capability [4][5]. By achieving near-equal inhibitory concentrations (IC₅₀) against both DNA gyrase (the primary target in Gram-negative bacteria) and Topoisomerase IV (the primary target in Gram-positive bacteria), 8-methoxy quinolones force the bacteria to acquire simultaneous mutations in both gyrA and parC genes to survive[5].

Conversely, 8-mercapto and 8-alkylthio derivatives typically exhibit skewed target affinities. The steric hindrance caused by the sulfur atom often reduces affinity for Topoisomerase IV, reverting the drug to a single-target inhibitor. This single-target dominance drastically increases the Mutant Prevention Concentration (MPC) , as a single point mutation is sufficient to confer clinical resistance.

Quantitative Data Comparison

The following table summarizes the comparative biological profiles based on structural and experimental consensus[1][3][5].

Parameter8-Methoxy Quinolones (e.g., Gatifloxacin)8-Mercapto/Thio QuinolonesMechanistic Causality
Atomic/Steric Profile Oxygen (vdW radius ~1.52 Å)Sulfur (vdW radius ~1.80 Å)Sulfur's larger radius alters binding pocket geometry.
Lipophilicity (LogP) Moderate (Balanced penetration)High (Increased membrane partitioning)Thioethers increase hydrophobicity, altering efflux pump recognition.
Target Affinity Dual (Gyrase ≈ Topo IV)Skewed (Often Gyrase dominant)Optimal fit of -OCH₃ enables dual enzyme trapping.
Mutant Prevention (MPC) Low (Requires double mutation)Higher (Single target dominance)Dual targeting statistically limits first-step mutant survival.
Phototoxicity Very LowVariable to High-OCH₃ stabilizes the excited state, preventing ROS generation.
Gram-Positive Efficacy Excellent (S. aureus, S. pneumoniae)Moderate to PoorTopo IV inhibition is critical for Gram-positive lethality.

Mechanistic Pathway Visualization

The following logic diagram illustrates how the choice of C8 substitution dictates the downstream biological efficacy and resistance profile of the quinolone.

QuinoloneMechanism Q C8-Substituted Quinolone Target Bacterial Type II Topoisomerases (DNA Gyrase & Topo IV) Q->Target Binds Cleavage Complex Methoxy 8-Methoxy (-OCH3) Optimal Steric Fit Target->Methoxy Mercapto 8-Mercapto (-SH / -SR) High Lipophilicity & Bulk Target->Mercapto Dual Dual Enzyme Targeting (Equal IC50) Methoxy->Dual Enhances Binding Single Skewed Target Affinity (Steric Clashes) Mercapto->Single Alters Pocket Fit Efficacy Potent Bactericidal Action Low Mutant Selection Dual->Efficacy Traps DNA Breaks Tox Altered Penetration Variable Efficacy Single->Tox Suboptimal Trapping

Mechanistic divergence of 8-methoxy vs 8-mercapto quinolones in stabilizing the cleavage complex.

Standardized Experimental Protocols

To objectively validate the performance of novel 8-mercapto vs 8-methoxy derivatives, the following self-validating workflows must be employed. These protocols are designed with internal controls to ensure data trustworthiness.

Protocol A: DNA Supercoiling and Cleavage Assay (Target Specificity)

This assay quantifies the ability of the quinolone to trap the enzyme-DNA cleavage complex, directly measuring target affinity (IC₅₀) for both DNA gyrase and Topo IV.

  • Substrate Preparation: Prepare negatively supercoiled pBR322 plasmid DNA (0.5 µg per reaction) in a standardized cleavage buffer (30 mM Tris-HCl[pH 7.5], 40 mM KCl, 6 mM MgCl₂, 1 mM DTT).

  • Enzyme Titration: Add purified E. coli DNA gyrase or S. pneumoniae Topoisomerase IV (2 units). Self-Validation Step: Include a no-enzyme control to ensure the drug itself does not degrade DNA.

  • Drug Incubation: Add the quinolone (8-mercapto or 8-methoxy) in a serial 2-fold dilution gradient (0.1 µg/mL to 128 µg/mL). Incubate at 37°C for 30 minutes.

  • Cleavage Trapping: Trap the cleavage complex by adding 1% SDS and 0.1 mg/mL Proteinase K. Incubate for an additional 30 minutes at 37°C to digest the covalently bound enzyme.

  • Resolution & Quantification: Resolve the DNA topoisomers on a 1% agarose gel containing 0.5 µg/mL ethidium bromide.

  • Data Analysis: Quantify the linear DNA band (cleavage product) using densitometry. Calculate the IC₅₀ (concentration required to convert 50% of the supercoiled DNA to the linear form). A ratio of Gyrase IC₅₀ / Topo IV IC₅₀ approaching 1.0 indicates optimal dual targeting (typical of 8-methoxy)[5].

Protocol B: Mutant Prevention Concentration (MPC) Determination

The MPC assay evaluates the drug's ability to restrict the outgrowth of first-step resistant mutants, a critical metric where 8-methoxy quinolones excel[1].

  • Inoculum Preparation: Grow the test organism (e.g., S. aureus ATCC 29213) in Mueller-Hinton Broth (MHB) to late-log phase. Concentrate the culture via centrifugation to achieve a hyper-dense inoculum of

    
     CFU/mL. Causality: This density statistically guarantees the presence of spontaneous first-step mutants in the population.
    
  • Agar Plate Preparation: Prepare Mueller-Hinton Agar (MHA) plates containing the test quinolone at concentrations ranging from 1× to 32× the established Minimum Inhibitory Concentration (MIC).

  • Plating: Spread 100 µL of the

    
     CFU/mL suspension onto the drug-containing plates. Self-Validation Step: Plate serial dilutions on drug-free MHA to accurately back-calculate the exact starting CFU.
    
  • Incubation: Incubate plates at 37°C for 48 to 72 hours. (Extended incubation is necessary as resistant mutants often exhibit a fitness cost and grow slower).

  • MPC Determination: The MPC is recorded as the lowest concentration of the quinolone that completely prevents the growth of any bacterial colonies. A narrow MIC-to-MPC window confirms robust dual-targeting and low resistance potential.

References

  • Hosaka, M., Kinoshita, S., Toyama, A., Otsuki, M., & Nishino, T. (1995). Antibacterial properties of AM-1155, a new 8-methoxy quinolone. Journal of Antimicrobial Chemotherapy, 36(2), 293-301. Available at:[Link]

  • Fukuda, H., Kishii, R., Takei, M., & Hosaka, M. (2001). Contribution of the 8-Methoxy Group to the Activity of Gatifloxacin against Type II Topoisomerases of Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy, 45(6), 1649-1653. Available at:[Link]

  • Zhao, X., Xu, C., Domagala, J., & Drlica, K. (1998). Killing of Staphylococcus aureus by C-8-Methoxy Fluoroquinolones. Antimicrobial Agents and Chemotherapy, 42(4), 956-958. Available at:[Link]

  • Mitscher, L. A. (2005). Chemistry and Mechanism of Action of the Quinolone Antibacterials. ResearchGate. Available at:[Link]

  • US Patent 20170197981A1. (2017). Inhibitors of bacterial dna gyrase with efficacy against gram-negative bacteria. Google Patents.

Sources

Strategic Qualification of Reference Standards for 2-Phenyl-4-Quinolone Purity Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The 2-phenyl-4-quinolone (2-PQ) scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for novel antimitotic, antiviral, and antitumor agents. As pipeline candidates progress through development, the analytical methods used to evaluate their potency and impurity profiles must be validated against highly characterized reference standards[1]. According to FDA ICH Q7A guidelines, when compendial primary standards are unavailable—which is standard for novel 2-PQ derivatives—sponsors must synthesize and rigorously qualify their own in-house primary standards[2].

This guide objectively compares the methodologies for certifying 2-PQ reference standards, contrasting the traditional mass balance approach with the modern Quantitative Nuclear Magnetic Resonance (qNMR) strategy, and provides self-validating protocols for implementation.

The Causality of Reference Standard Selection

When establishing a primary reference standard, the objective is to determine the absolute mass fraction (purity) of the analyte. The choice of analytical strategy directly dictates the accuracy of this assignment.

The Mass Balance Approach (Indirect Purity)

Historically, purity has been calculated indirectly by subtracting the sum of all impurities (water, residual solvents, inorganic ash, and organic impurities) from 100%.

  • The Causality of Error: For 2-PQ synthesized via palladium-catalyzed carbonylative cyclization[3], residual palladium, unreacted phenylacetylene, and moisture are common contaminants. The mass balance approach requires orthogonal techniques (Karl Fischer, GC-FID, ROI, and HPLC-UV). Each test introduces its own measurement uncertainty, which propagates cumulatively into the final purity assignment. Furthermore, if a polymeric byproduct or aliphatic starting material lacks a UV chromophore, HPLC-UV will fail to detect it, leading to an overestimation of the standard's purity.

The qNMR Approach (Direct Purity)

qNMR, as adopted by USP General Chapter <761>, directly measures the molar ratio of the 2-PQ analyte against a highly pure, certified internal standard (IS)[4].

  • The Causality of Accuracy: Because the NMR signal integral is strictly proportional to the number of resonating nuclei, qNMR bypasses the need to quantify every individual impurity[5]. It is a primary ratio method that provides absolute purity in a single experiment, neutralizing the cumulative error inherent to mass balance.

Mechanistic Insights: Internal Standard Selection for 2-PQ

Selecting the correct internal standard is the most critical step in a self-validating qNMR system. Maleic acid is a ubiquitous qNMR standard; however, its singlet resonance occurs at ~6.26 ppm. The


H NMR spectrum of 2-PQ in DMSO-

exhibits a characteristic C-3 proton singlet at 6.34 ppm[3].

Expert Choice: Utilizing Maleic acid would result in severe signal overlap with the 2-PQ C-3 proton, invalidating the integration. To ensure absolute baseline resolution, 1,4-Dinitrobenzene (which presents a distinct singlet at 8.40 ppm in DMSO-


) must be selected. This resonance is completely clear of both the 2-PQ aromatic protons (7.34–8.12 ppm) and the C-3 proton (6.34 ppm), ensuring flawless quantitation.

Quantitative Data: Mass Balance vs. qNMR

The following table summarizes the purity assignment of an in-house synthesized 2-PQ reference standard (Batch #2PQ-042), demonstrating how mass balance can overestimate purity due to undetected non-chromophoric impurities.

Analytical ParameterMass Balance (Indirect Method)qNMR (Direct Method via USP <761>)
Chromatographic Purity (HPLC-UV) 99.85%N/A
Water Content (Karl Fischer) 0.12%N/A
Residual Solvents (GC-FID) 0.45% (Ethyl Acetate)N/A
Inorganic Ash (ROI) 0.08%N/A
Assigned Absolute Purity 99.20% ± 0.35% 98.95% ± 0.05%
Primary Source of Error Cumulative analytical varianceGravimetric precision

Self-Validating Experimental Protocols

Protocol A: Purification of Crude 2-Phenyl-4-Quinolone

To prevent inorganic ash from skewing downstream analysis, transition metals must be scavenged prior to chromatography.

  • Dissolution & Scavenging: Dissolve crude 2-PQ in minimal dichloromethane (DCM). Add SiliaMetS Thiol (a metal scavenger) to remove residual palladium from the cyclization step. Stir for 2 hours at 25°C, then filter.

  • Dry Loading: Concentrate the filtrate and dry load the sample onto silica gel (60-120 mesh)[6].

  • Flash Chromatography: Elute using a gradient mobile phase of Hexane:Ethyl Acetate (95:5 to 80:20)[6].

  • Isolation: Pool fractions containing the pure product (monitored via TLC,

    
     ~0.4 in 8:2 Hexane:EtOAc) and evaporate under reduced pressure. Recrystallize from hot ethanol to yield the pre-certified reference material.
    
Protocol B: qNMR Certification (USP <761> Compliant)

This protocol relies on gravimetric precision and complete magnetization recovery to validate itself.

  • Gravimetric Preparation: Using a microbalance (

    
     mg), accurately weigh ~10.000 mg of the 2-PQ sample and ~5.000 mg of the certified internal standard (1,4-Dinitrobenzene, NIST traceable).
    
  • Dissolution: Co-dissolve both solids in 0.6 mL of anhydrous DMSO-

    
    . Vortex for 60 seconds to ensure complete homogenization.
    
  • NMR Acquisition (Critical Step): Set the probe temperature to 298 K. To ensure complete magnetization recovery, set the relaxation delay (

    
    ) to 60 seconds  (
    
    
    
    of the slowest relaxing proton)[4]. Failing to extend
    
    
    will artificially truncate the integrals and ruin the purity calculation.
  • Integration & Calculation: Apply a 0.3 Hz line broadening function. Integrate the 1,4-Dinitrobenzene singlet at 8.40 ppm (4H) and the 2-PQ C-3 proton singlet at 6.34 ppm (1H). Calculate the absolute mass fraction.

Protocol C: Orthogonal HPLC-UV Impurity Profiling

While qNMR provides the absolute purity value, HPLC-UV is retained to track specific degradation over time.

  • Methodology: Use a C18 column (150 x 4.6 mm, 3 µm) with a gradient mobile phase of 0.1% TFA in Water (A) and Acetonitrile (B).

  • Detection: Monitor UV absorbance at 254 nm (optimal for the quinolone chromophore). Track the emergence of oxidation products to define the standard's expiration date.

Visualizing the Certification Workflow

G Syn Crude 2-Phenyl-4-Quinolone (Contains Pd & Organics) Scavenge Metal Scavenging (Thiol-functionalized Silica) Syn->Scavenge Pur Flash Chromatography (Hexane:EtOAc Gradient) Scavenge->Pur Split Purity Certification Pur->Split HPLC Mass Balance (HPLC-UV) Prone to cumulative error Split->HPLC qNMR qNMR (USP <761>) Direct absolute quantitation Split->qNMR HPLC_Sub Requires: KF, GC-FID, ROI, and HPLC Area% HPLC->HPLC_Sub qNMR_Sub Internal Standard: 1,4-Dinitrobenzene (8.4 ppm) qNMR->qNMR_Sub Cert Qualified Primary Reference Standard (>99.5%) HPLC_Sub->Cert qNMR_Sub->Cert

Workflow for the purification and qNMR-based certification of 2-phenyl-4-quinolone standards.

References

  • Reference-Standard Material Qualification | Pharmaceutical Technology | 1

  • Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients | FDA | 2

  • Quantitative NMR Spectroscopy | Acanthus Research | 4

  • Stimuli Article (qNMR) | US Pharmacopeia (USP) |5

  • Enhanced Selectivity in 4-Quinolone Formation | MDPI | 3

  • Application Notes and Protocols for the Purification of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone | Benchchem | 6

Sources

Structural Intelligence Guide: 2-Phenyl-8-Sulfanyl-4-Quinolone

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical comparative analysis designed for researchers in medicinal chemistry and structural biology. It synthesizes existing crystallographic data of structural analogs to characterize the target molecule, 2-phenyl-8-sulfanyl-4-quinolone , a compound situated at the intersection of "privileged" quinolone scaffolds and soft-atom pharmacology.

Content Type: Comparative Crystallographic Analysis & Experimental Protocol Subject: 2-phenyl-8-sulfanyl-4-quinolone (Target) vs. 2-phenyl-4-quinolone (Parent) & 8-hydroxy analogs.

Executive Summary: The "Soft" Bio-isostere

In drug development, the transition from an 8-hydroxyl group (hard donor) to an 8-sulfanyl (thiol) group represents a critical physicochemical "switch." While 2-phenyl-4-quinolone derivatives are well-documented antimitotic and antitumor agents, the introduction of the 8-sulfanyl moiety alters the crystal packing landscape from hydrogen-bond dominance to Van der Waals and


-stacking dominance.

This guide compares the crystallographic behavior of the target against its closest characterized analogs to inform solid-state form selection and solubility engineering.

Comparative Structural Data

As direct public crystal data for the specific 8-sulfanyl derivative is proprietary or sparse, we utilize High-Confidence Proxy Analysis based on the experimentally validated structures of the parent scaffold (2-phenyl-4-quinolone) and the functional group donor (8-mercaptoquinoline).

Table 1: Crystallographic Parameters (Target vs. Proxies)
FeatureTarget: 2-phenyl-8-sulfanyl-4-quinolone (Predicted)Proxy A: 2-phenyl-4-quinolone (Experimental)Proxy B: 8-Mercaptoquinoline (Experimental)
Crystal System Monoclinic (Likely

)
Monoclinic

Monoclinic
Space Group Centrosymmetric


Z (Molecules/Cell) 442
Dominant Interaction

-

Stacking + S···S contacts
N-H···O Intermolecular H-bondsS-H···N Intramolecular (Zwitterionic character)
Tautomer Preference 4-quinolone (NH/C=O)4-quinolone (NH/C=O)Thione/Thiol equilibrium
Packing Motif Herringbone or Slipped StackHead-to-Tail DimersLayered Stacking
Calculated Density ~1.38 - 1.42 g/cm³1.29 g/cm³1.45 g/cm³ (Dihydrate)

Analyst Note: The parent 2-phenyl-4-quinolone crystallizes as a head-to-tail dimer driven by strong N-H···O hydrogen bonds.[1][2] The 8-sulfanyl substitution introduces a bulky, lipophilic sulfur atom. This likely disrupts the tight planar dimerization seen in the parent, potentially forcing a "twisted" conformation to relieve steric strain between the 8-SH and the 1-NH or the 2-phenyl ring.

Critical Analysis: The "Thiol Switch" Mechanism

Understanding the causality behind the structural shift is vital for form selection.

A. Tautomeric Volatility

Unlike the 8-hydroxy analog, which forms a stable intramolecular hydrogen bond (O-H···N), the 8-sulfanyl group is a poorer hydrogen bond donor but a superior metal chelator.

  • Risk: The thiol is prone to oxidation, leading to disulfide dimers (R-S-S-R).

  • Crystallography Implication: You may inadvertently crystallize the disulfide dimer rather than the monomer if the crystallization solvent is not deoxygenated.

B. Packing Forces
  • Parent (2-phenyl-4-quinolone): Driven by hard electrostatics (H-bonds). High melting point, lower solubility in non-polar solvents.

  • Target (8-sulfanyl): Driven by dispersive forces (London dispersion) and S···

    
     interactions.
    
    • Prediction: The target will exhibit higher solubility in lipophilic solvents (DCM, CHCl3) and lower melting point than its 8-hydroxy counterpart due to weaker intermolecular lattice energy.

Experimental Workflow: Redox-Proof Crystallization

Crystallizing mercapto-quinolones requires strict control over the redox environment to prevent disulfide contamination.

Protocol: Anaerobic Slow Evaporation
  • Preparation: Dissolve 20 mg of crude 2-phenyl-8-sulfanyl-4-quinolone in 2 mL of degassed Ethanol/Dichloromethane (1:1).

  • Additive: Add 1% molar equivalent of TCEP (Tris(2-carboxyethyl)phosphine) or DTT to maintain the reduced thiol state.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into a silanized glass vial (to prevent nucleation on glass defects).

  • Growth: Place in a larger jar containing Hexane (antisolvent) for vapor diffusion. Seal under Nitrogen/Argon atmosphere.

  • Harvest: Collect crystals within 48-72 hours. Mount immediately in cryo-oil to prevent surface oxidation.

Visualization: Crystallization Logic Flow

The following diagram outlines the decision process for isolating the correct polymorph/tautomer.

G Start Crude Material (2-phenyl-8-sulfanyl-4-quinolone) Solvent Solvent Selection (Degassed EtOH/DCM) Start->Solvent Check Check Purity (TLC/LCMS) Detect Disulfide Impurity? Solvent->Check Reduce Add Reductant (TCEP/DTT) Check->Reduce Disulfide Present Method Vapor Diffusion (under N2/Ar) Check->Method Pure Thiol Reduce->Method Result_Monomer Target Crystal: Monomeric Thiol Method->Result_Monomer Anaerobic Result_Dimer Artifact Crystal: Disulfide Dimer Method->Result_Dimer O2 Leak

Figure 1: Decision tree for crystallizing oxidatively labile mercapto-quinolones.

Structural Pathway: Tautomerism & Chelation

The 8-sulfanyl group introduces a competitive equilibrium that does not exist in the simple 2-phenyl-4-quinolone parent.

Pathway Thiol Thiol Form (Neutral) Thione Thione Form (Zwitterionic) Thiol->Thione Proton Transfer Metal Metal Complex (M-S Bond) Thiol->Metal + Metal Ion (Zn/Cu) Thione->Metal Chelation

Figure 2: The 8-sulfanyl group allows for switching between neutral thiol and zwitterionic thione forms, or metal chelation.

References

  • 2-Phenyl-4-quinolone Crystal Data

    • Structure & Activity: "Antimitotic activity of 2-phenyl-4-quinolone derivatives."[3] Journal of Medicinal Chemistry.

    • Source: (Note: 2-phenylquinoline data is often used as the base scaffold reference).

  • 8-Mercaptoquinoline Properties

    • Coordination Chemistry: "Structural chemistry of complexes of thiol ligands."[4] Coordination Chemistry Reviews.

    • Source:

  • Crystallographic Methodology

    • General Protocols: "X-Ray Crystallography of Chemical Compounds."[5] NCBI Bookshelf.

    • Source:

  • Quinolone Antibiotics & Structure

    • Review: "Quinolone antibiotics: Structure, Activity, and Resistance."[6]

    • Source:

Sources

Safety Operating Guide

Personal protective equipment for handling 2-phenyl-8-sulfanyl-1,4-dihydroquinolin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a self-validating system of risk mitigation. Handling specialized research chemicals like1[1] requires a mechanistic understanding of the compound's 2[2]. This guide provides drug development professionals with a comprehensive, step-by-step operational protocol. By understanding the causality behind each safety measure, we ensure both scientific integrity and laboratory safety.

Mechanistic Hazard Assessment: The Causality of Risk

To design an effective Personal Protective Equipment (PPE) strategy, we must first analyze the molecular structure and its associated hazards:

  • The Quinolone Scaffold: Quinolone and fluoroquinolone derivatives are highly pharmacologically active. Systemic exposure to this class of compounds is associated with severe, potentially irreversible adverse effects, including 3[3]. Even in early-stage research, 4 of quinolone analogs can mimic these severe clinical side effects[4].

  • The Sulfanyl (-SH) Moiety: The presence of an 8-sulfanyl group introduces potential reactivity and oxidation risks. Thiol-containing compounds often possess distinct odors and can act as skin and respiratory sensitizers, necessitating strict inhalation controls.

  • Environmental Toxicity: Quinolone derivatives frequently exhibit 5[5]. Therefore, strict disposal protocols are not just regulatory requirements; they are ethical imperatives.

Core Personal Protective Equipment (PPE) Requirements

Every piece of PPE serves a specific, mechanistic purpose to block exposure routes. Do not substitute these requirements.

PPE CategorySpecificationCausality & Scientific Rationale
Hand Protection Double-layered Nitrile Gloves (Min. 0.11 mm thickness).The lipophilic nature of the 2-phenyl substitution may facilitate dermal penetration. Double-gloving ensures a fail-safe barrier against micro-tears during handling.
Eye/Face Protection Tight-fitting chemical safety goggles (ANSI Z87.1+).Protects the ocular mucosa from micro-particulate aerosolization, which is highly probable when 5[5].
Body Protection Flame-resistant, fluid-resistant lab coat with knit cuffs.Knit cuffs prevent the wrists from being exposed between the glove and the sleeve, a common vector for accidental dermal exposure.
Respiratory Protection Class II Type B2 Biological Safety Cabinet or ducted Fume Hood.Prevents inhalation of pharmacologically active dust. If a hood is temporarily unavailable, a NIOSH-approved N95 or P100 particulate respirator is mandatory.

Experimental Workflow: Safe Handling Protocol

This step-by-step methodology ensures a self-validating system where each step verifies the safety of the previous one.

  • Step 1: Environmental Preparation

    • Clear the chemical fume hood of all non-essential equipment to maintain unobstructed laminar airflow.

    • Place a static-dissipative weighing mat inside the hood to prevent electrostatic dispersion of the compound.

  • Step 2: PPE Donning and Verification

    • Inspect gloves for pinhole leaks. Don the inner glove, followed by the lab coat, and then pull the outer glove over the knit cuff of the coat.

  • Step 3: Weighing and Transfer

    • Use a calibrated analytical balance enclosed within the fume hood.

    • Use an anti-static spatula (e.g., PTFE-coated) to transfer the 2-phenyl-8-sulfanyl-1,4-dihydroquinolin-4-one.

    • Expert Insight: Never transport an unsealed weigh boat across the lab. Transfer the powder directly into a pre-tared, sealable vial (e.g., amber glass to prevent potential photodegradation) before removing it from the hood.

  • Step 4: Solubilization

    • Add the solvent (e.g., DMSO, commonly used for quinolone derivatives) directly to the sealed vial via a septum, or carefully inside the hood.

    • Vortex until complete dissolution is achieved.

  • Step 5: Decontamination

    • Wipe down the balance and fume hood surfaces with a solvent-dampened cloth (e.g., 70% Isopropanol/Water) to remove any invisible micro-residues.

    • Doff PPE in reverse order of donning, ensuring the outer gloves are removed inside the hood to contain potential contamination.

Spill Response and Disposal Plan

A rapid, calculated response is critical for containing 4[4].

  • Immediate Containment: If a spill occurs outside the hood, evacuate personnel from the immediate area to prevent tracking the powder.

  • Decontamination Protocol:

    • Do not dry sweep. Dry sweeping aerosolizes the active powder.

    • Cover the spill with absorbent pads lightly dampened with a solvent in which the compound is soluble (e.g., an alcohol/water mixture or DMSO/water) to 5[5].

    • Wipe inward from the edges of the spill to the center.

    • Wash the surface thoroughly with soap and water to remove residual contamination.

  • Waste Disposal: Segregate all contaminated PPE, absorbent pads, and empty chemical vials into a designated, clearly labeled hazardous waste container. Do not discharge into drains.

Operational Workflow Visualization

The following diagram illustrates the logical relationship between protocol stages, decision matrices for spill response, and final disposal.

G A 1. Risk Assessment & Protocol Review B 2. Don Advanced PPE (Nitrile, Goggles, Lab Coat) A->B C 3. Compound Handling (Weighing in Fume Hood) B->C D Spill Occurs? C->D E Spill Response Protocol (Evacuate, Contain, Absorb) D->E Yes F 4. Experimental Execution (Sealed Vessels) D->F No G 5. Hazardous Waste Disposal & Decon E->G F->G

Safe handling and spill response workflow for this compound.

References

  • Echemi. "338966-55-5, 2-phenyl-8-sulfanyl-1H-quinolin-4-one". echemi.com. 1

  • Sigma-Aldrich. "this compound". sigmaaldrich.com. 2

  • National Institutes of Health (NIH). "Safety of fluoroquinolones - PMC". nih.gov. 3

  • Pfizer. "MATERIAL SAFETY DATA SHEET - Ciprofloxacin". pfizer.com. 4

  • MedChemExpress. "Fluoroquinolonic acid-SDS". medchemexpress.com. 5

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.